1,4-Dimethylcyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylcyclohexane | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPKOFEUHIBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075284, DTXSID301025608, DTXSID401015836 | |
| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | Cis-1,4-dimethylcyclohexane | |
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| Record name | trans-1,4-Dimethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an odor like petroleum; [CAMEO] | |
| Record name | 1,4-Dimethylcyclohexane | |
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CAS No. |
589-90-2, 624-29-3, 2207-04-7 | |
| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | 1,4-Dimethylcyclohexane, (Z)- | |
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| Record name | 1,4-Dimethylcyclohexane, trans- | |
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| Record name | trans-1,4-Dimethylcyclohexane | |
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| Record name | cis-1,4-Dimethylcyclohexane | |
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| Record name | 1,4-DIMETHYLCYCLOHEXANE | |
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| Record name | 1,4-Dimethylcyclohexane | |
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| Record name | Cis-1,4-dimethylcyclohexane | |
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| Record name | trans-1,4-Dimethylcyclohexane | |
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| Record name | cis-1,4-dimethylcyclohexane | |
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| Record name | 1,4-dimethylcyclohexane | |
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| Record name | trans-1,4-dimethylcyclohexane | |
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| Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |
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| Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |
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Foundational & Exploratory
1,4-Dimethylcyclohexane synthesis and properties
An In-depth Technical Guide to 1,4-Dimethylcyclohexane: Synthesis, Stereochemistry, and Properties
Introduction
This compound (C₈H₁₆) is a saturated cyclic hydrocarbon that serves as a vital model compound in stereochemical studies and finds practical application as a solvent and a component in fuel mixtures.[1][2] As a disubstituted cyclohexane, it exists as two distinct geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[3][4] The spatial arrangement of the two methyl groups relative to the plane of the cyclohexane ring dictates the molecule's conformational behavior, stability, and physical properties. This guide provides a comprehensive exploration of the primary synthesis routes, a detailed conformational analysis of its isomers, and a summary of its key physicochemical properties, tailored for professionals in chemical research and development.
Core Synthesis Methodologies
The industrial and laboratory-scale synthesis of this compound is predominantly achieved through the catalytic hydrogenation of p-xylene. An alternative, though less direct, route involves the Friedel-Crafts alkylation of benzene or toluene, followed by hydrogenation.
Catalytic Hydrogenation of p-Xylene
The most direct and economically viable method for producing this compound is the catalytic hydrogenation of p-xylene. This process involves the addition of hydrogen across the aromatic ring, converting it into a saturated cyclohexane ring.
Reaction: p-C₆H₄(CH₃)₂ + 3 H₂ → C₈H₁₆
This reaction is typically carried out using heterogeneous catalysts containing noble metals such as platinum (Pt), palladium (Pd), or rhodium (Rh) on a support like alumina or carbon.[5] The choice of catalyst, temperature, and pressure can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans isomers.[5] For instance, some studies on related xylenes have shown that metal dispersion and the presence of additives can affect the final cis/trans product ratio.[5]
Experimental Protocol: Laboratory-Scale Hydrogenation of p-Xylene
-
Catalyst Preparation: A 5% Platinum on activated carbon catalyst is prepared and activated under a hydrogen stream.
-
Reaction Setup: A high-pressure autoclave reactor is charged with p-xylene and the prepared catalyst (typically 1-5% by weight relative to the substrate).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a specified pressure (e.g., 500-1500 psig).
-
Heating and Agitation: The mixture is heated to a temperature between 100-150°C and stirred vigorously to ensure efficient mass transfer.[6]
-
Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The resulting liquid, a mixture of cis- and trans-1,4-dimethylcyclohexane, can be purified by fractional distillation if separation of the isomers is required.
Friedel-Crafts Alkylation and Subsequent Reduction
A classic, multi-step approach involves first synthesizing p-xylene via a Friedel-Crafts alkylation, followed by its hydrogenation.
-
Step A: Friedel-Crafts Alkylation: This electrophilic aromatic substitution reaction attaches an alkyl group to an aromatic ring.[7] To synthesize p-xylene, toluene can be methylated using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]
-
Mechanism: The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like electrophile. The aromatic ring (toluene) then attacks this electrophile. The ortho and para positions are activated by the existing methyl group, leading to a mixture of o-xylene and p-xylene. The para product is often favored due to less steric hindrance.
-
-
Step B: Hydrogenation: The p-xylene fraction is separated from the product mixture and then hydrogenated as described in the previous section.
This method is less common for the direct synthesis of this compound due to limitations of the Friedel-Crafts reaction, such as the potential for polyalkylation and the formation of isomeric byproducts.[8][9]
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is best understood by analyzing the chair conformations of its cis and trans isomers. The most stable conformation for a substituted cyclohexane is the chair form, which minimizes both angle strain and torsional strain.[10] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[11]
Cis-1,4-Dimethylcyclohexane
In the cis isomer, both methyl groups are on the same side of the ring. When depicted in a chair conformation, this requires one methyl group to be in an axial position and the other to be in an equatorial position.[4] Through a process known as a "ring flip," the cyclohexane ring can interconvert between two chair conformations. For cis-1,4-dimethylcyclohexane, the ring flip converts the axial methyl to an equatorial position and the equatorial methyl to an axial position.[12] These two conformers are energetically identical and exist in a rapid equilibrium.[4]
-
Energetic Cost: Both conformers possess the steric strain associated with one axial methyl group, which experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This strain is estimated to be approximately 1.8 kcal/mol.[13]
Trans-1,4-Dimethylcyclohexane
In the trans isomer, the methyl groups are on opposite sides of the ring. This arrangement allows for two distinct chair conformations:
-
Diequatorial Conformer: Both methyl groups occupy equatorial positions. This is a very stable arrangement as the bulky methyl groups are positioned away from other atoms, minimizing steric strain.[10][11]
-
Diaxial Conformer: Both methyl groups occupy axial positions. This conformer is highly unstable due to significant 1,3-diaxial interactions between the two axial methyl groups and the axial hydrogens.[4] The steric strain in this form is substantially higher than in the diequatorial conformer (greater than 2 x 1.8 kcal/mol).[13]
The energy difference between the diequatorial and diaxial forms is large enough that the equilibrium lies almost entirely toward the diequatorial conformer.[4]
Relative Stability: Cis vs. Trans
To determine which isomer is more stable, we compare their most stable (lowest energy) conformations.
-
The most stable conformation of cis-1,4-dimethylcyclohexane has one axial and one equatorial methyl group.
-
The most stable conformation of trans-1,4-dimethylcyclohexane has both methyl groups in equatorial positions.
Because the diequatorial arrangement of the trans isomer is free of the 1,3-diaxial interactions present in the cis isomer, trans-1,4-dimethylcyclohexane is more stable than cis-1,4-dimethylcyclohexane .[10][14] The energy difference is approximately 1.8-1.9 kcal/mol (about 7 kJ/mol).[13][14]
Physical and Chemical Properties
This compound is a clear, colorless liquid with a petroleum-like odor.[1] Its isomers have slightly different physical properties due to their different molecular shapes and packing efficiencies.
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | This compound (mixture) |
| Molecular Formula | C₈H₁₆[3] | C₈H₁₆[15] | C₈H₁₆[1] |
| Molecular Weight | 112.21 g/mol [3] | 112.21 g/mol [1] | 112.21 g/mol [1] |
| CAS Number | 624-29-3[3] | 2207-01-4 | 589-90-2[1] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 124-125 °C[16] | 119 °C | ~120-125 °C |
| Melting Point | -88 to -87 °C[16] | -37 °C | -40 °C[2] |
| Density | 0.783 g/mL at 25 °C[16] | 0.763 g/mL at 25 °C | 0.772-0.776 g/mL at 20°C |
| Refractive Index (20°C) | 1.429[16] | 1.423 | 1.422-1.427 |
Chemically, this compound is a typical cycloalkane. It is relatively inert, non-polar, and insoluble in water.[2] It undergoes combustion and can participate in free-radical reactions, such as halogenation, under UV light. Its stability and solvent properties make it useful in various industrial applications.[2]
Applications
The properties of this compound lend it to several key applications:
-
Solvents: Due to its non-polar nature and chemical stability, it is used as an industrial solvent in organic reactions.[2]
-
Fuel Additives: As a cycloalkane, it is a component of gasoline and other fuel mixtures, contributing to their overall energy content and combustion characteristics.
-
Chemical Intermediate: It can serve as a precursor for the synthesis of other compounds. For example, oxidation can open the ring to form dicarboxylic acids, which are monomers for polymer production.[6]
References
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National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
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PW Solutions. (2020, October 15). The most stable form of trans-1,4-dimethylcyclohexane is represented as.... YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
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Stereoelectronics. (2021, April 26). This compound. Retrieved from [Link]
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Pearson. (n.d.). a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, and determine which conformer is more stable.... Retrieved from [Link]
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Homework Lib. (n.d.). [Chemistry] Draw both cis- and trans-1,4-dimethylcyclohexane in their most stable chair conformation. YouTube. Retrieved from [Link]
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Oregon State University. (n.d.). Chapter 4 Worked Problem 1. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Noble chemistry with babita chaudhary. (2021, October 21). Conformations of 1,3 & 1,4 dimethyl cyclohexane. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. Retrieved from [Link]
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University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 589-90-2). Retrieved from [Link]
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Homework Lib. (n.d.). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. YouTube. Retrieved from [Link]
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City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Autoxidation of this compound. Retrieved from [Link]
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SpectraBase. (n.d.). trans-1,4-Dimethylcyclohexane. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1,4-dimethyl cyclohexane, 589-90-2. Retrieved from [Link]
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Reddit. (2024, October 13). Understanding stereocenters, this compound. r/chemhelp. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (n.d.). The quantitative conversion of polyethylene terephthalate (PET) and Coca-Cola bottles to p-xylene over Co-based catalysts with tailored activities for deoxygenation and hydrogenation. Retrieved from [Link]
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Organic Chemistry. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from [Link]
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ResearchGate. (n.d.). Shape-selective synthesis of para-xylene through tandem CO2 hydrogenation and toluene methylation over ZnCeZrO /MCM-22 catalyst. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Catalysis Science & Technology (RSC Publishing). (n.d.). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Retrieved from [Link]
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ResearchGate. (n.d.). trans-1,4-Dimethylcyclohexane. Retrieved from [Link]
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1,4-Dimethylcyclohexane cis and trans isomer stability
An In-depth Technical Guide to the Conformational Stability of cis and trans-1,4-Dimethylcyclohexane
Authored by Gemini, Senior Application Scientist
The stereoisomeric relationship between cis- and trans-1,4-dimethylcyclohexane provides a quintessential model for understanding the principles of conformational analysis and its impact on molecular stability. This guide delves into the intricate steric and energetic factors that govern the preferred three-dimensional structures of these isomers. By dissecting their respective chair conformations, we will quantify the energetic penalties associated with axial versus equatorial substituent placement, primarily focusing on 1,3-diaxial interactions. This analysis is crucial for professionals in drug development and chemical research, where molecular geometry dictates biological activity and reactivity. We will establish, both qualitatively and quantitatively, why the trans isomer exhibits greater thermodynamic stability than its cis counterpart.
Foundational Concepts in Cyclohexane Stereochemistry
To comprehend the stability differences in disubstituted cyclohexanes, one must first grasp the fundamental conformational properties of the cyclohexane ring itself.
The Chair Conformation: An Energy Minimum
The cyclohexane ring is not a planar hexagon. To alleviate angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the ring puckers into several conformations. The most stable of these is the chair conformation , which is virtually free of both angle and torsional strain.
In this conformation, the carbon-hydrogen bonds and substituent positions are categorized into two distinct types:
-
Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, pointing alternately up and down.
-
Equatorial (e): Six bonds that point outwards from the perimeter of the ring, roughly in the "equator" of the molecule.
The Ring Flip: A Dynamic Equilibrium
At room temperature, a cyclohexane ring is in a rapid state of flux, undergoing a conformational change known as a ring flip .[1][2] This process involves the interconversion of one chair form into another. A critical consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial.[2] While this interconversion is rapid, the energy barrier is significant enough (~10 kcal/mol) that the molecule spends the vast majority of its time in the lower-energy chair forms.[2]
Steric Strain and A-Values
When a substituent is placed on a cyclohexane ring, the two chair conformations resulting from a ring flip are often no longer equal in energy.[3][4] A substituent in the axial position experiences steric hindrance from the two other axial hydrogens (or substituents) located on the same side of the ring.[3][5] This unfavorable steric interaction is termed a 1,3-diaxial interaction .[1][5]
Each 1,3-diaxial interaction between a methyl group and a hydrogen atom introduces approximately 0.9 kcal/mol (3.8 kJ/mol) of strain.[5][6] Since an axial methyl group has two such interactions, it carries a total steric penalty of about 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol).[5][6][7] This energy difference between the axial and equatorial conformation for a given substituent is known as its A-value .[8][9] The larger the A-value, the greater the preference for the substituent to occupy an equatorial position.[8][9]
Conformational Analysis of cis-1,4-Dimethylcyclohexane
In the cis isomer, both methyl groups are on the same face of the ring (both "up" or both "down"). Let's analyze its chair conformations.
-
Conformer A: If we place the methyl group at C1 in an equatorial position (up), the cis relationship requires the methyl group at C4 to also be "up," which places it in an axial position. This results in an (e,a) conformation.
-
Ring Flip (Conformer B): Upon ring flip, the equatorial methyl at C1 becomes axial, and the axial methyl at C4 becomes equatorial. This yields an (a,e) conformation.
In both conformers, there is one equatorial methyl group and one axial methyl group. The axial methyl group in each case introduces two 1,3-diaxial interactions. Therefore, the steric strain in Conformer A is identical to the steric strain in Conformer B. The two conformations are isoenergetic (equal in energy) and exist in a 50:50 equilibrium mixture.[10][11]
Caption: The two chair conformers of cis-1,4-dimethylcyclohexane are isoenergetic.
Conformational Analysis of trans-1,4-Dimethylcyclohexane
In the trans isomer, the methyl groups are on opposite faces of the ring (one "up" and one "down").
-
Conformer C (Diequatorial): Placing the C1 methyl group in an equatorial "up" position requires the C4 methyl group to be in a "down" position. In the chair conformation, this "down" position at C4 is also equatorial. This results in a highly stable (e,e) or diequatorial conformation with no 1,3-diaxial interactions involving the methyl groups.[12]
-
Ring Flip (Conformer D - Diaxial): When the ring flips, both equatorial methyl groups are forced into axial positions. This (a,a) or diaxial conformation is highly unstable.[13] Each axial methyl group introduces two 1,3-diaxial interactions, for a total of four such destabilizing interactions.[14]
The energy of the diaxial conformer is significantly higher than the diequatorial conformer. The equilibrium is therefore overwhelmingly shifted towards the diequatorial form, which represents the vast majority of trans-1,4-dimethylcyclohexane molecules at any given time.[12]
Caption: The diequatorial conformer of trans-1,4-dimethylcyclohexane is highly favored.
Comparative Stability and Quantitative Analysis
To determine which isomer, cis or trans, is more stable, we must compare their lowest-energy (most populated) conformations.
-
The cis isomer exists as an equilibrium of two conformers, both of which have the steric strain of one axial methyl group (~1.7 kcal/mol or 7.6 kJ/mol).
-
The trans isomer exists almost exclusively in the diequatorial conformation, which has no steric strain from 1,3-diaxial interactions involving the methyl groups.
Therefore, the ground state of the trans isomer is more stable than the ground state of the cis isomer. The energy difference is approximately the A-value of one methyl group. The trans-1,4-dimethylcyclohexane isomer is more stable than the cis isomer by about 1.7-1.8 kcal/mol (approximately 7-7.6 kJ/mol).[7][15]
Data Summary: Strain Energy Analysis
| Isomer | Conformation | Substituent Positions | 1,3-Diaxial Interactions (CH₃↔H) | Relative Strain Energy (kcal/mol) | Population at 25°C |
| cis | (a,e) | 1-axial, 1-equatorial | 2 | ~1.7 | ~50% |
| (e,a) | 1-equatorial, 1-axial | 2 | ~1.7 | ~50% | |
| trans | (e,e) | 2-equatorial | 0 | ~0 | >99% |
| (a,a) | 2-axial | 4 | ~3.4 | <1% |
Note: Strain energy is calculated relative to the diequatorial trans conformer. Values are based on an A-value of ~1.7 kcal/mol for a methyl group.
Caption: Energy level diagram illustrating the greater stability of the trans isomer.
Experimental Protocol: Computational Conformational Analysis
To validate these principles, researchers can perform computational analysis to determine the relative energies of the isomers. The following outlines a generalized workflow using molecular mechanics, a method well-suited for conformational analysis of organic molecules.
Objective: Calculate the steric energies of the cis-(a,e), trans-(e,e), and trans-(a,a) conformers of this compound and determine their relative stabilities.
Methodology:
-
Molecule Building:
-
Using a molecular modeling software suite (e.g., Avogadro, ChemDraw 3D, Spartan), construct the three-dimensional structure of trans-1,4-dimethylcyclohexane.
-
Manually set the methyl groups to the diequatorial (e,e) positions to create the first starting structure.
-
-
Energy Minimization (Geometry Optimization):
-
Select a suitable molecular mechanics force field (e.g., MMFF94 or AMBER). These force fields are parameterized to accurately calculate steric energies for common organic structures.
-
Perform a geometry optimization on the diequatorial structure. This algorithm adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum.
-
Record the final calculated steric energy.
-
-
Generating Additional Conformers:
-
From the optimized diequatorial structure, manually rotate the bonds to create the diaxial (trans) and the axial-equatorial (cis) conformers.
-
It is critical to ensure the correct stereochemistry (cis or trans) is maintained during this process.
-
-
Repeat Energy Minimization:
-
Perform a geometry optimization on the diaxial (trans) conformer using the same force field and calculation parameters. Record the final steric energy.
-
Perform a geometry optimization on the axial-equatorial (cis) conformer. Record the final steric energy.
-
-
Data Analysis:
-
Subtract the energy of the most stable conformer (which should be the trans-diequatorial) from the energies of the other conformers to find the relative energy differences (ΔE).
-
Compare the calculated ΔE between the cis and trans ground states with the experimentally derived A-value for a methyl group (~1.7 kcal/mol).
-
Trustworthiness Check: The results should be self-validating. The calculated energy difference between the diequatorial and diaxial trans conformers should be approximately double the energy difference between the diequatorial trans and the cis conformer. This confirms that the primary source of strain is the additive effect of 1,3-diaxial interactions.
Conclusion for Drug Development and Research
The case of this compound is a clear and powerful illustration of how subtle differences in stereochemistry lead to significant differences in molecular stability and three-dimensional shape. For researchers in drug development, this principle is paramount. The specific conformation of a cyclic scaffold within a drug molecule dictates how it presents its pharmacophoric groups to a biological target, such as an enzyme active site or a receptor binding pocket. An energetically unfavorable conformation, such as one with avoidable 1,3-diaxial interactions, will not be significantly populated, meaning the functional groups it presents will not be available for binding. Understanding and predicting the most stable conformer is therefore a foundational step in rational drug design and the synthesis of bioactive molecules. The trans isomer, by locking its substituents into predictable, low-energy equatorial positions, offers a more rigid and defined scaffold compared to the more conformationally ambiguous cis isomer.
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Conformational analysis of 1,4-Dimethylcyclohexane
An In-Depth Technical Guide to the Conformational Analysis of 1,4-Dimethylcyclohexane
Authored by: A Senior Application Scientist
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science. The seemingly simple this compound system offers a rich case study for understanding the subtle interplay of steric and electronic effects that govern molecular geometry and, consequently, chemical reactivity and biological activity. This technical guide provides a comprehensive exploration of the conformational analysis of cis- and trans-1,4-dimethylcyclohexane, integrating foundational principles with contemporary experimental and computational methodologies. We will dissect the energetic penalties associated with axial and equatorial substituents, quantify these differences through the lens of A-values, and provide actionable protocols for both spectroscopic and in silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of conformational analysis.
The Principle of Conformational Isomerism in Cyclohexanes
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. This chair conformation can undergo a "ring flip" or "chair interconversion," a process that rapidly exchanges axial and equatorial positions. For a monosubstituted cyclohexane, this equilibrium is not degenerate. The substituent will preferentially occupy the more sterically favorable equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2][3] These are steric clashes between an axial substituent and the axial hydrogens on the same face of the ring.[2][3]
The energetic cost of placing a substituent in an axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] A larger A-value signifies a greater preference for the equatorial position and reflects the greater steric bulk of the substituent.[4][5]
Conformational Analysis of cis-1,4-Dimethylcyclohexane
In the cis isomer of this compound, the two methyl groups are on the same face of the cyclohexane ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position.[6][7]
A ring flip of the cis isomer results in the interchange of the axial and equatorial methyl groups. The resulting conformer is identical in energy to the original; they are degenerate and exist in a 1:1 ratio at equilibrium.[7][8] Each conformer possesses one axial methyl group, which experiences two 1,3-diaxial interactions with axial hydrogens. This introduces a steric strain of approximately 1.7-1.8 kcal/mol (or 7.6 kJ/mol).[1][9]
Caption: Ring flip of cis-1,4-dimethylcyclohexane.
Conformational Analysis of trans-1,4-Dimethylcyclohexane
For the trans isomer, the two methyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[6]
The diequatorial conformer is significantly more stable as it is devoid of any major steric strain.[10] In contrast, the diaxial conformer is highly disfavored due to the presence of four 1,3-diaxial interactions (two for each axial methyl group).[6] The total steric strain in the diaxial conformer is approximately 3.6 kcal/mol (2 x 1.8 kcal/mol), making the diequatorial conformer the overwhelmingly predominant species at equilibrium.[9] The energy difference of approximately 3.6 kcal/mol strongly favors the diequatorial conformation.
Caption: Ring flip of trans-1,4-dimethylcyclohexane.
Quantitative Energetic Comparison
The relative stabilities of the conformers can be summarized by considering the energetic penalties associated with axial methyl groups. These penalties are primarily due to gauche-butane-like interactions.[11][12][13] An axial methyl group on a cyclohexane ring creates two such interactions with the ring carbons at the 3 and 5 positions.[13][14]
| Isomer | Conformation | Axial Methyl Groups | Gauche Interactions (vs. diequatorial trans) | Relative Energy (kcal/mol) |
| cis-1,4 | Axial-Equatorial | 1 | 2 | ~1.8 |
| trans-1,4 | Diequatorial | 0 | 0 | 0 |
| trans-1,4 | Diaxial | 2 | 4 | ~3.6 |
Note: The A-value for a methyl group is approximately 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol).[1][4][15]
From this analysis, it is evident that the trans isomer of this compound is more stable than the cis isomer because it can adopt a strain-free diequatorial conformation.[16]
Methodologies for Conformational Analysis
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying conformational equilibria.[17] At room temperature, the ring flip of cyclohexanes is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.[18] However, at low temperatures, this process can be slowed down or "frozen out," allowing for the observation of distinct signals for each conformer.
Protocol for Low-Temperature ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable low-freezing point solvent (e.g., CD₂Cl₂ or a mixture of CHF₂Cl and CHFCl₂).
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.
-
Initial Spectrum: Acquire a ¹³C NMR spectrum at room temperature to observe the time-averaged signals.
-
Low-Temperature Spectra: Gradually lower the temperature of the probe in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of the signals as the rate of ring flip decreases. The temperature at which the signals merge is the coalescence temperature, which can be used to calculate the energy barrier to ring inversion. At a sufficiently low temperature (e.g., below -80 °C or 193 K), distinct signals for the axial and equatorial methyl groups will be resolved.[19]
-
Integration and Equilibrium Constant: For the trans isomer at low temperature, integrate the signals corresponding to the diequatorial and diaxial conformers. The ratio of the integrals provides the equilibrium constant (K_eq), from which the Gibbs free energy difference (ΔG = -RTlnK_eq) can be calculated.[11] For the cis isomer, the two methyl signals (one axial, one equatorial) should have equal integrals.
Caption: Workflow for DFT-based conformational analysis.
Implications for Drug Development and Materials Science
The principles elucidated by the conformational analysis of this compound are directly applicable to more complex molecular systems. In drug development, the three-dimensional shape of a molecule is critical for its interaction with a biological target. A drug molecule may exist as an equilibrium of multiple conformers, but only one may be biologically active. Understanding the energetic landscape of these conformers allows for the design of more rigid analogues that are "locked" in the active conformation, potentially leading to increased potency and reduced off-target effects.
In materials science, the conformational preferences of molecular building blocks can influence the macroscopic properties of polymers and other materials. By controlling the stereochemistry of these building blocks, it is possible to tune properties such as crystallinity, melting point, and mechanical strength.
Conclusion
The conformational analysis of this compound serves as a powerful model for understanding the fundamental principles that govern the three-dimensional structure of cyclic molecules. The clear energetic distinction between the cis and trans isomers, driven by the avoidance of 1,3-diaxial interactions, highlights the importance of steric effects in determining molecular stability. The integration of experimental techniques like NMR spectroscopy with computational methods such as DFT provides a robust framework for the qualitative and quantitative characterization of conformational equilibria. These principles and methodologies are essential for professionals in fields where molecular shape dictates function, from the rational design of new therapeutics to the development of advanced materials.
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Profesor de Química. (2022, June 9). Conformational analysis of this compound. CIS and TRANS diastereoisomers. [Link]
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Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]
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Brainly.com. (2024, February 16). [FREE] Provide the most stable (lowest energy) chair conformation of cis-1,4-dimethylcyclohexane. Relative. [Link]
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Brainly.com. (2023, August 9). [FREE] Draw the conformations of trans-1,4-dimethylcyclohexane. State whether there is a difference in energy. [Link]
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Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. [Link]
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NIH. (2020, August 5). Computational methods for exploring protein conformations. [Link]
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Chair and boat conformations of 1,4-Dimethylcyclohexane
An In-Depth Technical Guide to the Chair and Boat Conformations of 1,4-Dimethylcyclohexane for Medicinal Chemistry
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For cyclic molecules, particularly those built upon a cyclohexane scaffold, the accessible conformations dictate how the molecule presents its functional groups to a biological target. This guide provides a detailed exploration of the conformational isomers of cis- and trans-1,4-dimethylcyclohexane, focusing on the energetic and structural differences between their respective chair and boat conformations. We will dissect the steric factors governing stability, quantify the energetic penalties of unfavorable interactions, and outline experimental methodologies for their characterization. Crucially, this analysis will be framed within the context of drug discovery, illustrating how the principles of conformational locking in simple systems like this compound inform the design of rigid, potent, and selective therapeutic agents.
Introduction: Conformational Isomerism in Drug Design
The "lock and key" model, while foundational, has evolved to recognize the dynamic nature of both ligands and their biological targets. A drug molecule in solution is not a static entity but rather an ensemble of interconverting conformations. The specific conformation that binds to a target—the bioactive conformation—is often a higher-energy state that is stabilized upon binding.[1][2] Understanding and controlling the conformational preferences of a lead compound is therefore a cornerstone of modern medicinal chemistry. By restricting a molecule's flexibility, chemists can pre-pay the entropic penalty of binding, leading to significant gains in potency and selectivity.[3][4][5]
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry. Its ability to adopt a strain-free chair conformation allows it to serve as a three-dimensional framework for orienting substituents in precise spatial vectors.[6][7][8] This guide uses this compound as a model system to explore the fundamental principles of conformational analysis that are directly applicable to the design of complex therapeutics.
Foundational Concepts: Cyclohexane Conformations
To minimize angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions), the cyclohexane ring puckers out of planarity.[6][8] The most significant conformations are:
-
Chair Conformation : The most stable conformation, virtually free of angle and torsional strain.[6][7][9] All carbon-hydrogen bonds are staggered. In this conformation, substituents can occupy two distinct positions:
-
Axial (a) : Bonds are parallel to the principal C3 axis of the ring.
-
Equatorial (e) : Bonds extend from the "equator" of the ring.
-
-
Boat Conformation : A higher-energy, flexible conformation. It suffers from torsional strain due to eclipsed hydrogens on the sides and significant steric repulsion between the two "flagpole" hydrogens.[7][9]
-
Twist-Boat (or Skew-Boat) Conformation : A slightly more stable form than the true boat, achieved by a slight twisting that relieves some of the flagpole and eclipsing interactions.[7][9] It is an energy minimum between the chair and boat forms.
-
Half-Chair Conformation : The highest energy conformation, representing the transition state for the interconversion between the chair and twist-boat forms.[6][7]
The chair conformation is the ground state for cyclohexane, with over 99.9% of molecules adopting this shape at room temperature.[8] The various conformations are in rapid equilibrium through a process called ring flipping , which involves passing through the high-energy half-chair and twist-boat intermediates.
Caption: Energy profile of cyclohexane ring interconversion.
Conformational Analysis of cis-1,4-Dimethylcyclohexane
The cis isomer is defined by having both methyl groups on the same face of the ring.
Chair Conformations
In the cis isomer, one substituent must be axial while the other is equatorial (a,e). A ring flip interconverts these positions, but the resulting conformation is identical to the original; it is still an axial/equatorial arrangement.[10][11][12][13]
The two chair conformations are degenerate, meaning they have the exact same energy and exist in a 50:50 mixture at equilibrium.[10][11][14]
Caption: Conformational equilibrium of cis-1,4-dimethylcyclohexane.
Energetic Considerations
The energy of the cis isomer is dictated by the steric strain experienced by the axial methyl group. This strain arises from 1,3-diaxial interactions , where the axial methyl group is in close proximity to the two axial hydrogens on the same side of the ring (at C-3 and C-5 relative to the methyl at C-1).[15][16][17] This is sterically equivalent to two gauche-butane interactions.[15][18][19]
The energetic cost of placing a substituent in the axial position is known as its A-value . For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[20] Therefore, the total steric energy of cis-1,4-dimethylcyclohexane relative to a strain-free reference is ~1.8 kcal/mol.[10][14]
Boat Conformations
Boat conformations for the cis isomer are significantly higher in energy. For instance, a boat conformer with both methyl groups pointing away from each other (one flagpole, one bowsprit) still suffers from the inherent torsional strain of the boat form, making it a negligible contributor to the overall population.[21]
Conformational Analysis of trans-1,4-Dimethylcyclohexane
The trans isomer has the two methyl groups on opposite faces of the ring.
Chair Conformations
The trans isomer has two distinct chair conformations that are not energetically equivalent:
-
Diequatorial (e,e) Conformer : Both methyl groups occupy equatorial positions. This conformation is highly stable as the bulky methyl groups are positioned away from the ring, avoiding steric clashes.[10][22][23]
-
Diaxial (a,a) Conformer : Both methyl groups occupy axial positions. This conformation is highly unstable.[10][22]
A ring flip interconverts the (e,e) and (a,a) forms.
Caption: Conformational equilibrium of trans-1,4-dimethylcyclohexane.
Energetic Considerations
The energy difference between the two conformers is substantial. The diequatorial (e,e) form is considered the low-energy reference (0 kcal/mol of additional strain). The diaxial (a,a) form suffers from two sets of 1,3-diaxial interactions, one for each axial methyl group.[11]
The total steric strain is the sum of the A-values for both methyl groups: Strain(a,a) = A(CH₃) + A(CH₃) ≈ 1.8 + 1.8 = 3.6 kcal/mol.
This significant energy difference of ~3.6 kcal/mol means the conformational equilibrium lies overwhelmingly in favor of the diequatorial conformer. The trans isomer is effectively "locked" in this single, low-energy state.[24]
Data Summary and Comparison
The energetic preferences can be quantified and compared.
Table 1: A-Values for Common Substituents
A-values represent the free energy difference (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[20][25]
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -OH | 0.87 |
| -CN | 0.2 |
| -CH₃ (Methyl) | 1.74 [20][25] |
| -CH₂CH₃ (Ethyl) | 1.8 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 |
| -C₆H₅ (Phenyl) | 3.0 |
Data sourced from multiple references.[20][25][26][27]
Table 2: Energetic Comparison of this compound Isomers
| Isomer | Conformation | Key Interactions | Relative Energy (kcal/mol) | Stability |
| trans | Diequatorial (e,e) | None | 0 | Most Stable |
| cis | Axial, Equatorial (a,e) | One 1,3-diaxial (CH₃↔H) | ~1.8 | Intermediate |
| trans | Diaxial (a,a) | Two 1,3-diaxial (CH₃↔H) | ~3.6 | Least Stable |
From this analysis, the overall stability order is: trans-1,4-dimethylcyclohexane > cis-1,4-dimethylcyclohexane .[24][28]
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful technique for studying conformational equilibria.[2]
Objective: To determine the energy difference and relative populations of the chair conformers of trans-1,4-dimethylcyclohexane.
Methodology: Low-Temperature ¹H or ¹³C NMR
-
Principle: At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in a single, time-averaged spectrum.[29][30] By lowering the temperature, the rate of interconversion can be slowed sufficiently to allow for the observation of individual conformers.[29]
-
Sample Preparation: Dissolve a high-purity sample of trans-1,4-dimethylcyclohexane in a solvent with a low freezing point, such as deuterated toluene (toluene-d₈) or dichlorofluoromethane (CD₂Cl₂).
-
Room Temperature Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K). A single set of averaged signals will be observed for the methyl groups and ring protons/carbons.
-
Low-Temperature Analysis:
-
Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) from room temperature down to the lowest achievable temperature (e.g., 170 K).
-
Acquire a spectrum at each temperature and observe the changes in line shape. As the exchange slows, the signals will broaden, coalesce, and finally resolve into two distinct sets of signals below the "coalescence temperature".
-
One set of signals will correspond to the major diequatorial (e,e) conformer, and a much less intense set will correspond to the minor diaxial (a,a) conformer.
-
-
Data Analysis:
-
At the lowest temperature where sharp signals for both conformers are visible, carefully integrate the corresponding signals (e.g., the methyl signals in the ¹³C spectrum).
-
The ratio of the integrals gives the equilibrium constant, K = [diequatorial]/[diaxial].
-
Calculate the Gibbs free energy difference using the equation: ΔG° = -RTlnK , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[15][25]
-
Self-Validation: The experimentally determined ΔG° should be in close agreement with the value predicted by the summation of A-values (~3.6 kcal/mol), validating the measurement.
Application in Medicinal Chemistry: Conformational Restriction
The principles demonstrated by this compound are directly applicable to drug design through the strategy of conformational restriction .[3][4] By incorporating rigid scaffolds into a molecule, chemists can lock it into its bioactive conformation.
-
Enhanced Potency: By pre-organizing the molecule into the correct shape for binding, the entropic cost of binding is minimized, leading to a more favorable free energy of binding (higher affinity).
-
Improved Selectivity: A rigid molecule presents a more defined set of interactions, making it more likely to bind selectively to the intended target over off-targets.
-
Favorable Pharmacokinetics: Rigid molecules often have improved metabolic stability as they are less likely to fit into the active sites of metabolizing enzymes.
The trans-1,4-disubstituted cyclohexane ring is an excellent example of a privileged scaffold .[31] Because it is strongly biased towards the diequatorial conformation, it can be used to position two functional groups (R₁ and R₂) at a fixed distance and orientation relative to one another. This rigid framework is invaluable for designing molecules that must span specific subsites within a receptor or enzyme active site.[32][33] The cis isomer, being more conformationally mobile, would be a less suitable scaffold for this purpose.
Conclusion
The conformational analysis of this compound provides a clear and quantitative illustration of the energetic consequences of steric interactions in cyclic systems. The trans isomer is significantly more stable than the cis isomer due to its ability to adopt a low-energy diequatorial chair conformation, effectively avoiding the destabilizing 1,3-diaxial interactions that are unavoidable in the cis isomer and the diaxial trans conformer. This pronounced energetic preference renders the trans-1,4-disubstituted cyclohexane a conformationally locked system. For researchers in drug development, this fundamental understanding is not merely academic; it is a critical tool for the rational design of next-generation therapeutics, enabling the construction of rigid, potent, and selective molecules with improved pharmacological profiles.
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1,3-diaxial interactions in cis-1,4-Dimethylcyclohexane
An In-Depth Technical Guide to 1,3-Diaxial Interactions in cis-1,4-Dimethylcyclohexane
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The seemingly simple molecule, cis-1,4-dimethylcyclohexane, serves as a quintessential model for understanding the energetic penalties associated with steric strain. This technical guide provides a comprehensive analysis of the 1,3-diaxial interactions within this molecule. We will dissect the principles of its conformational equilibrium, quantify the energetic costs, and detail the experimental and computational methodologies used for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: The Cyclohexane Chair Conformation
The cyclohexane ring predominantly adopts a puckered "chair" conformation to minimize both angle strain (maintaining near-ideal sp³ tetrahedral angles) and torsional strain (staggering all C-C bonds). This conformation features two distinct types of substituent positions:
-
Axial (a): Six bonds oriented parallel to the principal C3 axis of the ring, alternating up and down.
-
Equatorial (e): Six bonds oriented roughly along the "equator" of the ring.
A critical dynamic feature of the chair conformation is the "ring flip" or "chair interconversion," a rapid process at room temperature that converts all axial positions to equatorial and vice versa.
Conformational Equilibrium of cis-1,4-Dimethylcyclohexane
The stereochemistry of cis-1,4-dimethylcyclohexane dictates that one methyl substituent must be on the "up" face of the ring while the other is on the "down" face, relative to their respective carbons in a planar representation. When translated to the three-dimensional chair conformation, this arrangement necessitates that one methyl group occupies an axial position while the other occupies an equatorial position.[1]
A ring flip of this (a,e) conformer results in the formerly axial methyl group becoming equatorial and the formerly equatorial methyl group becoming axial, yielding an (e,a) conformation. Crucially, because the substituents are identical, these two chair conformers are energetically equivalent, or degenerate.[2][3] They are indistinguishable and exist as an equimolar mixture at equilibrium.[2] This dynamic equilibrium is a central feature of the molecule's structure.
Caption: Steric clash between the axial methyl group and axial hydrogens.
Methodologies for Characterization
The theoretical understanding of these interactions is validated through robust experimental and computational techniques.
Experimental Protocol: Dynamic NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for studying conformational dynamics.
Objective: To resolve the individual signals for the axial and equatorial methyl groups by slowing the chair interconversion.
Methodology:
-
Sample Preparation: Dissolve a pure sample of cis-1,4-dimethylcyclohexane in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
Room Temperature Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the rapid ring flip averages the magnetic environments of the axial and equatorial methyl groups, resulting in a single, sharp signal for all methyl protons and a single signal for the methyl carbons. [4]3. Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire spectra at each temperature.
-
Coalescence Point: As the temperature decreases, the rate of ring flip slows. The single averaged peak will broaden, reach a maximum broadness at the coalescence temperature, and then resolve into two distinct signals.
-
"Frozen" Spectrum: At a sufficiently low temperature (e.g., below 195 K), the interconversion becomes slow on the NMR timescale. [4]The spectrum will show separate, sharp signals corresponding to the chemically distinct axial and equatorial methyl groups. The near-equal integration of these peaks provides direct evidence of the 50:50 population of the two degenerate conformers.
Computational Workflow: Molecular Modeling
Computational chemistry provides a powerful in-silico method to corroborate experimental findings and visualize molecular structures and energies. [5] Objective: To calculate the energies of the cis-1,4-dimethylcyclohexane conformers and confirm their degeneracy.
Caption: Workflow for computational analysis of conformational isomers.
Methodology:
-
Structure Building: Construct the 3D structure of cis-1,4-dimethylcyclohexane in a molecular modeling program (e.g., Avogadro, GaussView). [5]2. Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MM3, MMFF94). Follow this with a higher-level quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to locate the nearest energy minimum.
-
Frequency Calculation: Conduct a vibrational frequency calculation on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.
-
Conformational Search: Systematically search for other low-energy conformers. For this molecule, this involves initiating an optimization starting from the ring-flipped structure.
-
Energy Comparison: Calculate the final electronic energies (and Gibbs free energies, if thermal corrections from the frequency calculation are included) for both optimized chair conformers. High-level calculations will confirm that the energies of the (a,e) and (e,a) forms are identical, validating the concept of degeneracy.
Conclusion and Broader Implications
The study of cis-1,4-dimethylcyclohexane provides a clear and quantifiable illustration of 1,3-diaxial interactions. Its two degenerate chair conformers, each possessing one axial and one equatorial methyl group, are destabilized by a steric strain of approximately 1.74 kcal/mol. This value, representing the A-value of a methyl group, is a direct consequence of repulsive 1,3-diaxial interactions. This fundamental principle, verifiable through low-temperature NMR spectroscopy and computational modeling, is not merely academic. For drug development professionals, understanding and controlling the conformational preferences of cyclic scaffolds is paramount. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. By strategically placing substituents to minimize or exploit steric interactions like the 1,3-diaxial strain, medicinal chemists can lock molecules into bioactive conformations, thereby enhancing potency, selectivity, and pharmacokinetic properties.
References
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Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
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Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link]
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Vedantu. What are two conformations of cis-1,4-dimethyl cyclohexane?. [Link]
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Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713. [Link]
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Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Education, 6(3), 43-54. [Link]
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Profesor de Química. (2022). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. YouTube. [Link]
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Química Orgánica.org. Substituted cyclohexanes | 1,3-diaxial interaction. [Link]
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Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]
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Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Link]
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Chemistry LibreTexts. (2023). 4.9: Conformations of Disubstituted Cyclohexanes. [Link]
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Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
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OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]
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A Spectroscopic Guide to 1,4-Dimethylcyclohexane: An In-depth Technical Analysis
Introduction
1,4-Dimethylcyclohexane, a saturated cyclic hydrocarbon with the chemical formula C₈H₁₆, exists as two distinct geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[1] These isomers, while sharing the same molecular formula and connectivity, differ in the spatial arrangement of their methyl groups, leading to unique physical, chemical, and spectroscopic properties. This technical guide provides a comprehensive analysis of the spectroscopic data of both cis and trans isomers, offering researchers, scientists, and drug development professionals a detailed understanding of their structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The conformational flexibility of the cyclohexane ring, primarily adopting a chair conformation to minimize steric strain, plays a crucial role in the observed spectroscopic differences between the two isomers. In the cis isomer, one methyl group occupies an axial position while the other is equatorial, leading to a molecule that can undergo ring-flip to an isoenergetic conformation. Conversely, the trans isomer can exist in two diastereomeric chair conformations: a diequatorial conformation, which is significantly more stable, and a much less stable diaxial conformation. These conformational preferences are fundamental to interpreting their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for distinguishing between the cis and trans isomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR).
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon environment.
-
Employ a larger spectral width than for ¹H NMR and a longer relaxation delay if quantitative analysis is required.
-
¹H NMR Spectroscopy
The ¹H NMR spectra of the cis and trans isomers of this compound are distinct due to the different chemical environments of the protons in each molecule.
cis-1,4-Dimethylcyclohexane:
In the rapidly interconverting chair conformations of the cis isomer, the protons on the cyclohexane ring and the methyl groups are averaged, leading to a simplified spectrum at room temperature. The spectrum typically shows a broad multiplet for the ring protons and a doublet for the methyl protons.[2]
trans-1,4-Dimethylcyclohexane:
The trans isomer predominantly exists in the diequatorial conformation. This results in a more resolved ¹H NMR spectrum compared to the cis isomer. The methyl protons appear as a doublet, and the ring protons give rise to more complex multiplets due to the distinct axial and equatorial proton environments.[3]
| Isomer | Proton Type | Chemical Shift (ppm) | Multiplicity |
| cis-1,4-Dimethylcyclohexane | Methyl (CH₃) | ~0.91 | Doublet |
| Ring (CH & CH₂) | ~1.05-1.80 | Multiplet | |
| trans-1,4-Dimethylcyclohexane | Methyl (CH₃) | ~0.86 | Doublet |
| Ring (CH & CH₂) | ~0.80-1.70 | Multiplets |
Table 1: ¹H NMR Spectroscopic Data for this compound Isomers in CDCl₃.[2][3][4]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides clear and distinct signals for each unique carbon atom in the molecule, making it a powerful tool for isomer differentiation.
cis-1,4-Dimethylcyclohexane:
Due to the rapid ring-flipping, the chemically equivalent carbons in the cis isomer give rise to a simplified ¹³C NMR spectrum, typically showing three distinct signals.[5][6]
trans-1,4-Dimethylcyclohexane:
The diequatorial conformation of the trans isomer also results in a high degree of symmetry, leading to a ¹³C NMR spectrum with three signals. However, the chemical shifts differ from those of the cis isomer.[7][8]
| Isomer | Carbon Type | Chemical Shift (ppm) |
| cis-1,4-Dimethylcyclohexane | Methyl (CH₃) | ~20.3 |
| Ring (CH) | ~30.2 | |
| Ring (CH₂) | ~30.8 | |
| trans-1,4-Dimethylcyclohexane | Methyl (CH₃) | ~22.8 |
| Ring (CH) | ~32.4 | |
| Ring (CH₂) | ~35.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers in CDCl₃.[2][5][8]
Caption: Relationship between molecular symmetry and the number of ¹³C NMR signals for this compound isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes like this compound, the IR spectrum is characterized by absorptions due to C-H stretching and bending vibrations.[9][10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Spectral Interpretation
The IR spectra of both cis and trans-1,4-dimethylcyclohexane are very similar, as they contain the same types of bonds. The primary absorptions are due to sp³ C-H stretching and bending vibrations.[11][12]
-
C-H Stretching: Strong absorptions are observed in the region of 2850-2960 cm⁻¹, characteristic of sp³ C-H bonds in alkanes.[13]
-
C-H Bending:
-
CH₂ scissoring vibrations appear around 1450-1470 cm⁻¹.
-
CH₃ umbrella mode (symmetric deformation) is observed near 1375 cm⁻¹.
-
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the overall molecular structure. Subtle differences in this region may be used to distinguish between the cis and trans isomers.[10]
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| sp³ C-H Stretch | 2850 - 2960 | Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium |
| CH₃ Umbrella Mode | ~1375 | Medium |
Table 3: Characteristic IR Absorption Bands for this compound.[9][11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.
-
Ionization: Ionize the sample molecules, commonly using Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Fragmentation Analysis
The mass spectra of cis and trans-1,4-dimethylcyclohexane are very similar, as they are stereoisomers and tend to produce similar fragments upon ionization. The molecular ion peak (M⁺) is observed at an m/z of 112, corresponding to the molecular weight of C₈H₁₆.[14][15]
The fragmentation of cycloalkanes is often characterized by the loss of small neutral molecules or radicals.[16][17] Common fragmentation pathways for this compound include:
-
Loss of a methyl group (•CH₃): This results in a fragment ion at m/z 97 (M-15).
-
Loss of an ethyl group (•C₂H₅): This leads to a fragment at m/z 83 (M-29).
-
Loss of a propyl group (•C₃H₇): This produces a fragment at m/z 69 (M-43).
-
Ring cleavage followed by loss of ethene (C₂H₄): A common pathway for cyclohexanes, leading to a fragment at m/z 84 (M-28) or further fragmentation.[18]
The base peak in the mass spectrum of this compound is often observed at m/z 97, corresponding to the loss of a methyl group.
| m/z | Proposed Fragment | Loss |
| 112 | [C₈H₁₆]⁺• (Molecular Ion) | - |
| 97 | [C₇H₁₃]⁺ | •CH₃ |
| 83 | [C₆H₁₁]⁺ | •C₂H₅ |
| 69 | [C₅H₉]⁺ | •C₃H₇ |
| 55 | [C₄H₇]⁺ | •C₄H₉ |
Table 4: Major Fragment Ions in the Mass Spectrum of this compound.[15][19]
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Physical properties of cis- and trans-1,4-Dimethylcyclohexane
An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-Dimethylcyclohexane
Authored by: A Senior Application Scientist
Abstract
The stereoisomers of 1,4-dimethylcyclohexane, cis and trans, serve as fundamental models for understanding the interplay between stereochemistry, conformational dynamics, and macroscopic physical properties. While chemically identical in connectivity, their distinct spatial arrangements of methyl groups dictate profound differences in stability, energy, and intermolecular interactions. This guide provides a comprehensive analysis of these differences, grounded in the principles of conformational analysis. We will explore the energetic landscapes of both isomers, present a comparative summary of their key physical properties, and detail the experimental protocols for their separation and characterization. This document is intended for researchers, chemists, and drug development professionals who leverage stereochemical control to modulate molecular properties.
The Decisive Role of Stereochemistry: Conformational Analysis
The physical properties of the this compound isomers are not arbitrary; they are a direct consequence of their three-dimensional structures and conformational preferences. The cyclohexane ring is not planar but predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain. Substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
cis-1,4-Dimethylcyclohexane: A State of Dynamic Equilibrium
In the cis isomer, both methyl groups are on the same face of the ring. To maintain the staggered chair conformation, one methyl group must occupy an axial position while the other is equatorial (a,e). This molecule undergoes a rapid "ring flip" at room temperature, converting to an isoenergetic conformer where the axial methyl group becomes equatorial and vice-versa (e,a).[1]
Because these two conformers are energetically identical, they exist in a 1:1 equilibrium.[1] However, both conformers are destabilized by steric strain. The axial methyl group experiences two gauche-butane interactions with the C3 and C5 carbons of the ring, and more significantly, it endures 1,3-diaxial interactions with the axial hydrogens on the same side. This results in a steric energy of approximately 1.80 kcal/mol.[2]
Caption: Conformational equilibrium of trans-1,4-dimethylcyclohexane.
Comparative Analysis of Physical Properties
The differences in conformational stability and molecular symmetry directly translate to observable differences in the macroscopic physical properties of the two isomers.
| Physical Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | Rationale for Difference |
| Melting Point | -88 to -87 °C [3][4] | -37 to -36.9 °C [5][6] | The greater symmetry of the trans isomer allows for more efficient packing into a stable crystal lattice, requiring more energy to break the intermolecular forces. |
| Boiling Point | 124-125 °C [3][7] | 119 °C [6][8] | The boiling points are very close. The slightly lower boiling point of the more stable trans isomer is consistent with trends seen in other stable diastereomers. The less stable cis isomer is slightly more polarizable. |
| Density (at 20-25°C) | ~0.783 g/mL [3] | ~0.761 g/mL [8] | The cis isomer, being less stable and having a slightly different molecular shape, packs more densely in the liquid state. |
| Refractive Index (n20/D) | ~1.429 [3][7] | ~1.421 [8] | The higher density of the cis isomer correlates with its higher refractive index. |
| Relative Stability (ΔG°) | Higher Energy | Lower Energy (by ~1.8 kcal/mol) [2][9] | The trans isomer can adopt a strain-free diequatorial conformation, whereas the cis isomer must always have one methyl group in a higher-energy axial position. |
Experimental Separation and Spectroscopic Differentiation
Distinguishing and separating these isomers is a common task in synthetic and analytical chemistry. Gas chromatography and NMR spectroscopy are the primary methods employed.
Experimental Workflow
The general workflow for analyzing a mixture of this compound isomers involves initial separation by a technique sensitive to boiling point differences, followed by structural confirmation using spectroscopy.
Caption: Experimental workflow for isomer separation and analysis.
Protocol: Gas Chromatography (GC) Separation
GC separates volatile compounds based on their boiling points and differential partitioning between a mobile gas phase and a stationary liquid phase. The isomer with the lower boiling point, trans-1,4-dimethylcyclohexane, will elute from the column first.
Step-by-Step Methodology:
-
Instrument Preparation: Equip a gas chromatograph with a suitable non-polar capillary column (e.g., SE-30 or DB-1). [10]2. Set Conditions:
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Isothermal at 65 °C. [10] * Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 30 cm³/min). [10]3. Sample Injection: Inject a 1 µL aliquot of the isomer mixture (neat or diluted in a volatile solvent like hexane) into the injection port.
-
-
Data Acquisition: Record the chromatogram.
-
Analysis: Two distinct peaks will be observed. The first peak corresponds to the lower-boiling trans-1,4-dimethylcyclohexane, and the second, later-eluting peak corresponds to the higher-boiling cis-1,4-dimethylcyclohexane. [10]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by probing the chemical environment of each nucleus (¹H and ¹³C).
¹³C NMR Analysis:
-
cis-Isomer: Due to the rapid ring flip averaging the axial and equatorial environments, the spectrum at room temperature is deceptively simple. It shows only three signals: one for the two equivalent methyl carbons, one for the two equivalent substituted ring carbons (C1, C4), and one for the four equivalent unsubstituted ring carbons (C2, C3, C5, C6). [11]* trans-Isomer: Because it is locked in the diequatorial conformation, the symmetry is different. It also shows three signals, but their chemical shifts will differ from the cis isomer, reflecting the distinct electronic environment of the diequatorial methyl groups. [12] ¹H NMR Analysis:
-
cis-Isomer: The rapid conformational averaging results in time-averaged signals, making the spectrum appear simpler than it would be for a static conformer.
-
trans-Isomer: In the locked diequatorial conformation, the axial and equatorial protons on the ring are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to a more complex spectrum than the cis isomer.
Trustworthiness through Self-Validation: The combination of GC and NMR provides a self-validating system. The elution order from the GC (based on boiling point) can be used to tentatively assign the peaks, and this assignment can then be definitively confirmed by acquiring the NMR spectrum of each separated fraction, which will match the expected spectrum for that specific isomer.
Conclusion
The physical properties of cis- and trans-1,4-dimethylcyclohexane are a textbook illustration of how stereoisomerism governs molecular behavior. The ability of the trans isomer to adopt a low-energy diequatorial conformation renders it more stable, giving it a significantly higher melting point and a slightly lower boiling point than the cis isomer. These fundamental differences, rooted in conformational analysis, are readily exploited for their experimental separation and are critical for professionals in chemistry and drug design who must predict and control the physical properties of molecules.
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Chemcasts. (n.d.). Thermophysical Properties of cis-1,4-Dimethylcyclohexane. Retrieved from [Link]
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Stenutz. (n.d.). cis-1,4-dimethylcyclohexane. Retrieved from [Link]
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Stenutz. (n.d.). trans-1,4-dimethylcyclohexane. Retrieved from [Link]
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Profel Online. (2022, June 9). Conformational analysis of this compound. CIS and TRANS diastereoisomers. YouTube. Retrieved from [Link]
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-
Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. Retrieved from [Link]
-
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-
Chemsrc. (n.d.). This compound | CAS#:589-90-2. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Draw both cis- and trans-1,4-dimethylcyclohexane in their more stable chair conformations. Retrieved from [Link]
-
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-
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-
SpectraBase. (n.d.). trans-1,4-Dimethylcyclohexane. Retrieved from [Link]
-
Doubtnut. (n.d.). Draw the most stable conformation of cis-1 4-dimethylcyclohexane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-, trans- (CAS 2207-04-7). Retrieved from [Link]
-
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-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. Retrieved from [Link]
-
SpectraBase. (n.d.). cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Methodological & Application
Application Notes: 1,4-Dimethylcyclohexane as a High-Performance, Greener Solvent in Organic Synthesis
Introduction: Beyond Conventional Non-Polar Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, selectivity, and overall efficiency. While traditional non-polar solvents like toluene and hexane are staples in the laboratory, the increasing emphasis on green chemistry and process safety has catalyzed the search for viable alternatives.[1][2][3] 1,4-Dimethylcyclohexane, a saturated alicyclic hydrocarbon, emerges as a compelling candidate, offering a unique combination of physical properties that make it an advantageous medium for a range of chemical transformations. This guide provides an in-depth analysis of its properties, applications, and detailed protocols for its use, positioning it as a high-performance, safer substitute for conventional aromatic and volatile alkane solvents.
This compound exists as two geometric isomers, cis and trans. The commercial product is often a mixture of these isomers. These isomers have distinct three-dimensional conformations (chair forms) which influence their physical properties. The trans isomer is generally more stable as both methyl groups can occupy equatorial positions, minimizing steric strain. This stereochemical subtlety is a key differentiator from simpler cycloalkanes and contributes to its unique solvent characteristics.
Physicochemical Properties: A Comparative Analysis
The utility of a solvent is fundamentally governed by its physical properties. This compound's profile makes it particularly suitable for reactions requiring elevated temperatures under atmospheric pressure, while its non-polar, aprotic nature makes it an excellent medium for organometallic and free-radical reactions.[4]
Below is a comparative table of its properties against commonly used non-polar solvents.
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | Toluene | Heptane |
| CAS Number | 624-29-3[5] | 2207-04-7[6][7] | 108-88-3 | 142-82-5 |
| Molecular Weight | 112.21 g/mol [5] | 112.21 g/mol [6][7] | 92.14 g/mol | 100.21 g/mol |
| Boiling Point | 124-125 °C[8][9] | 117-119 °C[6] | 111 °C | 98 °C |
| Melting Point | -88 to -87 °C[8][9] | -37 °C (approx.) | -95 °C | -91 °C |
| Density | 0.783 g/mL at 25°C[8][9] | 0.761 g/mL at 20°C[6] | 0.867 g/mL at 20°C | 0.684 g/mL at 20°C |
| Flash Point | 6 °C[10] | 6 °C[6] | 4 °C | -4 °C |
| Water Solubility | Insoluble[11] | Soluble[6] | 0.52 g/L at 20°C | 0.003 g/L at 25°C |
The higher boiling point of this compound compared to heptane and toluene is a significant practical advantage, allowing for a wider operational temperature range and facilitating reactions that require sustained heating. Its aliphatic nature also circumvents the health and environmental concerns associated with aromatic solvents like toluene.[12]
Core Advantages in Synthetic Chemistry
-
Elevated Reaction Temperatures: The boiling point of ~120-125°C allows for higher reaction temperatures than solvents like THF, diethyl ether, or hexane, which can significantly accelerate reaction rates.
-
Inert Nature: As a saturated alkane, it is chemically inert under many reaction conditions, preventing solvent participation in the reaction pathway. This is particularly crucial in organometallic chemistry where solvents like ethers can coordinate to metal centers.[13][14]
-
A Greener Profile: this compound is a greener alternative to aromatic solvents such as toluene and benzene, which are known for their toxicity and environmental persistence.[12][15] Its use aligns with the principles of green chemistry by reducing hazards.[3][15]
-
Azeotropic Water Removal: Like toluene, it can be used to remove water azeotropically, which is beneficial for condensation reactions.
-
Unique Solubility Profile: It effectively dissolves non-polar and weakly polar reactants and reagents while being immiscible with water, simplifying aqueous workups.[11]
Application & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[16][17] While often performed in polar aprotic solvents like DMF or ethers like 1,4-dioxane, non-polar solvents such as toluene are also widely used.[16][18] this compound serves as an excellent, higher-boiling, and less toxic alternative to toluene in this context. The elevated temperature it allows can be particularly beneficial for less reactive aryl chlorides.
This protocol details the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using this compound as the solvent.
Materials:
-
4-Bromotoluene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
This compound (mixture of isomers), anhydrous
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Inert Atmosphere: Assemble the glassware (flask and condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Reactant Addition: Add 4-bromotoluene (1.0 eq) and phenylboronic acid (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous this compound via syringe to achieve a substrate concentration of approximately 0.2 M. Then, add a small amount of deionized water (approx. 10% of the organic solvent volume). The biphasic system is crucial for the Suzuki reaction mechanism.[17]
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to a gentle reflux (approx. 115-120°C) with vigorous stirring. The higher temperature afforded by this compound can facilitate the dissolution of reagents and accelerate the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-bromotoluene) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the ethyl acetate and this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methylbiphenyl.
-
Visualization of Structures and Workflow
To better understand the solvent's nature and its application, the following diagrams are provided.
Caption: Isomers of this compound and a typical synthetic workflow.
Safety and Handling
This compound is a flammable liquid and vapor.[19] It can cause skin irritation and may be fatal if swallowed and enters airways due to aspiration hazard.[10][19]
Precautions:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[10][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and ground all equipment to prevent static discharge.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[10]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[22]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[10]
Conclusion and Future Outlook
This compound presents a compelling case as a superior solvent for specific applications in organic synthesis. Its high boiling point, inertness, and favorable safety profile compared to aromatic solvents make it an excellent choice for reactions requiring high temperatures, such as cross-couplings and other metal-catalyzed processes. As the chemical industry continues to pivot towards more sustainable practices, the adoption of greener solvents like this compound is not just an operational improvement but a necessary step forward. Further exploration of its utility in a broader range of reaction types will undoubtedly solidify its place in the modern synthetic chemist's toolkit.
References
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Chemcasts. (n.d.). trans-1,4-Dimethylcyclohexane (CAS 2207-04-7) – Thermophysical Properties. Retrieved from [Link]
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Chemsrc. (2023, August 23). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 589-90-2). Retrieved from [Link]
-
Chemsrc. (2023, August 25). TRANS-1,4-DIMETHYLCYCLOHEXANE. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling at chloride with Pd/PtBu3, while only polar coordinating solvents favor reaction at triflate. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-, cis- (CAS 624-29-3). Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis- Normal boiling point. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Astrea Energy. (2023). Methylcyclohexane: Safer Solvent Alternative to Toluene. Retrieved from [Link]
-
Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions? Retrieved from [Link]
-
Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 17). 9.9: An Introduction to Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Unacademy. (n.d.). Knowing More on Synthesis of Alkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
JETIR. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]
-
University of Southern California. (n.d.). Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Green Chemistry. Retrieved from [Link]
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Application of 1,4-Dimethylcyclohexane in polymer chemistry
An in-depth analysis of the applications of the 1,4-dimethylcyclohexane moiety in advanced polymer synthesis reveals its primary significance through its functional derivatives rather than as a direct monomer. The rigid and stable cycloaliphatic ring structure of this compound imparts desirable properties to polymers, including enhanced thermal stability, mechanical strength, and weatherability. This guide focuses on the pivotal role of its key derivatives, 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA), in the synthesis of high-performance polyesters and other polymers. While this compound itself is predominantly utilized as a solvent in organic reactions, its structural analogues are at the forefront of creating advanced polymeric materials.[1]
The Significance of the Cycloaliphatic Structure
Cycloaliphatic compounds, which are both cyclic and aliphatic, offer a unique combination of properties that bridge the gap between linear aliphatic and aromatic building blocks in polymers.[2] The incorporation of the 1,4-cyclohexane ring into a polymer backbone introduces rigidity, which can significantly increase the glass transition temperature (Tg) and melting temperature (Tm) of the material.[3][4] Unlike aromatic compounds, the saturated cycloaliphatic structure provides excellent UV stability and resistance to photo-oxidation, making these polymers suitable for durable outdoor applications.[2][5]
The stereochemistry of the 1,4-disubstituted cyclohexane ring, existing as cis and trans isomers, is a critical factor in determining the final properties of the polymer. The ratio of these isomers can be controlled during synthesis or can change during polymerization, affecting the polymer's crystallinity and, consequently, its mechanical and thermal characteristics.[3][6] The trans isomer, being more linear and symmetrical, tends to promote higher crystallinity and melting points, whereas the kinked structure of the cis isomer often leads to amorphous polymers.[3][4]
Core Monomers: Functional Derivatives of this compound
The most prominent applications of the this compound structure in polymer chemistry are realized through the use of its diol and diacid derivatives.
1,4-Cyclohexanedimethanol (CHDM)
CHDM is a commercially significant diol used extensively in the synthesis of polyesters and copolyesters.[7] It is produced by the hydrogenation of dimethyl terephthalate (DMT).[7] The inclusion of CHDM in polymer chains enhances their thermal stability, hydrolytic resistance, and mechanical strength.
The stereoisomers of CHDM, cis and trans, play a crucial role in defining the properties of the resulting polymers. The ratio of cis to trans isomers affects the packing of the polymer chains, thereby influencing crystallinity, glass transition temperature, and melting point.[3] For instance, a higher trans-CHDM content generally leads to more crystalline polymers with higher melting points.[3]
1,4-Cyclohexanedicarboxylic Acid (CHDA)
CHDA is another key cycloaliphatic monomer used in the production of high-performance polyesters and polyamides. Similar to CHDM, the stereochemistry of CHDA is a determining factor for the polymer's properties. Polyesters synthesized with a higher percentage of trans-CHDA isomers typically exhibit higher glass transition and melting temperatures.[7] During polymerization at high temperatures, isomerization from the trans to the thermodynamically stable cis-trans ratio can occur, which needs to be carefully controlled to achieve the desired material properties.[3][8]
Application in Polyester Synthesis: Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)
A prime example of a polymer derived from these monomers is Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). This fully aliphatic polyester is synthesized from CHDM and CHDA and is known for its excellent thermal and mechanical properties, which can be tailored by controlling the cis/trans isomeric ratios of its constituent monomers.[3][7] Polymers rich in the trans isomer are semi-crystalline, while those with a lower trans content are amorphous.[3]
Synthesis of PCCD via Melt Polycondensation
The synthesis of high-molecular-weight PCCD is typically achieved through a two-stage melt polycondensation process.[9]
Workflow for PCCD Synthesis
Caption: Two-stage synthesis of PCCD polymer.
Protocol: Synthesis of High Molecular Weight Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)
This protocol outlines the laboratory-scale synthesis of PCCD via a two-step melt polycondensation reaction.
Materials:
-
1,4-Cyclohexanedimethanol (CHDM)
-
1,4-Cyclohexanedicarboxylic acid (CHDA)
-
Titanium tetrabutoxide (TBT) catalyst
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
Part 1: Esterification (Prepolymer Formation)
-
Charging the Reactor: Charge the reaction vessel with CHDA and CHDM. An optimal molar ratio of CHDM to CHDA is slightly in excess, for example, 1.004:1, to compensate for any diol loss during the reaction.[9]
-
Catalyst Addition: Add the titanium tetrabutoxide (TBT) catalyst to the monomer mixture. The catalyst concentration is typically in the range of 100-300 ppm.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to remove any oxygen and prevent oxidative degradation of the polymer at high temperatures. Maintain a slow, continuous nitrogen flow.
-
Heating and Stirring: Begin heating the reactor while stirring the mixture. A suitable stirring rate is around 150 rpm.[9]
-
Esterification Reaction: Gradually increase the temperature to approximately 220°C.[9] The esterification reaction will commence, producing water as a byproduct, which is continuously removed from the reaction mixture via the distillation outlet.
-
Monitoring the Reaction: The progress of the esterification can be monitored by measuring the amount of water collected. The reaction is considered complete when the collection of water ceases. This stage typically results in the formation of a low molecular weight prepolymer.
Part 2: Polycondensation
-
Applying Vacuum: Once the esterification is complete, gradually apply a vacuum to the system to facilitate the removal of excess CHDM and any remaining water.
-
Increasing Temperature: Increase the reaction temperature to around 275°C to promote the polycondensation reaction.[9]
-
Polycondensation Reaction: Under high vacuum and elevated temperature, the prepolymer chains will link together, increasing the molecular weight of the polymer. This is evidenced by a noticeable increase in the viscosity of the melt.
-
Monitoring Viscosity: The reaction is monitored by observing the torque on the mechanical stirrer. The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved. A high molecular weight PCCD polymer with a number average molecular weight (Mn) exceeding 30,000 g/mol can be obtained under these conditions.[9]
-
Product Recovery: Once the desired molecular weight is reached, the reaction is stopped. The molten polymer is extruded from the reactor under nitrogen pressure into a cold water bath to solidify.
-
Pelletizing: The solidified polymer strand is then pelletized for further characterization and processing.
Properties of Cycloaliphatic Polyesters
The incorporation of the 1,4-cyclohexane ring structure leads to polymers with a unique set of properties. The table below summarizes typical properties of PCCD, highlighting the influence of the cycloaliphatic monomer units.
| Property | Value Range | Influencing Factors | Reference |
| Glass Transition Temp. (Tg) | 60 - 90 °C | cis/trans isomer ratio, molecular weight. Higher trans content increases Tg. | [3][7] |
| Melting Temperature (Tm) | 280 - 310 °C | Primarily dependent on the trans isomer content. Higher for more crystalline, high-trans polymers. | [3][7] |
| Number Avg. Molecular Weight (Mn) | > 30,000 g/mol | Polymerization conditions (temperature, time, vacuum, catalyst). | [9] |
| Tensile Modulus | High | The rigidity of the cyclohexane ring contributes to a high modulus. | [10] |
| UV Resistance | Excellent | The saturated aliphatic nature of the cyclohexane ring imparts superior weatherability compared to aromatic polyesters. | [2][5] |
Advanced Applications and Future Outlook
The unique properties of polymers derived from this compound analogues make them suitable for a wide range of applications. Their high thermal stability and optical clarity are advantageous for electronic components and transparent composites.[9][11] Their excellent weatherability makes them ideal for high-performance coatings, particularly for automotive and aerospace applications where durability is critical.[2][10]
Future research is likely to focus on the development of bio-based routes to these cycloaliphatic monomers, enhancing the sustainability profile of the resulting polymers.[4] Furthermore, the precise control of stereochemistry during polymerization continues to be an area of active research, as it holds the key to fine-tuning the properties of these advanced materials for specialized applications.[3]
References
-
Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
- Colonna, M., Berti, C., Binassi, E., Celli, A., Fiorini, M., & Marianucci, E. (2011). Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Polymer Science Part A: Polymer Chemistry, 49(3), 618-627.
-
Sustainable cycloaliphatic polyurethanes: from synthesis to applications. (2022). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Molecular-Level Investigation of Cycloaliphatic Epoxidised Ionic Liquids as a New Generation of Monomers for Versatile Poly(Ionic Liquids). (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.). American Coatings Association. Retrieved January 3, 2026, from [Link]
-
Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. (2011). ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Imperial College London. Retrieved January 3, 2026, from [Link]
-
Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters. (2014). ResearchGate. Retrieved January 3, 2026, from [Link]
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Application Notes & Protocols: 1,4-Dimethylcyclohexane as a High-Boiling Point Solvent in Research and Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1,4-dimethylcyclohexane as a high-boiling point, non-polar, aprotic solvent. We will delve into its physicochemical properties, stereochemical considerations, and practical applications in high-temperature organic synthesis. Detailed, field-proven protocols for reaction setup, solvent removal, and safety procedures are provided to ensure robust and reproducible experimental outcomes. The causality behind experimental choices is explained, offering a deeper understanding beyond simple procedural steps.
Introduction: Beyond Standard Solvents
In the landscape of organic synthesis, particularly within drug development, the choice of solvent is a critical parameter that can dictate reaction kinetics, yield, and impurity profiles. While common solvents suffice for a majority of transformations, reactions requiring elevated temperatures necessitate solvents with high boiling points to achieve the requisite activation energy. This compound, also known as hexahydro-p-xylene, emerges as a valuable, yet often overlooked, option in this category.[1][2] It serves as a stable, non-polar, aprotic medium, offering a distinct alternative to more polar high-boiling solvents like DMF or DMSO.[2] This guide provides the foundational knowledge and practical protocols to integrate this compound into your high-temperature synthesis workflows.
Physicochemical & Stereochemical Profile
Understanding the fundamental properties of a solvent is paramount to its successful application. This compound is a colorless liquid with a mild, sweet odor.[2] Commercially, it is typically supplied as a mixture of its cis and trans stereoisomers.
Stereochemistry Insight: The cyclohexane ring exists in a chair conformation. In this compound, the two methyl groups can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). The trans isomer is thermodynamically more stable because both methyl groups can occupy equatorial positions, minimizing steric strain (1,3-diaxial interactions).[3] In the cis isomer, one methyl group must be in an axial position, which is less stable.[3] For most applications as a bulk solvent, this isomeric mixture does not significantly impact reactivity, but this consideration may be relevant for stereoselective transformations.
Data Presentation: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Boiling Point | ~124-126 °C (255-259 °F) | [4] |
| Melting Point | ~ -87 °C (-125 °F) | [4] |
| Density | ~0.783 g/mL at 25 °C | [4] |
| Flash Point | 15.6 °C (43 °F) | [4] |
| Vapor Pressure | 14.5 mmHg at 25°C | |
| Water Solubility | Insoluble (7.7E-3 g/L at 25 °C) | [2] |
| Appearance | Colorless liquid | [2] |
| CAS Number | 589-90-2 (mixture of isomers) | [1][2] |
Core Application: High-Temperature Synthesis
The primary utility of this compound lies in its capacity to serve as a reaction medium at temperatures exceeding the boiling points of common non-polar solvents like toluene (111 °C) or xylenes (up to 144 °C, depending on the isomer). This property is crucial for reactions with high activation barriers, such as certain metal-catalyzed cross-couplings, rearrangements, or polymerizations where thermal energy is required to drive the reaction to completion.[5]
Causality: Why Choose this compound?
-
Thermal Stability: As a saturated cycloalkane, it is chemically inert under many reaction conditions, resisting decomposition at elevated temperatures.[2]
-
Increased Reaction Rates: Operating at a higher temperature (e.g., 125 °C) can significantly accelerate reaction kinetics compared to reactions run in lower-boiling solvents like THF or toluene.
-
Solubility Profile: It effectively dissolves a wide range of non-polar to moderately polar organic compounds and starting materials used in drug synthesis.[2]
Experimental Workflow: High-Temperature Reaction Setup
The following diagram outlines a generalized workflow for conducting a chemical reaction using this compound under an inert atmosphere.
Caption: General workflow for high-temperature synthesis.
Detailed Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.
Protocol 4.1: General Procedure for a High-Temperature Reaction
This protocol describes a representative setup for a reaction at the reflux temperature of this compound.
Materials:
-
Round-bottom flask, appropriately sized for the reaction volume
-
Reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Reactants, catalyst, and this compound (reagent grade)
-
Standard laboratory glassware for work-up
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas.
-
Reagent Loading: To the reaction flask, add the solid reactants, catalyst (if any), and a magnetic stir bar.
-
Solvent Addition: Add the required volume of this compound via syringe or cannula. The typical concentration is 0.1-1.0 M with respect to the limiting reagent.
-
Inerting the System: Assemble the flask with the reflux condenser. Purge the entire system with an inert gas for 5-10 minutes to remove oxygen and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Immerse the flask in an oil bath pre-heated to approximately 130 °C to achieve a steady reflux. Vigorous stirring is essential to ensure even heat distribution.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
Protocol 4.2: Post-Reaction Solvent Removal
The effective removal of a high-boiling point solvent is a critical, and often challenging, step in product isolation. The relatively high boiling point and non-polar nature of this compound require specific strategies.
Method 1: High-Vacuum Rotary Evaporation
-
Principle: This is the most direct method. By significantly reducing the pressure, the boiling point of the solvent is lowered, allowing for evaporation at a manageable temperature.
-
Procedure:
-
Transfer the reaction mixture to a round-bottom flask suitable for rotary evaporation.
-
Connect the flask to a rotary evaporator equipped with a high-performance vacuum pump (capable of reaching <1 torr).
-
Set the bath temperature between 40-60 °C. Causality: A higher temperature increases the vapor pressure, but excessively high temperatures can lead to product decomposition.
-
Engage rotation and gradually apply the vacuum. The solvent will begin to evaporate. This process may take significantly longer than for lower-boiling solvents.
-
Method 2: Co-evaporation with a Low-Boiling Solvent
-
Procedure:
-
After removing the bulk of the this compound via Method 1, add a volume of a volatile solvent (e.g., heptane, ethyl acetate, or dichloromethane) to the crude product.
-
Concentrate the mixture again on the rotary evaporator.
-
Repeat the addition and evaporation cycle 2-3 times. This will effectively "chase" the residual high-boiling solvent from the product.
-
Method 3: Liquid-Liquid Extraction
-
Principle: If the desired product has significantly different polarity than this compound, it can be separated by partitioning between two immiscible solvents.
-
Procedure:
-
Dilute the reaction mixture with a low-boiling organic solvent in which the product is soluble (e.g., ethyl acetate, diethyl ether).
-
If the product is polar, extract it from the organic phase using a polar solvent in which this compound is immiscible (e.g., acetonitrile, or an aqueous wash if the product is water-soluble).
-
Separate the layers and concentrate the phase containing the product.
-
Caption: Decision tree for solvent removal strategy.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that must be handled with appropriate precautions.[1]
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[1][9] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use explosion-proof electrical equipment.[9]
-
Health Hazards: Causes skin irritation.[1][9] May be fatal if swallowed and enters airways (aspiration hazard).[1][9][10] May cause drowsiness or dizziness.[9]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[9] Avoid release to the environment.[9]
Protocol 5.1: Safe Handling and PPE
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear safety glasses or goggles and a face shield if there is a splash risk.
-
Use a flame-resistant lab coat.
-
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[2][9]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Store locked up.[9]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Do not allow it to enter drains.[9]
References
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This compound | CAS#:589-90-2 | Chemsrc. (n.d.). Retrieved January 3, 2026, from [Link]
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This compound | C8H16 | CID 11523 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]
-
Chemical Properties of this compound (CAS 589-90-2) - Cheméo. (n.d.). Retrieved January 3, 2026, from [Link]
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Cyclohexane, 1,4-dimethyl-, cis- - NIST WebBook. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 3, 2026, from [Link]
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This compound - Stereoelectronics. (2021, April 26). Retrieved January 3, 2026, from [Link]
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Azeotrope tables - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
AZEOTROPIC DATA- II. (n.d.). Retrieved January 3, 2026, from [Link]
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Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. (2011). ResearchGate. Retrieved January 3, 2026, from [Link]
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Application Note: 1,4-Dimethylcyclohexane as a Novel Mobile Phase for Normal-Phase Chromatography
A Greener Alternative for the Separation of Non-Polar Compounds
Abstract
This application note presents 1,4-dimethylcyclohexane as a viable and greener alternative to traditional non-polar solvents like hexane and heptane for normal-phase high-performance liquid chromatography (NP-HPLC). We provide a comprehensive overview of its physicochemical properties and their implications for chromatographic performance. A detailed, step-by-step protocol is provided for the separation of tocopherol isomers (Vitamin E) on a silica-based stationary phase, demonstrating the potential of this compound in a real-world application. This guide is intended for researchers, scientists, and drug development professionals seeking to develop more sustainable and less toxic chromatographic methods without compromising separation quality.
Introduction: The Imperative for Greener Solvents in Chromatography
Normal-phase chromatography is an indispensable technique for the separation of non-polar and moderately polar isomers and compounds. Historically, n-hexane has been the non-polar solvent of choice for the mobile phase. However, growing concerns over the neurotoxicity and environmental impact of hexane have spurred a search for safer alternatives.[1] Heptane is often suggested as a direct replacement, offering a similar chromatographic performance with a more favorable safety profile.[2]
This application note explores the use of this compound, a cycloalkane, as a novel mobile phase component in NP-HPLC. With a higher boiling point and potentially lower toxicity compared to hexane, it presents an attractive option for laboratories committed to green chemistry principles. We will delve into its properties, provide guidance on method development, and present a scientifically grounded protocol for a common NP-HPLC application.
Physicochemical Properties and Chromatographic Relevance
The choice of a mobile phase is critical to the success of a chromatographic separation. The physicochemical properties of this compound make it a promising candidate for NP-HPLC.
| Property | Value (cis/trans mixture) | Chromatographic Implication |
| Molecular Formula | C8H16 | - |
| Molecular Weight | 112.21 g/mol | Influences solvent density and viscosity. |
| Boiling Point | 119-121 °C | Lower volatility than hexane (69 °C), leading to more stable mobile phase composition and reduced solvent loss. |
| Density | ~0.77 g/cm³ | Similar to other alkanes used in NP-HPLC. |
| Viscosity | ~1.1 mPa·s at 20 °C (estimated) | Slightly higher than hexane (~0.3 mPa·s), which may lead to a moderate increase in backpressure. |
| UV Cutoff | ~200 nm (estimated)[3][4][5] | Suitable for UV detection at wavelengths above 200 nm. Similar to cyclohexane.[3][4][5] |
| Eluent Strength (ε° on silica) | ~0.04 (estimated) | Weak non-polar solvent, comparable to hexane and cyclohexane, making it suitable for separating non-polar compounds. |
2.1. The Cis and Trans Isomers
This compound exists as two stereoisomers: cis and trans.[6] The trans isomer is more stable as both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain.[6] For most commercially available this compound, a mixture of both isomers is expected. For the vast majority of NP-HPLC applications, this isomeric mixture can be used without issue, as its bulk solvent properties will be consistent.
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Application Note: A Detailed Protocol for the Catalytic Hydrogenation of p-Xylene to 1,4-Dimethylcyclohexane
Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the catalytic hydrogenation of p-xylene to produce 1,4-dimethylcyclohexane, a valuable cycloalkane used in various chemical syntheses. The protocol details the reaction mechanism, catalyst selection, a step-by-step experimental procedure for a laboratory-scale high-pressure reactor, and methods for product analysis. Emphasis is placed on the scientific rationale behind procedural choices and rigorous safety protocols required for handling flammable gases and pyrophoric catalysts. This guide is intended for researchers in chemistry and drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Introduction
The hydrogenation of aromatic compounds is a fundamental transformation in organic chemistry, converting flat, unsaturated rings into saturated, three-dimensional cycloalkanes. The conversion of p-xylene to this compound is of significant interest as it yields a mixture of cis and trans stereoisomers, the ratio of which can be influenced by reaction conditions and catalyst choice.[1] this compound serves as a key intermediate and a non-polar solvent in various industrial applications.
This document outlines a robust protocol for this reaction, leveraging common heterogeneous catalysts and standard laboratory equipment. By explaining the causality behind each step, from reactor preparation to product workup, this guide aims to equip scientists with the necessary knowledge for successful and safe execution.
Reaction Mechanism and Stereochemistry
The hydrogenation of p-xylene involves the addition of three molecules of hydrogen (H₂) across the aromatic ring. This process is not stepwise in the sense of isolating partially hydrogenated intermediates; once the aromaticity is broken, the subsequent reduction of the remaining double bonds is typically rapid. The reaction is highly exothermic.
The key mechanistic consideration is the stereochemical outcome. The addition of hydrogen atoms to the planar aromatic ring can occur from the same face (syn-addition) or opposite faces, leading to the formation of cis and trans isomers of this compound. The final isomer ratio is influenced by factors such as the catalyst, temperature, and pressure, as these affect the adsorption geometry of the xylene molecule on the catalyst surface and the potential for isomerization of intermediates.[1][2]
Catalyst Selection: The Engine of the Reaction
Catalytic hydrogenation requires a metal catalyst to facilitate the dissociation of molecular hydrogen and its addition to the substrate.[3] For the hydrogenation of aromatic rings, Group 10 metals are particularly effective.
-
Palladium (Pd): Often used as palladium on carbon (Pd/C), it is a highly active and common choice for a wide range of hydrogenations.[3] It offers a good balance of activity and cost.
-
Platinum (Pt): Typically as platinum oxide (PtO₂, Adam's catalyst) or platinum on carbon (Pt/C), it is also highly active, sometimes more so than palladium, and can be effective under milder conditions.[4]
-
Nickel (Ni): Raney Nickel or supported nickel nanoparticles are cost-effective alternatives, though they may require higher temperatures and pressures to achieve comparable activity to precious metal catalysts.[5]
Why Catalyst Support is Crucial: The active metal is dispersed on a high-surface-area support, most commonly activated carbon. This maximizes the available catalytic sites, prevents the metal nanoparticles from aggregating (which would reduce activity), and makes the catalyst easier to handle and recover post-reaction.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory-scale high-pressure autoclave reactor (e.g., Parr or Büchi).
Materials and Equipment
| Item | Specification | Purpose |
| Reactant | p-Xylene (≥99% purity) | Starting material |
| Solvent | Ethanol or Isopropanol | Reaction medium |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst |
| Gases | Hydrogen (UHP), Nitrogen (UHP) | Reactant and inert gas |
| Apparatus | High-pressure reactor (e.g., 300 mL) | Reaction vessel |
| Filtration | Celite® 545 | Filtration aid for catalyst removal |
| Analysis | Gas Chromatograph (GC) | Product analysis and purity check |
Reactor Preparation and Safety Checks (Pre-Operation)
Trustworthiness in any high-pressure protocol begins with verifying the equipment's integrity.
-
Inspect the Reactor: Before every use, visually inspect the reactor body, head, fittings, and vessel for any signs of damage, corrosion, or wear.[6]
-
Verify Safety Components: Ensure the pressure gauge, rupture disc, and thermocouple are in good working order.[6]
-
Positioning: Place the reactor in a well-ventilated fume hood, clear of other chemicals and equipment.[6][7]
Reaction Procedure
-
Catalyst Loading: To the clean, dry reactor vessel, add a magnetic stir bar and the 10% Pd/C catalyst (e.g., 500 mg for a 0.5 mol scale reaction).
-
System Purge (Nitrogen): Seal the reactor. Evacuate the vessel to ~20 mmHg and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6][8]
-
Causality: This critical step removes all oxygen from the system. An explosive mixture of hydrogen and oxygen is thereby prevented.
-
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., 100 mL Ethanol) followed by the p-xylene (e.g., 53 g, 0.5 mol) via a cannula or a pressure-equalizing addition funnel.
-
Leak Test: Pressurize the sealed reactor with nitrogen to a pressure slightly above the intended maximum reaction pressure (e.g., 1000 psi). Hold for 30 minutes and monitor for any pressure drop, which would indicate a leak.[6] If a leak is detected, safely vent the system and address the issue before proceeding.
-
Hydrogen Purge: Depressurize the nitrogen and repeat the evacuate/backfill cycle three times with hydrogen.
-
Causality: This replaces the inert nitrogen atmosphere with the hydrogen reactant, ensuring it is the only gas present.
-
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 800 psi).
-
Begin vigorous stirring (e.g., 1000 RPM) to ensure good mass transfer of hydrogen gas into the liquid phase and contact with the catalyst.
-
Heat the reactor to the target temperature (e.g., 100-150 °C).[5][10] Note that the reaction is exothermic, so monitor the internal temperature closely.
-
-
Monitoring the Reaction: The reaction progress can be monitored by observing the pressure drop as hydrogen is consumed. Once the pressure stabilizes, the reaction is typically complete.
-
Shutdown and Catalyst Removal:
-
Stop heating and allow the reactor to cool to room temperature. Never vent a hot reactor. [6]
-
Carefully vent the excess hydrogen into an exhaust line.
-
Purge the reactor three times with nitrogen to remove all residual hydrogen.[6]
-
Open the reactor and carefully decant the reaction mixture through a pad of Celite® to filter out the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
CRITICAL SAFETY STEP: Immediately quench the catalyst on the Celite pad with water. Do not allow the used catalyst to dry in the air, as it is highly pyrophoric.[7][8] Store the wet catalyst in a labeled, dedicated waste container.
-
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Application Notes and Protocols for the Enzymatic Hydroxylation of 1,4-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of C-H Activation with 1,4-Dimethylcyclohexane
The selective oxidation of unactivated C-H bonds is a cornerstone of modern synthetic chemistry and drug development. Nature, through enzymes like cytochrome P450 monooxygenases (CYPs), has mastered this challenging transformation with remarkable precision and efficiency.[1][2] this compound, a simple and readily available cycloalkane, serves as an excellent model substrate to probe the activity and selectivity of these powerful biocatalysts. Its rigid, chair-like conformation presents distinct tertiary and secondary C-H bonds, offering a clear window into the regioselectivity of enzymatic hydroxylation.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a substrate in enzymatic reactions, with a primary focus on cytochrome P450 enzymes. We will delve into the mechanistic underpinnings of CYP-catalyzed hydroxylation, provide step-by-step protocols for enzyme assays using both recombinant CYPs and liver microsomes, and detail the analytical methods required for product identification and quantification. This document is designed to equip researchers with the foundational knowledge and practical tools to explore the biocatalytic potential of C-H activation on this informative substrate.
The Biocatalytic Workhorse: Cytochrome P450 Monooxygenases
Cytochrome P450 enzymes are a vast superfamily of heme-containing proteins that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including a majority of pharmaceutical drugs.[3] Their catalytic prowess lies in their ability to activate molecular oxygen and insert one oxygen atom into a substrate, typically resulting in hydroxylation.[1][3]
The catalytic cycle of cytochrome P450 is a well-orchestrated sequence of events initiated by substrate binding. This is followed by a series of electron transfer steps, typically from a redox partner like NADPH-cytochrome P450 reductase, leading to the formation of a highly reactive iron-oxo intermediate. This potent oxidizing species is responsible for abstracting a hydrogen atom from the substrate, followed by a rapid "rebound" of a hydroxyl group to the resulting substrate radical, yielding the hydroxylated product.[1]
Figure 1: Simplified catalytic cycle of cytochrome P450 monooxygenase.
Experimental Design: Key Considerations for this compound
The physicochemical properties of this compound—namely its low aqueous solubility and high volatility—necessitate careful consideration in experimental design.
-
Substrate Delivery: To overcome solubility issues, a co-solvent is often required to introduce this compound into the aqueous reaction buffer. Acetonitrile and methanol are commonly used, but their concentration should be minimized (ideally ≤1% v/v) to avoid enzyme inhibition.[4][5][6]
-
Enzyme Source: Both purified recombinant CYP enzymes and liver microsomes can be used. Recombinant enzymes offer a clean system to study the activity of a specific isozyme, while liver microsomes provide a more physiologically relevant environment containing a mixture of CYPs and other drug-metabolizing enzymes.[7][8]
-
Cofactor Regeneration: CYP-catalyzed reactions are dependent on the costly cofactor NADPH. To ensure sustained enzyme activity, an NADPH regeneration system is crucial for in vitro assays.[3][6][9] This system typically consists of glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.[9]
-
Product Analysis: Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for separating and identifying the volatile substrate and its hydroxylated products.[10][11]
Protocol 1: In Vitro Hydroxylation of this compound using Recombinant Human Cytochrome P450
This protocol outlines a method for assessing the hydroxylation of this compound by a purified, heterologously expressed human cytochrome P450 enzyme.
Materials:
-
Purified recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6)
-
Purified human NADPH-cytochrome P450 reductase (CPR)
-
This compound (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (co-solvent)
-
NADPH regeneration system components:
-
NADP⁺ sodium salt
-
D-Glucose 6-phosphate sodium salt (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
-
Magnesium chloride (MgCl₂)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
GC vials and inserts
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) and filter-sterilize.
-
Prepare stock solutions of the NADPH regeneration system components in the phosphate buffer.
-
Prepare a stock solution of this compound in acetonitrile.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl₂ (to a final concentration of 5 mM)
-
NADP⁺ (to a final concentration of 1 mM)
-
G6P (to a final concentration of 10 mM)
-
G6PDH (to a final concentration of 1 U/mL)
-
Purified CPR (to a final concentration of 2 µM)
-
Purified CYP enzyme (to a final concentration of 1 µM)
-
-
Vortex gently to mix.
-
-
Initiation of Reaction:
-
Add the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 1 mM). Ensure the final acetonitrile concentration is ≤1% (v/v).
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding an equal volume of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute to extract the substrate and products.
-
Centrifuge at high speed for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
Controls:
-
No Enzyme Control: Omit the CYP enzyme from the reaction mixture.
-
No NADPH Control: Omit the NADPH regeneration system from the reaction mixture.
-
Time-Zero Control: Terminate the reaction immediately after adding the substrate.
-
Figure 2: General workflow for the enzymatic hydroxylation of this compound.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes the use of human liver microsomes (HLM) as the enzyme source to investigate the metabolism of this compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Other materials as listed in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
Thaw the HLM on ice immediately before use. Dilute the HLM to the desired concentration with 100 mM potassium phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Diluted HLM (to a final protein concentration of 0.5-1.0 mg/mL)
-
MgCl₂ (to a final concentration of 5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the this compound stock solution to the pre-incubated microsome mixture.
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Product Extraction:
-
Follow the same procedure as described in Protocol 1.
-
-
Controls:
-
No NADPH Control: Replace the NADPH regeneration system with buffer.
-
Heat-Inactivated Microsomes: Use HLM that have been heated at 95°C for 10 minutes prior to the reaction setup.
-
Analytical Method: GC-MS for Product Identification and Quantification
Gas chromatography-mass spectrometry is the preferred method for analyzing the reaction products due to its ability to separate volatile compounds and provide structural information for their identification.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless |
| Injector Temp | 250°C |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |
| Carrier Gas | Helium |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 40-300 m/z |
Data Analysis:
-
Identification: The primary expected products are the cis- and trans-isomers of 1,4-dimethylcyclohexanol. Their mass spectra will show a characteristic molecular ion peak and fragmentation pattern that can be compared to library spectra or authentic standards.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using authentic standards of this compound and its expected hydroxylated products. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the reaction) should be used to correct for variations in extraction efficiency and injection volume.
Expected Results and Interpretation
The enzymatic hydroxylation of this compound can yield a mixture of products, primarily cis- and trans-1,4-dimethylcyclohexanol. The ratio of these isomers will provide insights into the stereoselectivity of the enzyme. Additionally, hydroxylation at the secondary carbons of the cyclohexane ring may occur, leading to other isomeric products.
By quantifying the disappearance of the substrate and the formation of the products over time, the kinetic parameters of the enzymatic reaction, such as the initial rate, can be determined. Comparing the product profiles and reaction rates between different CYP isozymes can reveal their substrate specificity and catalytic efficiency towards this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive enzyme or CPR | Verify enzyme activity with a known positive control substrate. |
| Ineffective NADPH regeneration | Prepare fresh regeneration system components. | |
| Substrate evaporation | Ensure reaction tubes are tightly sealed. | |
| Poor peak shape in GC-MS | Active sites in the GC system | Use a deactivated inlet liner and column. |
| Co-elution of products | Optimize the GC temperature program. | |
| High background in controls | Contamination of reagents | Use high-purity solvents and reagents. |
Conclusion
This compound is a valuable tool for investigating the catalytic capabilities of cytochrome P450 enzymes and other monooxygenases. The protocols and guidelines presented here provide a robust framework for researchers to explore the enzymatic C-H activation of this substrate. By carefully considering the experimental design and employing appropriate analytical techniques, valuable insights into enzyme function, selectivity, and potential applications in biocatalysis and drug metabolism can be obtained.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Zhang, H., et al. (2015). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. Drug Metabolism and Disposition, 43(9), 1369-1378.
- Ortiz de Montellano, P. R. (Ed.). (2015). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.
- Promega Corporation. (n.d.). NADPH Regeneration System.
- Chauret, N., et al. (1998). Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes. Drug Metabolism and Disposition, 26(1), 1-4.
- Li, P., et al. (2010). Effect of Regular Organic Solvents on Cytochrome P450-Mediated Metabolic Activities in Rat Liver Microsomes. Drug Metabolism Letters, 4(1), 26-31.
- Grogan, G. (2018). Biocatalytic Oxidation Reactions: A Chemist's Perspective.
- Meunier, B., et al. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947-3980.
- Ruff, A. J., & Gröger, H. (2015). Biocatalytic Oxidation Reactions for Sustainable Syntheses of Bulk and Fine Chemicals.
- Tieves, F., et al. (2020). One-pot biocatalytic route from cycloalkanes to α,ω-dicarboxylic acids by designed Escherichia coli consortia. Metabolic Engineering, 61, 244-253.
- Zhang, W., et al. (2021). Enzymatic Hydroxylations of sp3-Carbons.
- Bell, S. G., et al. (2020). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering.
- Bell, S. G., et al. (2018). Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation.
- Krzystek, P. O., et al. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS).
- Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS)
- Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
- Hill, G. B. (2004). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- López Gresa, M. P., & Caballero Vizcaino, M. (2019).
- J. Pharm. Pharmacogn. Res. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L.
- Wang, Z., et al. (2013). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. The Scientific World Journal, 2013, 676893.
- ProJoe Biochem. (2018, November 3). Dehydration of 2-methylcyclohexanol and GC analysis [Video]. YouTube.
- Development of Biocatalytic Strategies for the Directed Oxidation of Small Molecule and Macrocyclic Substrates. (n.d.).
- Efficient and Selective Oxygenation of Cycloalkanes and Alkyl Aromatics with Oxygen through Synergistic Catalysis of Bimetallic Active Centers in Two-Dimensional Metal-Organic Frameworks Based on Metalloporphyrins. (2022). Molecules, 27(19), 6537.
- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2023). Metabolites, 13(10), 1056.
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Use of 1,4-Dimethylcyclohexane in material science
An In-Depth Guide to the Application of 1,4-Dimethylcyclohexane in Material Science
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the nuanced applications of this compound (DMCH) in material science. Moving beyond a simple recitation of facts, this guide delves into the causal relationships between the unique stereochemistry of DMCH and its functional roles in advanced material synthesis, providing field-proven insights and detailed experimental protocols.
Foundational Principles: Understanding this compound
This compound is a cycloalkane and a derivative of cyclohexane, featuring two methyl groups at the 1 and 4 positions of the ring.[1][2][3] It exists as a colorless liquid with a mild, sweet odor and is generally insoluble in water.[4] Its primary significance in material science stems not from high reactivity, but from its structural characteristics, particularly the stereoisomerism between its cis and trans forms.[5] This isomeric difference is fundamental to its application, dictating the three-dimensional structure and, consequently, the physical properties of materials derived from it.
Physicochemical Properties
A clear understanding of the physical properties of this compound is essential for its safe and effective use in any experimental protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~119-126 °C | [6] |
| Melting Point | ~ -87 °C | [6] |
| Density | ~0.77 - 0.8 g/cm³ | [7] |
| Flash Point | 15.6 °C | |
| Solubility | Insoluble in water | [4] |
The Critical Role of Stereochemistry
The cyclohexane ring is not planar; it predominantly exists in a stable "chair" conformation. The spatial orientation of the two methyl groups in this compound gives rise to two distinct stereoisomers: cis and trans.
-
trans-1,4-Dimethylcyclohexane: In its most stable chair conformation, both methyl groups can occupy equatorial positions.[5][8] This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[5] This diequatorial conformation makes the trans isomer thermodynamically more stable than the cis isomer.[5][9]
-
cis-1,4-Dimethylcyclohexane: Regardless of the chair flip, the cis isomer must always have one methyl group in an axial position and the other in an equatorial position.[10][11] The axial methyl group experiences steric repulsion from the axial hydrogens on the same side of the ring, a strain that raises the molecule's overall energy.[9][11]
This stability difference is not merely academic. In polymer science, using monomers derived from the more stable trans isomer can lead to polymers with higher crystallinity, improved thermal stability, and enhanced mechanical properties due to more efficient chain packing.[12]
Core Applications & Experimental Protocols
While sometimes used as a non-polar solvent, the most impactful role of the this compound moiety is as a structural building block in high-performance polymers.[4][13]
Application: Building Block for High-Performance Polyesters
The rigid, alicyclic structure of the this compound ring is highly desirable in polymer backbones. Monomers such as 1,4-Cyclohexanedimethanol (CHDM) and 1,4-Cyclohexanedicarboxylic acid (CHDA) , which are derivatives of DMCH, are incorporated into polyesters to impart significant performance advantages over their purely aliphatic counterparts.[12][14]
Causality Behind Performance Enhancement:
-
Increased Thermal Stability: The rigid cyclohexane ring restricts chain mobility, leading to a higher glass transition temperature (Tg) and improved heat resistance.[14]
-
Enhanced Mechanical Properties: The non-planar ring structure disrupts close chain packing that can lead to brittleness, while simultaneously adding toughness, rigidity, and tensile strength.[14]
-
Chemical and Hydrolytic Resistance: The cycloaliphatic nature of the ring provides excellent protection against degradation from water, chemicals, and weathering.[14]
Protocol: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) via Melt Polycondensation
This protocol describes the two-stage melt polycondensation synthesis of a high-molecular-weight polyester using CHDM and CHDA. This method is standard for producing high-performance polyesters.[15]
Materials & Equipment:
-
Reactants: 1,4-Cyclohexanedimethanol (CHDM, mixture of cis/trans isomers), 1,4-Cyclohexanedicarboxylic acid (CHDA)
-
Catalyst: Titanium(IV) butoxide (TBT) or another suitable transesterification catalyst (e.g., 200-300 ppm)
-
Reactor: A glass or stainless steel reaction vessel equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation column connected to a vacuum system.
-
Heating mantle and temperature controller.
-
Vacuum pump capable of reaching <1 Torr.
Step-by-Step Methodology:
Stage 1: Esterification (Oligomer Formation)
-
Reactor Charging: Charge the reactor with equimolar amounts of CHDM and CHDA. A slight molar excess of the diol (CHDM) may be used to compensate for any loss during heating.[15]
-
Catalyst Addition: Add the TBT catalyst to the solid monomer mixture.
-
Inert Atmosphere: Purge the reactor thoroughly with dry nitrogen for at least 30 minutes to remove all oxygen, which can cause polymer degradation and discoloration at high temperatures. Maintain a gentle nitrogen flow.
-
Heating Ramp: Begin stirring and gradually heat the mixture to 180-220 °C.[15] The reactants will melt and the esterification reaction will commence, producing water as a byproduct.
-
Byproduct Removal: Water will distill from the reaction mixture and be collected. Continue this stage until the theoretical amount of water has been collected (typically 2-3 hours), indicating the formation of low molecular weight oligomers.[14]
Stage 2: Polycondensation (Molecular Weight Buildup) 6. Temperature Increase: Increase the reaction temperature to 250-280 °C.[15] 7. Vacuum Application: Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr over 30-60 minutes.[14] This is a critical step; a sudden vacuum can cause the oligomer mixture to foam out of the reactor. 8. Viscosity Monitoring: The removal of excess diol and any remaining water under vacuum drives the polymerization reaction forward, significantly increasing the molecular weight of the polymer. This is visually observed as a marked increase in the melt viscosity. The reaction's progress can be monitored by measuring the torque on the mechanical stirrer.[14] 9. Reaction Completion: The reaction is considered complete when the desired melt viscosity or stirrer torque is achieved (typically 2-4 hours under high vacuum). 10. Extrusion and Quenching: Discontinue heating and break the vacuum with nitrogen. Extrude the molten polymer from the reactor into a cold water bath to quench it, forming a solid strand. The strand can then be pelletized for subsequent analysis and processing.
Application: Liquid Organic Hydrogen Carriers (LOHC)
While methylcyclohexane (MCH) is the more commonly cited example, the underlying principle applies to DMCH. LOHC systems offer a safe and practical method for storing and transporting hydrogen.[16] The process involves the catalytic dehydrogenation of a saturated cyclic compound (like DMCH) to its aromatic counterpart (dimethylbenzene, or xylene) to release hydrogen, and the reverse hydrogenation reaction to store it.[16]
Protocol: Conceptual Dehydrogenation of this compound
This protocol outlines a laboratory-scale experiment to demonstrate the release of hydrogen from 1,4-DMCH.
Materials & Equipment:
-
Reactant: trans-1,4-Dimethylcyclohexane
-
Catalyst: Platinum on a carbon support (e.g., 1% Pt/C)
-
Solvent (optional, for slurry reactions): High boiling point, inert solvent like squalane.
-
Reactor: Fixed-bed or batch reactor capable of reaching 300-400 °C, equipped with a catalyst holder, gas inlet/outlet, and temperature control.
-
Gas flow meter and collection system (e.g., gas burette or GC for analysis).
Step-by-Step Methodology:
-
Catalyst Packing: For a fixed-bed reactor, pack a known amount of the Pt/C catalyst into the reactor tube.
-
System Purge: Purge the entire system with an inert gas (e.g., Argon or Nitrogen) to remove air.
-
Heating: Heat the reactor to the target dehydrogenation temperature (e.g., 320 °C).
-
Reactant Introduction: Introduce a controlled flow of 1,4-DMCH vapor (carried by the inert gas) over the catalyst bed.
-
Hydrogen Release: The dehydrogenation reaction will occur on the catalyst surface, releasing hydrogen gas.
-
Product Analysis: The outlet gas stream can be cooled to condense the unreacted DMCH and the p-xylene product. The non-condensable gas (hydrogen) can be quantified using a gas flow meter or analyzed for purity by Gas Chromatography (GC).
-
Byproduct Examination: The liquid products should be analyzed (e.g., by GC-MS) to identify and quantify the conversion to p-xylene and the formation of any by-products, such as other isomers or cracked products.[16]
Safety, Handling, and Disposal
This compound is a hazardous chemical that requires careful handling.
Key Hazards:
-
Flammability: It is a highly flammable liquid and vapor.[1][7][17] Keep away from all sources of ignition, including heat, sparks, and open flames.[18]
-
Health Hazards: It can cause skin irritation and may be fatal if swallowed and enters the airways (aspiration hazard).[1][17] Inhalation of high concentrations of vapor may cause drowsiness or dizziness.[17]
-
Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.[7][17]
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18] For large quantities or potential for splashing, flame-retardant clothing is recommended.[7]
-
Grounding: When transferring quantities, ground and bond containers to prevent static discharge, which could ignite vapors.[18] Use explosion-proof equipment.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]
-
Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[18] Do not allow the product to enter drains.[7]
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- SAFETY D
- SAFETY D
- Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol. Benchchem.
- Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Form
- Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites.
- Cyclohexane, 1,4-dimethyl-. NIST WebBook.
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- Cis-1,4. ChemServ.
- How Cis 1,3-Dimethylcyclohexane Is Driving Change in Modern Industry. Echemi.
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- Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters.
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Application Note: 1,4-Dimethylcyclohexane as a High-Performance Non-Polar Solvent for Spectroscopic Analysis
Abstract
This guide provides an in-depth technical overview of 1,4-dimethylcyclohexane as a non-polar solvent for various spectroscopic applications. We explore its unique physicochemical properties, including the characteristics of its cis and trans isomers, and detail its advantages in UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, safety guidelines, and expert insights to optimize its use in the laboratory.
Introduction to this compound: A Superior Non-Polar Medium
In the realm of spectroscopy, the choice of solvent is a critical parameter that can profoundly influence spectral outcomes. An ideal solvent should solubilize the analyte without interfering with the measurement. This compound, a saturated cycloalkane, emerges as an exceptional non-polar solvent for the analysis of hydrophobic compounds.[1][2] Its inert nature and minimal solute-solvent interactions ensure that the resulting spectra are a true representation of the analyte's intrinsic properties, akin to its gaseous state.[3]
This compound exists as two distinct stereoisomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[4][5] These isomers have the same chemical formula (C₈H₁₆) and connectivity but differ in the spatial arrangement of the two methyl groups.[4]
-
cis-1,4-Dimethylcyclohexane: One methyl group is in an axial position and the other in an equatorial position.[5]
-
trans-1,4-Dimethylcyclohexane: Both methyl groups are in equatorial positions, which is a more stable, lower-energy conformation.[6]
While often supplied as a mixture, understanding the properties of each isomer is beneficial for high-precision applications. The trans isomer is generally more stable and may be preferred for applications where conformational rigidity is important.
Physicochemical Properties: A Comparative Overview
The utility of this compound in spectroscopy is grounded in its physical and chemical properties. Its low polarity, characterized by a low dielectric constant, makes it an excellent choice for dissolving non-polar analytes. A comparison with other common non-polar solvents highlights its suitability.
| Property | This compound (mixture) | cis-Isomer | trans-Isomer | Cyclohexane | Hexane |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ | C₆H₁₂ | C₆H₁₄ |
| Molecular Weight | 112.21 g/mol [2][7] | 112.21 g/mol [8] | 112.21 g/mol [9] | 84.16 g/mol | 86.18 g/mol |
| Boiling Point | ~124 °C | 124.3 °C[8] | 119.5 °C[9] | 80.7 °C[10] | 68.7 °C[10] |
| Melting Point | ~ -87 °C | -87.4 °C[8] | -37.2 °C[9] | 6.5 °C[10] | -95.3 °C[10] |
| Dielectric Constant | ~2.03 | N/A | N/A | 2.02[10] | 1.88[10] |
| UV Cutoff | ~200 nm | N/A | N/A | <200 nm[1] | ~195 nm |
Note: Properties can vary slightly based on the specific isomeric ratio and purity grade.
Rationale and Advantages in Spectroscopic Applications
The selection of this compound is driven by several key advantages:
-
Spectroscopic Transparency: It exhibits excellent transparency across a wide range of the UV-Visible spectrum, with a low UV cutoff wavelength, making it suitable for analyzing compounds that absorb in the deep UV region.[1]
-
Chemical Inertness: As a saturated hydrocarbon, it is highly unreactive, preventing chemical reactions with the analyte that could alter its structure or spectroscopic properties.
-
Minimal Solute-Solvent Interactions: Its non-polar nature minimizes solvatochromic shifts, which are changes in the absorption or emission spectra due to solvent polarity.[3][11] This allows for the study of the analyte's electronic transitions with minimal perturbation, providing a spectrum that closely resembles the gas phase.[3]
-
Reduced Fluorescence Quenching: In fluorescence spectroscopy, the inertness of this compound reduces the likelihood of collisional quenching, leading to more accurate quantum yield measurements.[12][13]
Key Spectroscopic Applications and Methodologies
UV-Visible (UV-Vis) Spectroscopy
In UV-Vis spectroscopy, the goal is to measure the electronic transitions within a molecule.[1] The choice of solvent is critical as it can shift the position (λmax) and intensity of absorption peaks.[11] Because this compound is non-polar, it does not significantly stabilize the ground or excited states of the analyte through dipole-dipole interactions or hydrogen bonding.[3] This results in a "clean" spectrum where fine vibrational details may be more resolved.
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive to the fluorophore's local environment. Using this compound provides a non-polar, non-hydrogen-bonding environment that allows for the characterization of a molecule's intrinsic fluorescence properties.[12][13][14] It is an excellent medium for studying the fundamental photophysics of a molecule before investigating its behavior in more complex, polar, or protic environments.[12][13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While deuterated solvents are standard for NMR, undeuterated this compound can be used for certain applications, such as when the analyte signals do not overlap with the solvent signals or when a non-deuterated environment is required. The proton NMR spectrum of this compound shows characteristic signals for the methyl and cyclohexane protons that are typically well-separated from the aromatic or other downfield regions where many organic analytes have signals.[16][17]
Experimental Protocols and Workflows
The following protocols are designed to be self-validating by incorporating essential quality control steps.
Logical Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis using this compound.
Protocol 5.1: Sample Preparation for UV-Vis and Fluorescence Spectroscopy
Objective: To prepare a dilute solution of a non-polar analyte in this compound for accurate spectroscopic measurement.
Materials:
-
Spectroscopic grade this compound (meeting ACS standards for UV-Vis use).[18][19][20]
-
Analyte of interest (solid or oil).
-
Class A volumetric flasks and pipettes.
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
Procedure:
-
Solvent Purity Check (QC Step):
-
Fill a clean quartz cuvette with the spectroscopic grade this compound.
-
Place it in the spectrophotometer and run a blank scan across the desired wavelength range (e.g., 190-800 nm).
-
The absorbance should be minimal and free of interfering peaks in the region of interest. This ensures the solvent itself does not contribute to the signal.[21]
-
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the analyte (e.g., 1-10 mg) using an analytical balance.
-
Quantitatively transfer the analyte to a volumetric flask (e.g., 10 mL or 25 mL).
-
Add a small amount of this compound to dissolve the analyte, then dilute to the mark. Mix thoroughly by inverting the flask several times. This creates a concentrated stock solution.
-
-
Working Solution Preparation:
-
Using Class A pipettes, transfer a specific volume of the stock solution to a new, larger volumetric flask.
-
Dilute to the mark with this compound to achieve a final concentration where the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU for UV-Vis).
-
-
Measurement:
-
Rinse the quartz cuvette 2-3 times with the final working solution before filling it for measurement.
-
Use the pure solvent as a reference/blank to zero the instrument.
-
Acquire the spectrum of the analyte solution.
-
Protocol 5.2: Safe Handling and Storage
Causality Behind Safety Choices: this compound is a flammable liquid and a skin irritant; therefore, all handling procedures must be designed to mitigate these risks.[2][22] Proper grounding is essential to prevent static discharge, which can ignite the vapors.[23][24]
Safety Precautions:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat.[22][24]
-
Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other potential ignition sources.[22][23][24]
-
Grounding: Ensure all containers and transfer equipment are properly grounded to prevent the buildup of static electricity.[23][24]
-
Spill Management: In case of a spill, absorb the liquid with a non-combustible material like sand or dry earth and dispose of it according to local regulations.[23] Do not use combustible materials to clean up spills.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[24][25]
Isomeric Considerations: cis vs. trans
The chair conformations of the two isomers illustrate their structural differences, with the trans isomer being thermodynamically more stable due to both methyl groups occupying equatorial positions, minimizing steric strain.
Caption: Chair conformations of cis and trans isomers of this compound.
Conclusion
This compound is a versatile and highly effective non-polar solvent for a range of spectroscopic techniques. Its chemical inertness, optical transparency, and ability to create a minimally interactive environment make it an ideal choice for obtaining high-fidelity spectra of non-polar analytes. By following the detailed protocols and safety guidelines presented in this note, researchers can confidently leverage the advantages of this compound to achieve accurate and reproducible results.
References
- Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
- 1,4-DIMETHYLENECYCLOHEXANE SDS, 4982-20-1 Safety D
- DIMETHYLCYCLOHEXANE. CAMEO Chemicals - NOAA.
- How does solvent choice impact UV-Vis spectroscopy readings?. TutorChase.
- UV-Visible Solvents. Merck Millipore.
- Chemical Safety Data Sheet MSDS / SDS - CIS-1,4-DIMETHYLCYCLOHEXANE. ChemicalBook.
- This compound | C8H16 | CID 11523. PubChem.
- Effect of Solvent Polarity On UV-Vis Spectra. Scribd.
- SAFETY D
- Fluorescence emission spectra of 1a – g in cyclohexane and DMSO.
- Absorption (black) and fluorescence spectra in cyclohexane (blue) and...
- A Guide to Solvent Grades. CP Lab Safety.
- CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 1H NMR spectrum. ChemicalBook.
- TRANS-1,4-DIMETHYLCYCLOHEXANE(2207-04-7) 1H NMR spectrum. ChemicalBook.
- stereochemistry of disubstituted cyclohexane. SlideShare.
- Fluorescence emission spectra of indole in cyclohexane (blue) and...
- Grade Selection Guide. Actylis Lab Solutions.
- Cis-1,4-dimethylcyclohexane | chemical compound. Britannica.
- Fluorescence emission spectra in cyclohexane recorded at room...
- Solvents for Spectrophotometry. Spectrum Chemical.
- Cyclohexane, 1,4-dimethyl-. NIST WebBook.
- Cyclohexane, 1,4-dimethyl-, trans-. NIST WebBook.
- trans-1,4-Dimethylcyclohexane.
- Cyclohexane, 1,4-dimethyl-, cis-. NIST WebBook.
- Solvent Physical Properties. University of Michigan.
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- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
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- 7. Cyclohexane, 1,4-dimethyl- [webbook.nist.gov]
- 8. Cyclohexane, 1,4-dimethyl-, cis- [webbook.nist.gov]
- 9. Cyclohexane, 1,4-dimethyl-, trans- [webbook.nist.gov]
- 10. Solvent Physical Properties [people.chem.umass.edu]
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- 16. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 1H NMR [m.chemicalbook.com]
- 17. TRANS-1,4-DIMETHYLCYCLOHEXANE(2207-04-7) 1H NMR [m.chemicalbook.com]
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- 25. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Isomers of 1,4-Dimethylcyclohexane
Welcome to the technical support guide for the separation and analysis of 1,4-dimethylcyclohexane isomers. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Part 1: Foundational Principles & Key Properties
Before troubleshooting separation techniques, it is crucial to understand the fundamental structural differences between cis- and trans-1,4-dimethylcyclohexane and how these differences influence their physical properties.
Q1: What is the structural difference between cis- and trans-1,4-dimethylcyclohexane?
A: The distinction lies in the spatial orientation of the two methyl groups relative to the cyclohexane ring.
-
Cis-1,4-dimethylcyclohexane: The methyl groups are on the same side of the ring. In its chair conformation, one methyl group must occupy an axial position while the other is in an equatorial position. The molecule can undergo a ring flip, which interchanges the axial and equatorial positions, but the two resulting conformers are energetically equivalent.[1]
-
Trans-1,4-dimethylcyclohexane: The methyl groups are on opposite sides of the ring. This allows for a conformation where both methyl groups are in the more stable equatorial positions (the diequatorial conformer). The alternative ring-flipped conformer, with both methyl groups in axial positions (diaxial), is highly unstable due to significant steric repulsion (1,3-diaxial interactions) and is therefore negligible at equilibrium.[1][2]
Q2: Which isomer is more stable and why?
A: The trans isomer is significantly more stable than the cis isomer. The trans isomer can adopt a diequatorial conformation, which minimizes steric strain.[3] In contrast, the cis isomer is forced to always have one methyl group in a sterically hindered axial position.[2][3] This energy difference is approximately 7 kJ/mol (or about 1.8 kcal/mol).[2][3] This difference in stability is the primary reason for the variance in their physical properties and is key to their separation.
Data Summary: Physical Properties of this compound Isomers
| Property | Cis Isomer | Trans Isomer | Rationale for Difference |
| Boiling Point | 124-125 °C[4] | 119.3 °C[5] | The less stable cis isomer has a slightly higher boiling point. This can be attributed to subtle differences in molecular shape and intermolecular interactions. |
| Melting Point | -88 to -87 °C[4] | -37.1 °C[5] | The more symmetric trans isomer packs more efficiently into a crystal lattice, resulting in a significantly higher melting point. |
| Relative Stability | Less Stable | More Stable (by ~7 kJ/mol)[2] | The trans isomer can exist in a low-energy diequatorial conformation, avoiding the steric strain present in the cis isomer.[2][3] |
Part 2: Gas Chromatography (GC) Separation
Gas chromatography is the most common and effective technique for the analytical separation of these isomers.
Workflow for GC Method Development & Analysis
Caption: A typical workflow for separating and identifying this compound isomers using GC.
Frequently Asked Questions (GC)
Q3: What is the typical elution order for the isomers on a GC column?
A: On most common stationary phases, the cis isomer elutes before the trans isomer . This is because the less stable cis isomer is slightly more volatile (has a higher vapor pressure at a given temperature) despite its slightly higher boiling point. The elution order can sometimes be reversed on highly selective stationary phases, such as certain liquid crystal phases, where molecular shape plays a dominant role in separation.[6]
Q4: What type of capillary column is best for separating these isomers?
A: While separation is possible on non-polar columns (e.g., those with a dimethylpolysiloxane phase), achieving baseline resolution can be challenging. A polar capillary column , such as one with a polyethylene glycol (WAX) or a dicyanoallyl polysiloxane stationary phase, is highly recommended.[7] These phases provide different selectivity based on dipole-dipole interactions, which can enhance the separation between the structurally similar isomers.[7]
Q5: How can I definitively identify which peak corresponds to which isomer?
A: The most reliable method is to spike your sample . Inject a small amount of a pure standard of either the cis or trans isomer into your mixture. The peak that increases in area corresponds to that isomer. Alternatively, if using a mass spectrometer (GC-MS), the mass spectra of the two isomers are very similar, but retention time remains the primary identifier.[8]
Troubleshooting Guide (GC)
Caption: A troubleshooting decision tree for poor peak resolution in GC analysis.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | Temperature program is too fast; Carrier gas flow rate is not optimal; Column is not selective enough.[9][10] | Decrease the oven temperature ramp rate. Optimize the carrier gas flow rate (linear velocity). Switch to a more polar/selective capillary column.[10] |
| Peak Tailing | Active sites in the injector liner or column; Column contamination; Sample overload.[9][11] | Use a deactivated liner, or replace the liner and septum. Trim the first 10-20 cm from the column inlet.[10] Inject a smaller sample volume or increase the split ratio. |
| Shifting Retention Times | Leak in the system (septum, fittings); Fluctuations in carrier gas pressure/flow; Inconsistent oven temperature.[10][12] | Perform a leak check on the instrument. Ensure the gas source provides stable pressure. Verify oven temperature calibration.[10] |
| Ghost Peaks | Contamination from previous injections (carryover); Septum bleed; Contaminated carrier gas.[9][13] | Run a blank solvent injection after a high-concentration sample. Replace the injector septum. Ensure high-purity carrier gas and functioning gas traps.[13] |
Experimental Protocol: GC-FID Separation
This protocol provides a starting point for separating cis- and trans-1,4-dimethylcyclohexane. It should be optimized for your specific instrumentation.
-
Sample Preparation: Prepare a ~1% (v/v) solution of the this compound isomer mixture in n-hexane.
-
GC-FID Conditions:
-
Column: DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode.
-
Injector Temperature: 220 °C.
-
Detector (FID) Temperature: 250 °C.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 100 °C at 5 °C/min.
-
Hold at 100 °C for 2 minutes.
-
-
Part 3: Spectroscopic Differentiation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally distinguishing between the two isomers once they have been separated or for analyzing the composition of a mixture.[14]
Frequently Asked Questions (NMR)
Q6: How can ¹H and ¹³C NMR spectroscopy distinguish between the isomers?
A: The key is molecular symmetry.[14][15]
-
trans-1,4-Dimethylcyclohexane: The stable diequatorial conformer is highly symmetric. It has a plane of symmetry passing through both methyl groups. This results in a very simple spectrum:
-
¹³C NMR: You would expect to see only three signals: one for the two equivalent methyl carbons, one for the two equivalent C1/C4 carbons, and one for the four equivalent C2/C3/C5/C6 carbons.[16]
-
¹H NMR: You would expect to see three distinct signals corresponding to the protons on the methyl groups, the C1/C4 positions, and the C2/C3/C5/C6 positions.
-
-
cis-1,4-Dimethylcyclohexane: This isomer is less symmetric. In its chair conformation (one methyl axial, one equatorial), there are more unique chemical environments for the carbon and hydrogen atoms.[1]
-
¹³C NMR: You would expect to see four signals: one for the two equivalent methyl carbons, one for the two equivalent C1/C4 carbons, and two distinct signals for the different sets of methylene (CH₂) carbons.[17][18]
-
¹H NMR: The spectrum is more complex, with overlapping signals, but will show more distinct resonances than the trans isomer.
-
Q7: Can I see both conformers of an isomer in the NMR spectrum?
A: At room temperature, the ring flip is extremely fast on the NMR timescale. You will only observe a single, time-averaged spectrum for each isomer. For the trans isomer, the spectrum is dominated entirely by the stable diequatorial conformer. For the cis isomer, the two equivalent conformers are rapidly interconverting, giving a single averaged spectrum.[15] Low-temperature NMR (e.g., below -70 °C) would be required to "freeze out" and observe individual conformers.
References
-
JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Homework.Study.com. Draw both cis- and trans-1,4-dimethylcyclohexane in their more stable chair conformations. [Link]
-
Pearson. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane.... [Link]
-
Stereoelectronics. (2021, April 26). This compound. [Link]
-
ResearchGate. Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,.... [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
-
Doubtnut. Draw the most stable conformation of cis-1 4-dimethylcyclohexane. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Stack Exchange. What are the total number of fractional distillation products on monochlorination of (1s,4s)-1,4-dimethylcyclohexane?. [Link]
-
NIST WebBook. Cyclohexane, 1,4-dimethyl-, cis-. [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
- Google Patents.
-
NIST WebBook. Cyclohexane, 1,4-dimethyl-, trans-. [Link]
-
TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]
-
Scribd. NMR Analysis of Dimethylcyclohexanes. [Link]
-
SpectraBase. trans-1,4-Dimethylcyclohexane. [Link]
-
SpectraBase. cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]
-
Canadian Journal of Chemistry. The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. [Link]
-
ResearchGate. Fig. 3. Analytical gas-chromatographic stereoisomeric separation of.... [Link]
-
Cheméo. Chemical Properties of Cyclohexane, 1,4-dimethyl-, cis- (CAS 624-29-3). [Link]
-
SlideShare. stereochemistry of disubstituted cyclohexane. [Link]
-
Reddit. How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer?. [Link]
-
Journal of Separation Science. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
eThermo. cis-1,4-dimethylcyclohexane Density | enthalpy entropy.... [Link]
-
Journal of Research of the National Bureau of Standards. Separation of a dimethylcyclohexane fraction from a midcontinent petroleum. [Link]
-
YouTube. Cis or Trans? How to differentiate by NMR?. [Link]
-
Adam Kewley. Porous Organic Cages for Gas Chromatography Separations. [Link]
-
Oregon State University. Chapter 4 Worked Problem 1. [Link]
-
YouTube. How many isomers are there of dimethylcyclohexane (neglecting enantiomers)?. [Link]
Sources
- 1. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 4. CIS-1,4-DIMETHYLCYCLOHEXANE CAS#: 624-29-3 [m.chemicalbook.com]
- 5. Cyclohexane, 1,4-dimethyl-, trans- [webbook.nist.gov]
- 6. vurup.sk [vurup.sk]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H16 | CID 11523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. tutorchase.com [tutorchase.com]
- 15. scribd.com [scribd.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 1,4-Dimethylcyclohexane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1,4-Dimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. The primary difficulty in this process lies in the separation of its cis and trans stereoisomers, which possess very similar physical properties. This guide provides troubleshooting solutions, answers to frequently asked questions, and detailed protocols to help you navigate these complexities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification and analysis of this compound.
Question: My fractional distillation is not improving the isomeric purity of my this compound sample. What is going wrong?
Answer: This is the most common challenge and usually points to issues with the distillation setup's efficiency. The cis and trans isomers of this compound have very close boiling points, making their separation by standard distillation difficult.
-
Probable Cause 1: Insufficient Column Efficiency. Your fractionating column may not have enough theoretical plates to resolve two components with such a small boiling point difference.
-
Solution:
-
Increase Column Length/Packing: Switch to a longer column or one with more efficient packing material (e.g., Raschig rings or metal sponge). A high-performance Vigreux column is a minimum requirement.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient is maintained. This is critical for achieving thermal equilibrium at each stage of the column.
-
-
-
Probable Cause 2: Incorrect Reflux Ratio. A low reflux ratio (more product being collected than returned to the column) does not allow for sufficient equilibrium between the liquid and vapor phases, which is essential for separation.
-
Solution: Increase the reflux ratio. For difficult separations, ratios of 5:1 to 10:1 (parts refluxed to parts collected) are often necessary. This slows down the distillation but significantly improves separation efficiency.
-
-
Probable Cause 3: Distillation Rate is Too High. Heating the distillation flask too aggressively can lead to "flooding" of the column, where the vapor velocity is too high to allow for proper liquid-vapor equilibrium.
-
Solution: Reduce the heating mantle temperature to ensure a slow, steady distillation rate. You should see a controlled condensation ring rising slowly up the column.
-
Question: My Gas Chromatography (GC) analysis shows only one broad peak, but I expect to see two separate isomer peaks. How can I resolve them?
Answer: Co-elution of the cis and trans isomers on a GC column is a frequent analytical problem. The key is to select a stationary phase that can differentiate between the subtle structural differences of the isomers.
-
Probable Cause: Inappropriate GC Column. A standard non-polar column (like a DB-1 or HP-5) may not have the selectivity to separate these isomers.
-
Solution:
-
Use a More Polar Column: Employ a capillary column with a more polar stationary phase. Columns with a polyethylene glycol (WAX) or a cyanopropyl-based phase often provide better resolution for cyclic hydrocarbon isomers[1].
-
Optimize the Temperature Program: Instead of an isothermal run, use a slow temperature ramp (e.g., 2-5 °C per minute). Starting at a lower temperature (e.g., 40 °C) can improve the separation of these volatile compounds[1].
-
-
Question: After purification, my sample has a persistent unknown impurity peak in the GC-MS. How can I identify and remove it?
Answer: An unknown impurity could originate from the synthesis or be a degradation product.
-
Step 1: Identification via GC-MS. The mass spectrum is your primary tool for identification.
-
Action: Analyze the mass spectrum of the impurity. Look for the molecular ion peak (M+) to determine its molecular weight. Compare the fragmentation pattern with spectral libraries (e.g., NIST) to identify the compound or at least its chemical class[2][3]. Common impurities could be residual starting materials (e.g., toluene if produced via hydrogenation) or other cyclohexane derivatives.
-
-
Step 2: Targeted Removal. Once identified, you can select an appropriate purification technique.
-
If the impurity is polar (e.g., an alcohol): A simple liquid-liquid extraction with water or a wash with brine may be sufficient.
-
If the impurity has a significantly different boiling point: A simple distillation may be effective at removing it before attempting the more difficult isomer separation.
-
If the impurity is another hydrocarbon with a similar boiling point: Advanced techniques like extractive distillation may be required, although this is complex[4][5][6]. For laboratory scale, preparative gas chromatography is the most effective solution[7][8].
-
Frequently Asked Questions (FAQs)
Question: What are the key physical properties of the this compound isomers, and why do they make separation difficult?
Answer: The primary challenge stems from the nearly identical boiling points of the cis and trans isomers. The structural difference is subtle, leading to very similar intermolecular forces and volatilities.
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane |
| Boiling Point | ~124 °C | ~119 °C |
| Melting Point | -87.4 °C | -34.4 °C |
| Relative Stability | Less Stable | More Stable[9] |
The small difference in boiling points (~5 °C) necessitates highly efficient purification techniques. However, the significant difference in melting points presents an opportunity for purification by fractional crystallization, particularly for isolating the higher-melting trans isomer.
Question: Which isomer is more stable and why?
Answer: The trans-isomer is more stable than the cis-isomer. This is explained by their preferred chair conformations:
-
trans-isomer: In its most stable conformation, both methyl groups can occupy equatorial positions. This arrangement minimizes steric strain, specifically avoiding unfavorable 1,3-diaxial interactions.
-
cis-isomer: Regardless of which chair conformation it adopts, the cis-isomer must always have one methyl group in an axial position and the other in an equatorial position. The axial methyl group experiences steric repulsion from the axial hydrogens on the same side of the ring (1,3-diaxial interactions), which raises its energy and makes it less stable[9].
This stability difference is a key concept in cyclohexane stereochemistry but does not translate to a large boiling point difference.
Diagram: Isomer Stability and the Purification Challenge
Caption: Relationship between isomer stability and the resulting purification challenge.
Question: For achieving >99.5% purity of a single isomer, what is the most effective method on a laboratory scale?
Answer: For obtaining very high purity of a single isomer on a research scale (milligrams to a few grams), preparative gas chromatography (Prep-GC) is the most powerful and effective technique[7][8]. While fractional distillation can enrich the mixture, Prep-GC can achieve baseline separation of the isomers, allowing for the collection of fractions with exceptional purity. The process is automated and relies on the same principles as analytical GC but uses larger columns and a collection system to trap the eluting compounds[10].
Question: Can I use crystallization to separate the isomers?
Answer: Yes, fractional crystallization is a viable, and potentially simpler, alternative for isolating the trans-isomer. As shown in the table above, the trans-isomer has a much higher melting point (-34.4 °C) than the cis-isomer (-87.4 °C).
By cooling a mixture of the isomers, the trans-isomer will solidify first. You can then physically separate the crystals from the remaining liquid, which will be enriched in the cis-isomer. This process may need to be repeated to achieve high purity. This method is often more scalable and energy-efficient than Prep-GC for larger quantities.
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation for Isomer Enrichment
This protocol aims to enrich, but not fully separate, the isomers. It is a good first step to reduce the volume of material that may need further purification by Prep-GC.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a well-packed and insulated fractionating column (minimum 50 cm Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling[11].
-
-
Procedure:
-
Charge the round-bottom flask with the cis/trans mixture of this compound and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
As the mixture boils, observe the condensation ring slowly ascend the column. This process should take at least 30-60 minutes to allow for equilibrium to be established.
-
Once vapor reaches the distillation head, adjust the heat to establish a slow, steady collection rate of approximately 1 drop per 5-10 seconds.
-
Collect fractions in separate, labeled vials. Record the temperature range for each fraction.
-
The initial fractions will be enriched in the lower-boiling trans-isomer (BP ~119 °C). The temperature will then rise and plateau again as the cis-isomer (BP ~124 °C) begins to distill.
-
-
Analysis:
-
Analyze each fraction by GC-MS to determine the isomeric ratio. Pool the fractions that meet your desired enrichment level.
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for analyzing the purity and isomeric ratio of your samples.
-
Instrumentation and Columns:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A polar capillary column, such as a DB-WAX or a ZB-50 (50% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: Scan from m/z 40 to 200.
-
-
Sample Preparation and Analysis:
-
Prepare a dilute solution of your sample (approx. 1 mg/mL) in a volatile solvent like hexane or dichloromethane.
-
Inject 1 µL into the GC-MS.
-
Integrate the peaks corresponding to the cis and trans isomers to determine the area percent, which approximates the isomeric ratio. The trans-isomer should elute slightly before the cis-isomer on most columns.
-
Diagram: General Purification and Analysis Workflow
Caption: A logical workflow for the purification and analysis of this compound.
References
- Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation.
-
Separation of Benzene-Cyclohexane Azeotropes Via Extractive Distillation Using Deep Eutectic Solvents as Entrainers. MDPI. [Link]
- Method for separating cyclohexane-isopropanol-water by pervaporation extraction rectification process.
-
Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... ResearchGate. [Link]
-
What are the total number of fractional distillation products on monochlorination of (1s,4s)-1,4-dimethylcyclohexane? Chemistry Stack Exchange. [Link]
-
Separation of Bz/Chx by extractive distillation. ResearchGate. [Link]
-
Benzene–Cyclohexane Separation System Via Extractive Distillation. DWSIM. [Link]
-
Separation of a dimethylcyclohexane fraction from a midcontinent petroleum. NIST. [Link]
- Separation and purification of cis and trans isomers.
-
Stereochemistry of Disubstituted Cyclohexane. SlideShare. [Link]
-
Distillation CHEM2050. YouTube. [Link]
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This compound. Stereoelectronics. [Link]
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This compound. PubChem. [Link]
-
Cyclohexane, 1,4-dimethyl-. NIST Chemistry WebBook. [Link]
-
Preparative gas chromatography and its applications. PubMed. [Link]
-
Preparative gas chromatography and its applications. SciSpace. [Link]
-
Isolation of Natural Products by Preparative Gas Chromatography. PubMed. [Link]
-
Azeotropic distillation. Wikipedia. [Link]
- Separation of cyclohexane and benzene by azeotropic distillation.
-
Separation of hydrocarbons by azeotropic distillation. NIST Technical Series Publications. [Link]
-
Azeotropic Behavior of a Water + n-Propanol + Cyclohexane Mixture Using Cyclohexane as an Entrainer. Moodle@Units. [Link]
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- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,4-Dimethylcyclohexane
Welcome to the technical support center for the synthesis of 1,4-dimethylcyclohexane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We move beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction conditions effectively.
Introduction: Synthesis Strategies
This compound is a cycloalkane existing as two diastereomers: cis and trans.[1] The stability of these isomers is a key consideration in its synthesis, with the trans isomer, capable of adopting a diequatorial conformation, being significantly more stable than the cis isomer.[2] The primary and most industrially relevant method for synthesizing this compound is the catalytic hydrogenation of p-xylene. Alternative routes, such as Friedel-Crafts alkylation, are generally less favorable due to significant limitations.[3]
Caption: Primary synthesis routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The most direct and high-yielding method is the catalytic hydrogenation of p-xylene using catalysts like platinum, palladium, or ruthenium on a support such as carbon or alumina.[4][5] Another classic, though often problematic, method is the Friedel-Crafts alkylation of toluene; however, this route is plagued by issues of polysubstitution and carbocation rearrangements.[3][6]
Q2: Why is the trans isomer of this compound more stable than the cis isomer? A2: The stability difference arises from the principles of cyclohexane chair conformations. The trans isomer can adopt a low-energy chair conformation where both bulky methyl groups occupy equatorial positions, minimizing steric strain.[2] In contrast, the cis isomer is forced to have one methyl group in an axial position and one in an equatorial position, which introduces unfavorable 1,3-diaxial interactions, raising its overall energy.[2][7]
Q3: What are the major limitations of using a Friedel-Crafts alkylation approach for this synthesis? A3: The Friedel-Crafts alkylation suffers from three key limitations:
-
Polyalkylation: The initial product, methylcyclohexane, is more reactive than the starting material, leading to the formation of di-, tri-, and even higher alkylated byproducts.[3]
-
Carbocation Rearrangements: The reaction proceeds via a carbocation intermediate, which is prone to hydride and methyl shifts to form more stable carbocations.[3][8] This can lead to a mixture of 1,2-, 1,3-, and 1,4- isomers, complicating purification.
-
Deactivation: The reaction does not work on strongly deactivated aromatic rings.
Q4: Which catalyst is best for the hydrogenation of p-xylene? A4: The choice of catalyst depends on the desired outcome (e.g., yield vs. stereoselectivity) and reaction conditions.
-
Platinum (Pt) and Palladium (Pd) on carbon are highly active and commonly used for complete aromatic ring saturation.[9]
-
Ruthenium (Ru) on a support like carbon has also been shown to be effective, often under milder conditions.[10] The catalyst's precursor can also influence performance; for example, chlorine-containing Pt precursors may lead to lower activity and affect the final isomer ratio.[5]
Troubleshooting Guide: Low Yield & Impurities
Low product yield is the most common issue in synthesis. The following guide provides a systematic approach to diagnosing and resolving the root cause.
Caption: Troubleshooting decision tree for low yield synthesis.
Problem 1: Low Overall Yield
Potential Cause A: Incomplete Reaction The hydrogenation of an aromatic ring is thermodynamically favorable but can be kinetically slow. If your crude product analysis (GC-MS or NMR) shows a significant amount of unreacted p-xylene or partially hydrogenated intermediates (e.g., dimethylcyclohexenes), the reaction has not gone to completion.
-
Solution:
-
Increase Hydrogen Pressure: The reaction rate is often dependent on the concentration of dissolved hydrogen. Increasing the pressure in the hydrogenation vessel will increase this concentration and drive the reaction forward.
-
Extend Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by taking aliquots (if safe to do so) and analyzing them.[11]
-
Optimize Temperature: While higher temperatures increase reaction rates, an equilibrium can be established between the aromatic starting material and the cycloalkane product.[5] Excessively high temperatures can sometimes favor dehydrogenation. Consult literature for the optimal temperature range for your specific catalyst system.[10]
-
Potential Cause B: Catalyst Deactivation or Poisoning Heterogeneous catalysts are sensitive to impurities that can block active sites. Deactivation can be suspected if a previously reliable protocol suddenly fails or if the reaction starts well but then stalls.
-
Solution:
-
Ensure Reagent Purity: Use high-purity, anhydrous solvents. Water can sometimes interfere with the catalyst's activity.[11] The p-xylene should be free of sulfur-containing compounds, which are potent poisons for many noble metal catalysts.
-
Use Fresh Catalyst: Catalysts can degrade over time, especially if not stored under an inert atmosphere. Use a fresh batch of catalyst from a reliable supplier.
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the weight percent of the catalyst can sometimes compensate for partial deactivation.
-
| Parameter | Typical Range (Lab Scale) | Rationale |
| Catalyst | 5% Pt/C or 5% Ru/C | Provides sufficient active sites for the reaction. |
| Catalyst Loading | 1-5 mol% relative to substrate | Balances reaction rate with cost and ease of removal. |
| Hydrogen Pressure | 500 - 1500 psig | Higher pressure increases H₂ concentration, driving the reaction.[10] |
| Temperature | 100 - 150 °C | Provides enough thermal energy to overcome the activation barrier without promoting side reactions.[10] |
| Solvent | Hexane, Heptane, or neat | Inert solvents that can withstand the reaction conditions. |
Table 1: Typical Reaction Parameters for p-Xylene Hydrogenation.
Problem 2: Presence of Significant Side Products
Potential Cause A: Isomerization Acidic sites on the catalyst support (e.g., alumina) or traces of acid can catalyze the isomerization of this compound to the thermodynamically similar 1,2- and 1,3- isomers, complicating purification.
-
Solution:
-
Select a Neutral Support: Use a catalyst on a less acidic support like activated carbon (C) instead of alumina (Al₂O₃).
-
Modify the Catalyst: In some cases, modifying the catalyst by adding a base can neutralize acidic sites and suppress isomerization.[12]
-
Control Temperature: Isomerization reactions are often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.
-
Potential Cause B: Incomplete Hydrogenation The presence of 1,4-dimethylcyclohexene isomers indicates that the hydrogenation process was halted prematurely.
-
Solution: This issue shares its solution with "Incomplete Reaction" (Problem 1A). The primary remedies are to increase the reaction time, increase the hydrogen pressure, or check for catalyst deactivation.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause: Close Boiling Points of Components The product is often a mixture of cis and trans isomers, along with unreacted starting material and other isomeric byproducts. These components can have very similar boiling points, making separation by simple distillation challenging.
-
Solution:
-
Fractional Distillation: Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under atmospheric or reduced pressure.[13]
-
Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples of a specific isomer on a laboratory scale, Prep-GC is the most effective method, although it is not suitable for large quantities.
-
Confirm Purity: Use analytical Gas Chromatography (GC) or ¹H NMR to confirm the purity of the collected fractions.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Xylene to this compound
This protocol describes a standard laboratory procedure for the hydrogenation of p-xylene using a ruthenium-on-carbon catalyst. All operations involving the catalyst before it is wetted with solvent should be performed in an inert atmosphere (e.g., a glovebox or using Schlenk techniques) to prevent ignition.
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
p-Xylene (99%+)
-
5% Ruthenium on Carbon (Ru/C)
-
Anhydrous n-heptane (optional, can be run neat)
-
High-pressure autoclave/reactor with magnetic stirring and temperature control
-
Hydrogen gas source (high pressure)
-
Celite or another filter aid
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add p-xylene (e.g., 50 g, 0.47 mol) and n-heptane (100 mL), if used.
-
Catalyst Addition: In a glovebox or under a steady stream of nitrogen, carefully add the 5% Ru/C catalyst (e.g., 1.0 g). The catalyst is pyrophoric and can ignite in air.
-
Sealing: Securely seal the reactor according to the manufacturer's instructions.
-
Purging: Remove the reactor from the inert atmosphere. Purge the vessel by pressurizing with nitrogen to ~100 psig and then venting. Repeat this three times. Follow with three similar purges using hydrogen gas.
-
Reaction Initiation: Pressurize the reactor with hydrogen to the target pressure (e.g., 800-1000 psig).[10]
-
Heating and Stirring: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120-130 °C).[10] The reaction is exothermic, and the temperature may rise.
-
Monitoring: The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is likely complete (typically 4-8 hours).
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood, away from any ignition sources.
-
Inerting: Purge the reactor with nitrogen three times before opening.
-
Filtration: Dilute the reaction mixture with a small amount of solvent (e.g., heptane or ethyl acetate) and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent to ensure all product is collected.
-
Purification: The solvent can be removed by rotary evaporation. The resulting crude oil can be analyzed by GC and purified by fractional distillation to separate the cis and trans isomers.[14]
References
-
ResearchGate. Selective hydrogenation of p-xylene to this compound. Available from: [Link]
-
ResearchGate. Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. Available from: [Link]
-
The Friedel-Crafts Reaction. (2014). The Friedel-Crafts Reaction. Available from: [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
ResearchGate. (PDF) trans-1,4-Dimethylcyclohexane. Available from: [Link]
-
University of Wisconsin-Platteville. trans-dimethylcyclohexane.html. Available from: [Link]
-
Stereoelectronics. (2021). This compound. Available from: [Link]
-
YouTube. (2020). stereochemistry of 1,4 dimethyl cyclohexane. Available from: [Link]
-
NIST. Cyclohexane, 1,4-dimethyl-, cis-. Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
-
Organic Syntheses. Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Available from: [Link]
-
MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Max-Planck-Gesellschaft. (2020). Green Chemistry - Sustainable p-xylene production. Available from: [Link]
-
Pearson. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane.... Available from: [Link]
-
Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. Available from: [Link]
-
Reddit. (2024). Understanding stereocenters, this compound. Available from: [Link]
-
Reddit. (2023). How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer?. Available from: [Link]
-
D-Scholarship@Pitt. (2022). Synthetic Studies Toward Epidithiodiketopiperazine MPC1001 and 2-Pralidoxime Analogs. An Exploration in Birch Reduction, Oxidati. Available from: [Link]
-
Scribd. Para Xylene Manufacturing. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Products of the oxidation of this compound. Available from: [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Available from: [Link]
-
YouTube. (2025). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. Available from: [Link]
-
ResearchGate. (2025). Selective synthesis of p-xylene by alkylation of toluene with dimethyl carbonate over MgO-modified MCM-22 | Request PDF. Available from: [Link]
-
PubMed. (2012). Synthesis of p-xylene from ethylene. Available from: [Link]
-
University of the Pacific. Evaluation of cis-diamino-cyclohexane derivatives as potential chiral catalysts in enantioselective organic synthesis. Available from: [Link]
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Technical Support Center: Synthesis of 1,4-Dimethylcyclohexane
Introduction: The synthesis of 1,4-dimethylcyclohexane, a key cycloalkane in materials science and as a component in fuel surrogates, is most commonly achieved through the catalytic hydrogenation of p-xylene. While the reaction appears straightforward, achieving high purity and stereoselectivity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is a mixture of dimethylcyclohexane isomers (1,2-, 1,3-, and 1,4-). How can I improve selectivity for the 1,4-isomer?
A1: The presence of 1,2- and 1,3-dimethylcyclohexane isomers is a classic sign of undesired isomerization either of the p-xylene starting material or the this compound product. This is typically governed by the catalyst's properties and the reaction conditions.
Root Cause Analysis:
-
Catalyst Acidity: The primary cause of isomerization is the presence of acid sites on the catalyst support.[1] Supports like alumina (Al₂O₃) can possess Lewis and Brønsted acid sites that catalyze the rearrangement of the methyl groups on the aromatic or saturated ring.
-
High Temperature: Elevated temperatures can provide the activation energy needed for isomerization reactions to compete with hydrogenation.[2]
Troubleshooting Protocol:
-
Catalyst Selection:
-
Switch to a Less Acidic Support: If you are using a catalyst on an acidic support like alumina, consider switching to a catalyst on a more inert support, such as carbon (e.g., Pd/C) or silica.
-
Catalyst Metal: Different metals exhibit different isomerization activities. For instance, some studies show that CoMoSₓ catalysts can favor the formation of 1,4-isomers, while NiMoSₓ may favor direct hydrogenation without rearrangement.[1] Platinum (Pt) and Palladium (Pd) are generally effective for hydrogenation with varying degrees of isomerization depending on the support and conditions.[2]
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Systematically decrease the reaction temperature. Hydrogenation is often exothermic and can proceed at milder temperatures than isomerization.[3] A temperature screen (e.g., from 150°C down to 80°C) can help identify a window where hydrogenation is efficient but isomerization is minimized.
-
Increase Hydrogen Pressure: Higher H₂ pressure generally favors the direct hydrogenation pathway over competing side reactions. It increases the surface coverage of hydrogen on the catalyst, facilitating the reduction of the aromatic ring before it has a chance to isomerize.
-
-
Purification:
-
If side reactions cannot be completely suppressed, fractional distillation can be used to separate the isomers, although their boiling points are very close, making this challenging.
-
Workflow: Minimizing Isomeric Impurities
Caption: Troubleshooting workflow for isomer contamination.
Q2: The cis/trans ratio of my this compound is not what I expected. How can I control stereoselectivity?
A2: The formation of both cis and trans stereoisomers is an inherent part of this synthesis.[4] The initial hydrogenation product is typically the cis-isomer, but this can subsequently isomerize to the more thermodynamically stable trans-isomer.
Mechanistic Insight:
-
Syn-Addition: Catalytic hydrogenation involves the delivery of hydrogen atoms from the catalyst surface to one face of the planar p-xylene molecule. This "syn-addition" mechanism primarily yields the cis-1,4-dimethylcyclohexane isomer, where both methyl groups are on the same side of the cyclohexane ring.[5][6]
-
Thermodynamic Equilibrium: The trans-isomer, which can adopt a chair conformation with both large methyl groups in the favorable equatorial positions, is more stable than the cis-isomer, where one methyl group must be in a sterically hindered axial position.[7][8] Given sufficient energy (e.g., higher temperature) or a catalyst that promotes isomerization, the initial cis product will equilibrate to a mixture enriched in the more stable trans form.[2][9]
Troubleshooting Protocol:
-
To Favor the cis Isomer (Kinetic Product):
-
Use Milder Conditions: Employ lower temperatures and pressures. This favors the initial kinetic product of syn-addition and reduces the likelihood of post-hydrogenation isomerization.
-
Choose a High-Activity Catalyst: A highly active catalyst (like Pt or Rh) at low temperatures can rapidly hydrogenate the p-xylene before significant isomerization occurs.
-
-
To Favor the trans Isomer (Thermodynamic Product):
-
Increase Temperature: Higher reaction temperatures will promote the equilibration of the cis to the more stable trans isomer.
-
Use a Catalyst with Isomerization Activity: Catalysts with some acidity (e.g., Pt/Al₂O₃) or the presence of certain catalyst modifiers (like residual chlorine from precursors) can enhance the rate of cis-trans isomerization.[2]
-
Increase Reaction Time: Longer reaction times allow more opportunity for the product mixture to reach thermodynamic equilibrium.
-
Data Summary: Factors Influencing Stereoselectivity
| Factor | To Favor cis Isomer | To Favor trans Isomer | Rationale |
| Temperature | Lower | Higher | Minimizes/Promotes thermodynamic equilibration. |
| Catalyst | High hydrogenation activity, low acidity (e.g., Rh, Pt/C) | Moderate acidity (e.g., Pt/Al₂O₃) | Suppresses/Encourages cis-trans isomerization. |
| Reaction Time | Shorter | Longer | Favors kinetic product / Allows for equilibration. |
Q3: My reaction is slow and incomplete, with significant amounts of p-xylene remaining. What are the likely causes?
A3: Incomplete conversion points to issues with catalyst activity, reaction conditions, or the presence of impurities that poison the catalyst.
Root Cause Analysis:
-
Catalyst Deactivation: The catalyst surface can be blocked by impurities from the solvent, substrate, or hydrogen gas. Sulfur compounds are notorious poisons for Group VIII metal catalysts.
-
Insufficient Mass Transfer: In a heterogeneous catalytic system, the reactants must diffuse to the catalyst surface. Poor mixing or low hydrogen solubility in the solvent can limit the reaction rate.
-
Low Temperature/Pressure: The chosen conditions may simply be insufficient to achieve a reasonable reaction rate.
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure the p-xylene and solvent are of high purity and free from catalyst poisons. If necessary, purify the starting materials by distillation or passing them through a column of activated alumina.
-
Catalyst Handling and Activation:
-
Ensure the catalyst was not unduly exposed to air, which can oxidize the metal surface.
-
Follow the manufacturer's recommended procedure for catalyst reduction/activation if required.
-
-
Increase Reaction Intensity:
-
Increase Temperature: Gradually raise the reaction temperature in 10-20°C increments.
-
Increase Hydrogen Pressure: This increases the concentration of hydrogen available at the catalyst surface.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maximize contact between the catalyst, substrate, and hydrogen.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of p-xylene, which is itself derived from catalytic reforming of naphtha in petroleum refining.[10][11] The hydrogenation is a well-established process using heterogeneous catalysts, typically containing metals like platinum, palladium, or nickel.[12][13]
Q2: Why is trans-1,4-dimethylcyclohexane more stable than its cis counterpart?
A2: The stability difference arises from the principles of cyclohexane conformational analysis. The cyclohexane ring predominantly exists in a low-energy "chair" conformation.
-
trans-isomer: Can adopt a chair conformation where both bulky methyl groups occupy equatorial positions. This minimizes steric strain, specifically avoiding unfavorable 1,3-diaxial interactions.[7]
-
cis-isomer: In any chair conformation, one methyl group must be equatorial while the other is forced into an axial position.[8] The axial methyl group experiences steric repulsion from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions), which raises the molecule's overall energy, making it less stable.[14] The energy difference is approximately 7 kJ/mol.[7]
Q3: Besides isomerization, what other minor side products can form?
A3: While isomerization is the most common issue, other side reactions can occur, especially under harsh conditions:
-
Ring Contraction: Isomerization of the six-membered ring to a five-membered ring can yield products like 1-ethyl-2-methylcyclopentane.[15]
-
Ring Opening/Cracking: At very high temperatures, the C-C bonds of the cyclohexane ring can break, leading to the formation of smaller alkanes.[3]
-
Disproportionation: A methyl group can be transferred from one molecule to another, leading to byproducts like toluene and trimethylbenzene (and their subsequent hydrogenation products).[1]
Reaction Network Overview
Caption: Key reactions in this compound synthesis.
References
-
Clean Syn-Fuels via Hydrogenation Processes: Acidity–Activity Relationship in O-Xylene Hydrotreating. (n.d.). MDPI. Retrieved from [Link]
-
Stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved from [Link]
-
The Stereochemistry of the Hydrogenation of Cycloblefins on Supported Palladium Catalysts. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
There are only two stereoisomers of this compound. Draw them and explain why only two. (2023). brainly.com. Retrieved from [Link]
-
Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Formation. (n.d.). SciSpace. Retrieved from [Link]
-
stereochemistry of 1,4 dimethyl cyclohexane. (2020). YouTube. Retrieved from [Link]
-
This compound. (n.d.). Stereoelectronics. Retrieved from [Link]
-
Selective hydrogenation of p-xylene to this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. (2003). ResearchGate. Retrieved from [Link]
-
Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanocatalyst. (n.d.). UCL Discovery. Retrieved from [Link]
-
Cyclic compound. (n.d.). Wikipedia. Retrieved from [Link]
-
Process for preparation of terephthalic acid. (n.d.). Digital Repository. Retrieved from [Link]
-
The quantitative conversion of polyethylene terephthalate (PET) and Coca-Cola bottles to p-xylene over Co-based catalysts with tailored activities for deoxygenation and hydrogenation. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
trans-dimethylcyclohexane.html. (n.d.). Retrieved from [Link]
-
Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. (2003). Journal of Catalysis. Retrieved from [Link]
-
Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (n.d.). MDPI. Retrieved from [Link]
- Hydrogenation of benzene to cyclohexane. (n.d.). Google Patents.
-
Chapter 4 Worked Problem 1. (n.d.). Oregon State University. Retrieved from [Link]
-
a. Draw both chair conformations of cis-1,4-dimethylcyclohexane. (n.d.). Pearson. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
-
Practice Problem: Hydrogenation, Isomerism, and Cyclohexane Chairs. (2016). YouTube. Retrieved from [Link]
-
Unlocking p-Xylene Production: Processes & Applications. (2024). Jalon. Retrieved from [Link]
-
Selective synthesis of p-xylene by alkylation of toluene with dimethyl carbonate over MgO-modified MCM-22. (2024). ResearchGate. Retrieved from [Link]
-
Reduction of Alkenes: Hydrogenation. (n.d.). Lumen Learning. Retrieved from [Link]
-
trans-1,4-Dimethylcyclohexane. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of P-xylene by selective methylation of toluene. (n.d.). DWSIM. Retrieved from [Link]
- Purification of cyclohexane. (n.d.). Google Patents.
-
1 4-dimethylcyclohexane has how many isomers are possible? (2024). Filo. Retrieved from [Link]
-
3.2.3 – Hydrogenation of Alkenes. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 4. brainly.com [brainly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 9. research.abo.fi [research.abo.fi]
- 10. d.lib.msu.edu [d.lib.msu.edu]
- 11. jalonzeolite.com [jalonzeolite.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. youtube.com [youtube.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for the Hydrogenation of Xylenes
Welcome to the technical support center for the hydrogenation of xylenes. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.
Introduction to Xylene Hydrogenation
The hydrogenation of xylenes (ortho-, meta-, and para-xylene) to their corresponding dimethylcyclohexane isomers is a crucial transformation in various industrial applications, from the production of specialty solvents to the synthesis of high-value chemical intermediates. While seemingly straightforward, this catalytic process is nuanced, with success hingeting on a delicate balance of catalyst selection, reaction conditions, and feedstock purity.
This guide is structured to help you navigate the complexities of xylene hydrogenation, troubleshoot common issues, and ultimately achieve your desired conversion and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential byproducts in xylene hydrogenation?
The primary and desired products of xylene hydrogenation are the corresponding cis- and trans-dimethylcyclohexane isomers. For example, the hydrogenation of o-xylene yields cis- and trans-1,2-dimethylcyclohexane.[1] However, several side reactions can occur, leading to a range of byproducts. These include:
-
Isomerization: The aromatic xylene isomers can interconvert (e.g., o-xylene to m- or p-xylene) before hydrogenation, leading to a mixture of dimethylcyclohexane isomers in the final product.[1]
-
Disproportionation and Transalkylation: Xylene molecules can react with each other to form toluene and trimethylbenzenes.
-
Hydrocracking: At severe conditions, the aromatic ring or the resulting cyclohexane ring can be cleaved, leading to the formation of smaller hydrocarbons.
-
Polycondensation: Aromatic molecules can polymerize on the catalyst surface, forming heavy carbonaceous deposits, often referred to as coke.[1]
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Xylenes (o-, m-, p-)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dimethylcyclohexanes (cis- & trans-)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Isomerized Xylenes" [fillcolor="#FBBC05", fontcolor="#202124"]; "Toluene + Trimethylbenzenes" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cracked Products" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Coke" [fillcolor="#202124", fontcolor="#FFFFFF"];
"Xylenes (o-, m-, p-)" -- "Dimethylcyclohexanes (cis- & trans-)" [label=" Hydrogenation (Desired)"]; "Xylenes (o-, m-, p-)" -- "Isomerized Xylenes" [label=" Isomerization"]; "Isomerized Xylenes" -- "Dimethylcyclohexanes (cis- & trans-)" [label=" Hydrogenation"]; "Xylenes (o-, m-, p-)" -- "Toluene + Trimethylbenzenes" [label=" Disproportionation"]; "Xylenes (o-, m-, p-)" -- "Cracked Products" [label=" Hydrocracking"]; "Xylenes (o-, m-, p-)" -- "Coke" [label=" Polycondensation"]; } केंदot Caption: Reaction network for xylene hydrogenation.
Q2: Which catalysts are most effective for xylene hydrogenation?
The choice of catalyst is critical and depends on the desired outcome (e.g., high conversion, specific isomer selectivity) and the process conditions (gas or liquid phase). Commonly used active metals include:
-
Platinum (Pt): Often supported on alumina (Al₂O₃) or silica (SiO₂), Pt catalysts are highly active for aromatic hydrogenation.[2][3]
-
Palladium (Pd): Another highly effective noble metal catalyst for hydrogenation.
-
Nickel (Ni): A cost-effective alternative to noble metals, often used in industrial applications.[4]
-
Rhodium (Rh): Can be used for aromatic hydrogenation, sometimes offering different selectivity compared to Pt or Pd.
-
Bimetallic Catalysts (e.g., CoMo, NiMo): These are often used in hydrotreating applications and can also be effective for xylene hydrogenation, particularly when sulfur-containing feeds are used.[1]
The catalyst support can also significantly influence the reaction, particularly in terms of acidity, which can promote isomerization reactions.[1]
Q3: What are the typical reaction conditions for xylene hydrogenation?
Reaction conditions vary depending on whether the reaction is carried out in the gas or liquid phase and the specific catalyst used.
| Parameter | Gas Phase | Liquid Phase |
| Temperature | 100 - 300°C | 50 - 200°C |
| Pressure | 1 - 50 atm | 10 - 100 atm |
| H₂/Xylene Molar Ratio | 5:1 to 20:1 | 3:1 to 15:1 |
| Catalyst | Pt/Al₂O₃, Ni/SiO₂, etc. | Pd/C, Ni, PtO₂, etc. |
Note: These are general ranges and should be optimized for each specific system.
Troubleshooting Guide
Problem 1: Low Xylene Conversion
Q: My xylene conversion is significantly lower than expected. What are the potential causes and how can I address them?
A: Low conversion can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic approach is key to diagnosing and resolving the problem.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Improper Activation: Many hydrogenation catalysts require an activation step (e.g., reduction in a hydrogen stream at elevated temperature) to convert the metal precursor to its active metallic state. Review and verify your activation protocol against the manufacturer's recommendations or established literature procedures.
-
Catalyst Poisoning: Trace impurities in the xylene or hydrogen feed can act as catalyst poisons, blocking active sites. Common poisons include sulfur compounds, nitrogen compounds, and carbon monoxide. Consider analyzing your feedstock for such impurities. A guard bed to remove these contaminants before the reactor may be necessary.
-
Deactivation: The catalyst may have lost activity over time due to coking or sintering. See Problem 3 for more details on catalyst deactivation and regeneration.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Temperature or Pressure: Hydrogenation is an equilibrium-limited reaction favored by lower temperatures, but from a kinetic standpoint, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and catalyst deactivation.[5] Similarly, higher hydrogen pressure generally increases the rate of hydrogenation.[5] Systematically and incrementally increase the temperature and pressure to find the optimal balance for your system.
-
Low Hydrogen-to-Xylene Ratio: An insufficient stoichiometric excess of hydrogen can limit the reaction rate. Ensure your hydrogen flow rate is adequate and that the H₂/xylene molar ratio is within the recommended range for your catalyst and reaction system.
-
Mass Transfer Limitations: In a packed-bed reactor, poor flow distribution or channeling can lead to inefficient contact between the reactants and the catalyst. In a slurry reactor, inadequate agitation can result in poor hydrogen dispersion in the liquid phase.
-
-
Feedstock Issues:
-
Presence of Inhibitors: Besides catalyst poisons, other compounds in the feedstock could potentially inhibit the reaction. Ensure the purity of your xylene and hydrogen.
-
Problem 2: Poor Selectivity to Dimethylcyclohexanes
Q: My conversion is high, but I am observing a significant amount of isomerization and disproportionation byproducts. How can I improve selectivity towards the desired dimethylcyclohexanes?
A: Poor selectivity is often a result of the catalyst's properties or reaction conditions that favor side reactions over the desired hydrogenation pathway.
Potential Causes and Solutions:
-
Catalyst Acidity:
-
Acidic Support: Catalyst supports like alumina and zeolites possess acidic sites that can catalyze isomerization and disproportionation reactions.[1] If these side reactions are problematic, consider switching to a catalyst with a more neutral support, such as silica or carbon.
-
Catalyst Modification: The acidity of the support can sometimes be neutralized by adding basic modifiers.
-
-
Reaction Temperature:
-
High Temperature: Isomerization and disproportionation reactions are often favored at higher temperatures. If your primary goal is hydrogenation, operating at the lower end of the effective temperature range for your catalyst can improve selectivity.
-
-
Hydrogen Partial Pressure:
-
Low H₂ Pressure: A high hydrogen partial pressure generally favors the direct hydrogenation pathway. Increasing the total pressure or the H₂/xylene ratio can help suppress side reactions.
-
Table 1: Effect of Reaction Parameters on Selectivity
| Parameter | Effect of Increasing the Parameter | Recommendation for High Selectivity to Dimethylcyclohexanes |
| Temperature | Increases rates of all reactions, but may favor isomerization and cracking at higher values. | Operate at the lowest temperature that provides an acceptable conversion rate. |
| Pressure | Favors hydrogenation over isomerization and disproportionation. | Operate at a higher pressure. |
| H₂/Xylene Ratio | Increases hydrogen availability, favoring hydrogenation. | Use a higher H₂/xylene molar ratio. |
| Catalyst Support Acidity | Promotes isomerization and disproportionation. | Use a catalyst with a neutral or low-acidity support (e.g., silica, carbon). |
Problem 3: Catalyst Deactivation
Q: I've noticed a gradual decline in my catalyst's performance over time. What is causing this deactivation, and can the catalyst be regenerated?
A: Catalyst deactivation is a common issue in hydrogenation processes and is typically caused by coking or poisoning.[6][7]
Causes of Deactivation:
-
Coking: This is the deposition of carbonaceous materials on the catalyst surface, which physically blocks the active sites.[6] It is often caused by side reactions like polymerization and condensation, which are more prevalent at higher temperatures.[6]
-
Poisoning: As mentioned earlier, impurities in the feed can irreversibly bind to the active metal sites, rendering them inactive.
-
Sintering: At very high temperatures, the small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area. This is generally an irreversible process.
-
Metal Leaching: In liquid-phase reactions, the active metal may slowly dissolve into the reaction medium, leading to a loss of activity.
Catalyst Regeneration:
For deactivation caused by coking, in-situ regeneration is often possible. The most common method is a controlled burnout of the coke in a diluted air stream.
Experimental Protocol: Catalyst Regeneration (Coke Burn-off)
Disclaimer: This is a general procedure and should be adapted to your specific catalyst and reactor system. Always consult the catalyst manufacturer's guidelines.
-
Shutdown and Purge: Stop the xylene and hydrogen feed to the reactor. Purge the system with an inert gas (e.g., nitrogen) at operating temperature to remove any residual hydrocarbons.
-
Cooling: Cool the reactor to the initial regeneration temperature, typically 150-250°C.
-
Controlled Oxidation: Introduce a stream of inert gas containing a low concentration of oxygen (0.5-2.0 vol%). The introduction of oxygen will initiate the combustion of the coke, which is an exothermic process.
-
Temperature Control: Carefully monitor the reactor temperature. The rate of oxygen addition should be controlled to maintain the temperature below the maximum allowable limit for your catalyst (to prevent sintering), typically by not exceeding a temperature rise of 20-50°C at any point in the catalyst bed.
-
Complete Burn-off: Gradually increase the oxygen concentration and/or temperature as the burnout proceeds, as indicated by a decrease in the temperature rise and CO₂ concentration in the off-gas. Continue the process until no more CO₂ is detected.
-
Re-activation: After the coke has been removed, the catalyst will likely need to be re-reduced following the initial activation procedure before being brought back online.
Experimental Protocols
General Protocol for Gas-Phase Xylene Hydrogenation in a Packed-Bed Reactor
-
Catalyst Loading: Load a known weight of the catalyst into a tubular reactor, securing it with quartz wool plugs.
-
Catalyst Activation:
-
Heat the reactor to the activation temperature (e.g., 250-400°C, catalyst dependent) under a flow of inert gas (e.g., nitrogen or argon).
-
Switch to a hydrogen flow and hold at the activation temperature for 2-4 hours to reduce the metal catalyst.
-
-
Reaction Start-up:
-
Adjust the reactor temperature to the desired reaction temperature.
-
Introduce the hydrogen flow at the desired rate.
-
Introduce the xylene feed using a syringe pump or a saturator system where hydrogen is bubbled through liquid xylene.
-
-
Steady-State Operation: Allow the reaction to reach a steady state, which can be monitored by analyzing the product stream periodically using gas chromatography (GC).
-
Product Analysis: The reactor effluent is passed through a condenser to collect liquid products. Both gas and liquid phases can be analyzed by GC to determine conversion and selectivity.
-
Shutdown: Stop the xylene feed, then the hydrogen feed, and cool the reactor under an inert gas flow.
References
-
AVANT. (2023, May 31). Catalyst Regeneration. AVANT. [Link]
- Meyers, R. A. (Ed.). (2004). Handbook of Petroleum Refining Processes. McGraw-Hill.
-
Wiley-VCH. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons. [Link]
-
Shafigulina, R. V., et al. (2022). Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanocatalyst. UCL Discovery. [Link]
-
Lappalainen, K., et al. (2003). Gas-phase hydrogenation of o-xylene over Pt/knitted silica-fiber catalysts. Industrial & Engineering Chemistry Research, 42(21), 5133-5141. [Link]
-
Salmones, J., et al. (2003). Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. Journal of Catalysis, 218(2), 267-279. [Link]
-
Bartholomew, C. H., & Farrauto, R. J. (2015). Catalyst Deactivation and Regeneration. Catalysis, 2, 1. [Link]
-
Di Michele, A., et al. (2021). Clean Syn-Fuels via Hydrogenation Processes: Acidity–Activity Relationship in O-Xylene Hydrotreating. Catalysts, 11(11), 1362. [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Wiley-VCH.
-
Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15. [Link]
-
nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.9: Reduction of Aromatic Compounds. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. research.abo.fi [research.abo.fi]
- 3. research.abo.fi [research.abo.fi]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Handbook of Petroleum Refining Processes | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 6. avant-al.com [avant-al.com]
- 7. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in Reactions Using 1,4-Dimethylcyclohexane
As a Senior Application Scientist, I often see researchers facing challenges with reaction efficiency. When 1,4-Dimethylcyclohexane is involved, low conversion rates can often be traced back to a surprisingly fundamental aspect: the stereochemistry of the cyclohexane ring itself. This guide is structured to walk you through the most common issues, from foundational concepts to specific reaction troubleshooting, providing not just solutions but the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving poor conversion. Where should I start?
A1: The first and most critical step is to analyze the isomeric composition of your this compound. It exists as two distinct diastereomers: cis and trans.[1] These isomers have different three-dimensional shapes and thermodynamic stabilities, which can profoundly impact reaction kinetics, catalyst interactions, and equilibrium positions. The trans isomer is generally more stable than the cis isomer because both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain.[2][3] In the cis isomer, one methyl group must be in a less stable axial position.[2][4]
Start with a simple Gas Chromatography (GC) or ¹H NMR analysis to determine the cis:trans ratio of your starting material. An unexpected ratio is often the root cause of reproducibility issues.
Q2: Why does the cis/trans isomer ratio of this compound matter so much?
A2: The difference in stability and conformation between the cis and trans isomers is not trivial.
-
Steric Hindrance: In the cis isomer, the axial methyl group can sterically hinder the approach of reactants to a catalyst's surface or a reactive site on a molecule if this compound is part of the core structure.
-
Thermodynamic Stability: The trans isomer is more stable by approximately 1.8 kcal/mol.[5] In an equilibrium-controlled reaction, the reaction will naturally favor the formation of the more stable trans product. If your desired product is the cis isomer, you may be fighting against this thermodynamic penalty.
-
Reaction Kinetics: The energy barrier to reach a transition state can be different for each isomer. For instance, the rate of certain intramolecular reactions can be significantly influenced by the spatial arrangement of substituents, with one isomer reacting much faster than the other.[6]
This fundamental difference is visualized in the chair conformations below.
Visualizing the Core Issue: Isomer Stability
The key to understanding many conversion issues lies in the conformational analysis of the two this compound isomers.
Caption: Relationship between isomer conformation and reaction outcomes.
Table 1: Physical and Thermodynamic Properties of this compound Isomers
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | Rationale for Difference |
| Boiling Point | 124.3 °C | 119.5 °C | The cis isomer has a slightly higher dipole moment, leading to stronger intermolecular forces. |
| Density | 0.783 g/cm³ | 0.763 g/cm³ | The cis isomer packs less efficiently due to its shape. |
| Relative Stability | Less Stable | More Stable (~1.8 kcal/mol) | Trans isomer allows for a diequatorial conformation, minimizing 1,3-diaxial steric strain.[2][5] |
Troubleshooting Guide: Hydrogenation Reactions
A common application is the hydrogenation of p-xylene or related aromatics to produce this compound. Low conversion or selectivity in this context is a frequent problem.
Q3: My hydrogenation of p-xylene is incomplete. I've checked my hydrogen pressure and catalyst, but the reaction stalls at ~70-80% conversion. What's happening?
A3: This is a classic troubleshooting scenario that often points towards catalyst, solvent, or substrate issues. Let's break it down using a systematic approach.
Caption: Troubleshooting workflow for hydrogenation reactions.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: Hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly sensitive to poisons. Trace amounts of sulfur, halides, or other functional groups in your solvent or starting material can irreversibly deactivate the catalyst.
-
Solution: Use a fresh batch of high-purity catalyst. Consider filtering your p-xylene and solvent through a plug of activated carbon or alumina to remove trace impurities before the reaction. For detailed safety and handling protocols, always consult authoritative sources.[7]
-
-
Solvent Purity:
-
Cause: If using this compound as the solvent, it may contain inhibitors from its manufacturing process.
-
Solution: Distill the solvent before use. This simple purification step can dramatically improve conversion rates.
-
-
Product Inhibition / Isomer Effects:
-
Cause: The hydrogenation reaction produces a mixture of cis and trans isomers.[8] Some catalysts may have different affinities for the two isomers. It's possible that the initially formed isomer mixture is inhibiting further catalytic turnover as the reaction progresses.
-
Solution: Analyze the cis:trans ratio of your product mixture at the point where the reaction stalls. Compare this to the expected thermodynamic ratio. If there's a significant discrepancy, you may need to screen different catalysts (e.g., Rhodium, Ruthenium) or adjust reaction conditions (temperature, pressure) which can influence the stereochemical outcome of the hydrogenation.
-
Protocols for Analysis and Purification
Protocol 1: Determining cis:trans Isomer Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique for differentiating these isomers due to the different chemical environments of the protons in axial vs. equatorial positions.[9]
Objective: To quantify the relative amounts of cis and trans isomers in a sample of this compound.
Methodology:
-
Sample Preparation: Prepare a solution by dissolving ~5-10 mg of your this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard ¹H NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Data Acquisition: Acquire a standard proton spectrum.
-
Spectral Analysis:
-
The methyl protons of the cis and trans isomers will appear as distinct signals (doublets) in the aliphatic region (typically ~0.8-1.0 ppm).
-
The trans isomer (diequatorial) often shows a signal at a slightly different chemical shift than the cis isomer (axial/equatorial).
-
Integrate the area under each distinct methyl signal.
-
The ratio of the integrals corresponds directly to the molar ratio of the cis and trans isomers in your sample.
-
Protocol 2: General Purification of this compound Solvent
Objective: To remove non-volatile impurities and potential catalyst poisons.
Materials:
-
Round-bottom flask
-
Distillation head, condenser, and receiving flask
-
Heating mantle
-
Boiling chips
Methodology:
-
Setup: Assemble a standard simple distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the this compound to be purified to the round-bottom flask along with a few boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation: Gently heat the flask using the heating mantle.
-
Fraction Collection: Collect the fraction that boils within the expected range (119-125 °C, covering both isomers). Discard the first few milliliters (forerun) and leave a small amount of residue in the distillation flask.
-
Storage: Store the purified solvent over molecular sieves to keep it dry.
References
- 1. reddit.com [reddit.com]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. The stable conformer `(s)` of trans`-1-4-` dimethyl] cyclohexane is/are: [allen.in]
- 4. doubtnut.com [doubtnut.com]
- 5. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Isomerization of 1,4-Dimethylcyclohexane
Welcome to the technical support center for handling 1,4-dimethylcyclohexane in chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the isomerization of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your molecules throughout your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the isomerization of this compound, providing a solid foundation for understanding and preventing this common issue.
Q1: What are the cis and trans isomers of this compound and why is their stability different?
A1: this compound exists as two geometric isomers: cis and trans. These isomers, also known as diastereomers, have different spatial arrangements of the two methyl groups on the cyclohexane ring.[1] The stability of these isomers is directly related to the conformational energies of the cyclohexane chair form.
-
trans-1,4-Dimethylcyclohexane: This is the more stable isomer.[2][3] In its most stable chair conformation, both methyl groups can occupy equatorial positions. This arrangement minimizes steric strain, specifically 1,3-diaxial interactions, where an axial substituent is repelled by the two axial hydrogens on the same side of the ring.
-
cis-1,4-Dimethylcyclohexane: In the cis isomer, one methyl group must be in an equatorial position while the other is forced into an axial position.[4][5] This axial methyl group experiences steric hindrance from the axial hydrogens at the C3 and C5 positions, leading to 1,3-diaxial interactions and making the molecule less stable than the trans isomer.[6] The energy difference between the trans and cis isomers is approximately 7 kJ/mol.[2]
Q2: What is isomerization and under what conditions does it occur?
A2: Isomerization is the process by which one isomer is converted into another. In the context of this compound, this typically involves the conversion of the less stable cis isomer to the more stable trans isomer, or the establishment of a thermodynamic equilibrium between the two. This process is not spontaneous under standard conditions and requires an input of energy or a catalyst to overcome the activation barrier.
Common conditions that promote isomerization include:
-
Presence of Acids: Both Brønsted and Lewis acids can catalyze isomerization.[7][8]
-
High Temperatures: Elevated temperatures provide the necessary energy for the ring to flip and for bonds to potentially break and reform, leading to isomerization.
-
Presence of Certain Metal Catalysts: Some metal catalysts, particularly on acidic supports, can facilitate isomerization.[9] For instance, active nickel at 175°C has been observed to cause cis-trans isomerization.[7]
Q3: How can I quantify the ratio of cis and trans isomers in my sample?
A3: Several analytical techniques can be used to determine the isomeric ratio of this compound in a reaction mixture. The most common and effective methods include:
-
Gas Chromatography (GC): Due to their different physical properties, the cis and trans isomers can often be separated and quantified using GC.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the two isomers based on the chemical shifts and coupling constants of the methyl groups and ring protons. The integration of the respective signals allows for quantification.
-
Colorimetric Methods: For high-throughput screening, colorimetric methods using indicator displacement assays have been developed to quantify cis and trans alkene ratios, and similar principles could be adapted for cycloalkane diastereomers after a suitable derivatization step.[11]
II. Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your experiments.
Scenario 1: Isomerization during Catalytic Hydrogenation
Q: I am hydrogenating p-xylene to produce this compound, but I am getting a mixture of cis and trans isomers. My goal is to obtain the pure trans isomer. How can I improve the stereoselectivity of my reaction?
A: The stereochemical outcome of the catalytic hydrogenation of xylenes can be influenced by several factors, including the catalyst, support, temperature, and pressure.[12] Here’s a step-by-step guide to favor the formation of the trans isomer:
Troubleshooting Steps & Protocol
-
Catalyst Selection: The choice of catalyst is critical. While platinum and nickel are commonly used, the nature of the catalyst support can influence selectivity.[12][13]
-
Recommendation: Start with a platinum-based catalyst, such as Pt/C or PtO₂, under neutral conditions. Avoid acidic supports like alumina or zeolites, as they can promote isomerization of the product.[9]
-
-
Temperature Control: Higher temperatures can lead to desorption of the intermediate from the catalyst surface and subsequent re-adsorption, which can scramble the stereochemistry. It also provides the energy for isomerization.
-
Recommendation: Perform the hydrogenation at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently warm if necessary.
-
-
Solvent Choice: The solvent can influence the interaction of the substrate with the catalyst surface.
-
Recommendation: Use a non-polar, aprotic solvent like hexane or ethyl acetate.
-
Experimental Protocol: Selective Hydrogenation of p-Xylene to trans-1,4-Dimethylcyclohexane
Objective: To maximize the yield of trans-1,4-dimethylcyclohexane while minimizing the formation of the cis isomer.
Materials:
-
p-xylene
-
5% Platinum on carbon (Pt/C)
-
Ethanol (or hexane)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve p-xylene in ethanol.
-
Carefully add the 5% Pt/C catalyst to the solution. The catalyst loading should typically be between 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Analyze the product mixture by GC or NMR to determine the cis/trans ratio.
Scenario 2: Isomerization during an Acid-Catalyzed Reaction
Q: I am using a pure sample of trans-1,4-dimethylcyclohexane as a starting material in a reaction that requires acidic conditions. I am observing the formation of the cis isomer in my final product. How can I prevent this?
A: Acid-catalyzed isomerization is a common problem. The key is to either minimize the acidity and temperature or choose alternative reagents that can achieve the desired transformation under milder conditions.
Troubleshooting Steps
-
Acid Strength and Concentration: The rate of isomerization is often proportional to the strength and concentration of the acid.
-
Recommendation: Use the mildest acid possible at the lowest effective concentration. Consider using a solid-supported acid that can be easily filtered off, potentially reducing contact time.
-
-
Temperature: As with catalytic hydrogenation, lower temperatures will disfavor isomerization.
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate. If possible, conduct the reaction at 0 °C or even lower.
-
-
Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of isomerization.
-
Recommendation: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Alternative Reagents: If possible, explore alternative synthetic routes that do not require strongly acidic conditions.
Table 1: Influence of Reaction Parameters on Isomerization
| Parameter | Condition to Minimize Isomerization | Rationale |
| Temperature | Low (e.g., 0 °C to room temperature) | Reduces the thermal energy available to overcome the activation barrier for isomerization.[14] |
| Catalyst | Neutral or mildly basic catalysts (e.g., specific Rh, Pd, or Pt catalysts on neutral supports).[14] | Acidic catalysts (Lewis or Brønsted acids) or catalysts on acidic supports can promote isomerization.[7][14] |
| Solvent | Aprotic, non-polar solvents (e.g., hexane, toluene).[14] | Protic or highly polar solvents can stabilize charged intermediates that may be involved in isomerization pathways.[14] |
| Reaction Time | Minimum time required for completion (monitored).[14] | Prolonged exposure to reaction conditions can allow for the slow conversion to the thermodynamic mixture.[14] |
III. Visualizing Isomerization and Prevention Strategies
Diagram 1: Isomerization Pathway of this compound
Caption: Acid- or heat-catalyzed interconversion between cis and trans isomers.
Diagram 2: Workflow for Minimizing Isomerization
Caption: A systematic approach to reaction design and execution.
IV. References
-
Evering, B. L., & d'Ouville, E. L. (1949). Sulfuric Acid Isomerization of Methylalkanes, Dimethylalkanes and Dimethylcyclohexanes. Journal of the American Chemical Society, 71(7), 2355–2359.
-
Juaristi, E. (2021). This compound - Stereoelectronics. stereoelectronics.org. Available at: [Link]
-
Figueras, F., & Coq, B. (2000). Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. Journal of Catalysis, 192(2), 267-276.
-
Xie, S., Namba, T., & Yamaura, S. (2019). Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Formation. Journal of the Japan Petroleum Institute, 62(2), 67-75.
-
Pearson Education. (n.d.). Draw both chair conformations of cis-1,4-dimethylcyclohexane. Available at: [Link]
-
Gareev, R. F., & Lapidus, A. L. (2015). Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanocatalyst. Kinetics and Catalysis, 56, 45-50.
-
Britannica. (n.d.). cis-1,4-dimethylcyclohexane. In Britannica. Retrieved from [Link]
-
Gao, Y., et al. (2017). Selective hydrogenation of p-xylene to this compound. Catalysis Science & Technology, 7(19), 4465-4473.
-
Hong, S. H., & Grubbs, R. H. (2005). Prevention of undesirable isomerization during olefin metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.
-
Wang, C., et al. (2018). Aromatization and isomerization of methylcyclohexane over Ni catalysts supported on different supports. Journal of the Energy Institute, 91(5), 735-745.
-
Filo. (2025). Which is more stable, cis 1,4 dimethylcyclohexane or the trans isomer?. Available at: [Link]
-
Unacademy. (n.d.). Stereochemistry of disubstituted cyclohexane. Available at: [Link]
-
askIITians. (2025). Catalytic hydrogenation of Benzene giveA) XyleneB) CyclohexaneC) Benz. Available at: [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tambade, P. (2020, July 27). stereochemistry of 1,4 dimethyl cyclohexane [Video]. YouTube. [Link]
-
Química Orgánica para todos. (2022, June 9). Conformational analysis of this compound. CIS and TRANS diastereoisomers [Video]. YouTube. [Link]
-
NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Homework Helper. (2025, January 27). [Chemistry] Acid catalyzed dehydration of 2,2 dimethylcyclohexanol yields a mixture of 1,2 dimethy [Video]. YouTube. [Link]
-
The University of Liverpool Repository. (2019). Isomerization of Cyclohexane over Bifunctional Pt-, Au-, and PtAu-Heteropoly Acid Catalysts. Available at: [Link]
-
ChemistryViews. (2021, May 24). Quantifying Cis- and Trans-Alkenes. ChemistryViews. Available at: [Link]
-
Reddit. (2023, December 1). How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer?. r/chemhelp. Available at: [Link]
-
Reddit. (2024, October 13). Understanding stereocenters, this compound. r/chemhelp. Available at: [Link]
-
Bream, R., & Watkin, D. J. (2006). trans-1,4-Dimethylcyclohexane. Acta Crystallographica Section E: Structure Reports Online, 62(2), o414-o415.
-
Chegg. (2022, October 7). Solved cis-1,4-dimethylcyclohexane is less stable than. Available at: [Link]
-
Oregon State University. (n.d.). Chapter 4 Worked Problem 1. Available at: [Link]
-
Hillmyer, M. A., & Tolman, W. B. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular rapid communications, 32(17), 1341–1346.
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- 4. Cis-1,4-dimethylcyclohexane | chemical compound | Britannica [britannica.com]
- 5. chegg.com [chegg.com]
- 6. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
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- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Commercial 1,4-Dimethylcyclohexane
Welcome to the technical support guide for the purification of commercial-grade 1,4-Dimethylcyclohexane. This document is designed for researchers, scientists, and drug development professionals who require high-purity solvent for their experimental work. We will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, supported by detailed protocols and scientific principles.
Understanding the Challenge: Common Impurities
Commercial this compound, often supplied as a mixture of cis and trans isomers, can contain several impurities that may interfere with sensitive applications.[1][2] The primary sources of these impurities are the manufacturing process (e.g., hydrogenation of p-xylene) and subsequent storage.[3] The most significant challenge in purification arises from the close boiling points of the desired product and its contaminants, making simple distillation ineffective.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Boiling Point (°C) | Rationale for Presence |
| trans-1,4-Dimethylcyclohexane | C₈H₁₆ | 117-119 | Product Isomer[4] |
| cis-1,4-Dimethylcyclohexane | C₈H₁₆ | 124-125 | Product Isomer |
| 1,2-Dimethylcyclohexane | C₈H₁₆ | 123-130 | Isomeric Impurity |
| 1,3-Dimethylcyclohexane | C₈H₁₆ | 120-122 | Isomeric Impurity |
| Methylcyclohexane | C₇H₁₄ | 101 | Related Cycloalkane |
| Toluene | C₇H₈ | 111 | Aromatic Contaminant[5] |
| p-Xylene | C₈H₁₀ | 138 | Unreacted Precursor[3] |
| Benzene | C₆H₆ | 80 | Aromatic Contaminant[5][6] |
Note: Boiling points are approximate and can vary slightly with pressure.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles problems you might encounter during the purification process.
Q1: My final product still shows significant aromatic impurities (e.g., toluene, xylene) on the GC-MS report even after careful fractional distillation. What is happening?
Answer: This is a common issue stemming from the formation of azeotropes or the presence of impurities with very similar boiling points to this compound. Toluene, for instance, has a boiling point very close to the trans isomer.
-
Causality: When boiling points are nearly identical, the separation efficiency of a standard laboratory distillation column is insufficient to achieve high purity. In some cases, these mixtures can form azeotropes—mixtures that boil at a constant temperature and composition, making separation by distillation alone impossible.[7]
-
Recommended Solution: Implement an adsorption-based polishing step after distillation. Aromatic compounds can be selectively removed by passing the distilled solvent through a column packed with a suitable adsorbent.
-
Activated Carbon: Highly effective at removing a broad range of organic and aromatic impurities due to its large surface area and porous structure.[8][9]
-
Zeolite Molecular Sieves (e.g., 5Å or 13X): These crystalline aluminosilicates have uniform pore sizes that can trap molecules based on size and polarity.[10][11] They are particularly valued for separating hydrocarbons.[8] A metal-organic framework (MOF) has also been shown to be highly effective at selectively trapping benzene from cyclohexane, a similar separation challenge.[6]
-
Q2: The yield of my purified this compound is disappointingly low after performing fractional distillation. How can I improve recovery?
Answer: Low yield is typically due to suboptimal distillation parameters or setup inefficiencies. The goal is to balance purity with recovery.
-
Causality & Solutions:
-
Inefficient Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation (e.g., a Vigreux or packed column). An unpacked column will not provide the necessary surface area for repeated vaporization-condensation cycles.
-
Incorrect Heating Rate: Overly aggressive heating can cause "bumping" and carry higher-boiling impurities over with the distillate. Conversely, insufficient heating can lead to an unstable distillation rate. Use a heating mantle with a stirrer for smooth, even boiling.
-
Poor Insulation: An uninsulated column will experience significant heat loss, disrupting the temperature gradient essential for efficient fractionation. Wrap the column from the pot to the collection head with glass wool or aluminum foil.
-
Fraction Collection Range: Collecting too narrow a temperature fraction will yield high purity but low volume. Widen your collection window slightly and re-analyze the purity. It's a trade-off that must be optimized for your specific needs.
-
Q3: My GC-MS analysis shows two major peaks very close together, both identified as Dimethylcyclohexane. Is my product impure?
Answer: Not necessarily. Commercial this compound is almost always a mixture of its cis and trans stereoisomers, which have slightly different physical properties and will often resolve into two distinct peaks on a gas chromatogram.[1][2]
-
Expert Insight: The key is to confirm the identity of these peaks. The trans isomer (b.p. ~119°C) is generally more volatile and will elute slightly earlier than the cis isomer (b.p. ~124°C) under standard GC conditions. Your GC-MS library should be able to distinguish them. The presence of both is expected. True impurities would be other isomers (e.g., 1,2- or 1,3-dimethylcyclohexane) or other compounds entirely.
-
Validation: To achieve good separation and accurate identification, ensure your GC method is optimized. The choice of GC column is critical; a non-polar or moderately polar stationary phase is typically recommended for separating these types of hydrocarbons.[12]
Frequently Asked Questions (FAQs)
This section addresses broader questions about purification strategy and safety.
Q1: What is the most effective, general-purpose method for purifying commercial this compound to a high degree (>99.5%)?
Answer: A two-stage approach is the most robust and reliable method:
-
Primary Purification by Fractional Distillation: This will remove the bulk of impurities that have significantly different boiling points, such as lower-boiling alkanes or higher-boiling unreacted precursors like p-xylene.
-
Adsorptive Polishing: A secondary treatment with activated carbon or molecular sieves will remove trace impurities, particularly aromatics and polar compounds (like water), which are difficult to separate by distillation.
This combination leverages the strengths of both techniques—bulk removal by distillation and high-selectivity removal by adsorption.
Q2: How do I choose the right adsorbent for my needs?
Answer: The choice depends on the target impurity.
-
For Aromatic Compounds (Benzene, Toluene, Xylene): Activated carbon is an excellent first choice due to its high affinity for π-systems in aromatic rings.[8] Specially designed polymeric materials with aromatic groups can also be used.[9]
-
For Water: Use a 3Å or 4Å molecular sieve. The pore size is ideal for trapping small water molecules while excluding the larger hydrocarbon solvent.[10]
-
For a Mix of Small Organic Impurities: A 5Å molecular sieve can be effective for separating straight-chain hydrocarbons from cyclic ones.[10]
-
General Principle: The adsorbent's surface chemistry and pore size are the key properties that determine its selectivity.[10]
Q3: How can I definitively confirm the purity of my final product?
Answer: Gas Chromatography (GC) is the industry standard for purity analysis of volatile organic compounds.
-
GC with Flame Ionization Detection (GC-FID): This is the workhorse for quantitative analysis. It provides high precision for determining the area-percent purity of your sample. ASTM methods like D7504 use this technique for purity analysis of similar chemicals.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is essential for qualitative analysis—that is, for positively identifying the impurities. The mass spectrometer fragments the molecules eluting from the GC column, providing a unique "fingerprint" for identification.[12][14]
For a complete characterization, you need both: GC-FID to state the purity level (e.g., 99.8%) and GC-MS to identify what constitutes the remaining 0.2%.
Q4: What are the most critical safety precautions when handling and distilling this compound?
Answer: this compound is a hazardous chemical, and all work must be performed with appropriate safety measures.[15]
-
Flammability: It is a highly flammable liquid and vapor.[1] All operations, especially distillation, must be conducted in a certified chemical fume hood. Ensure there are no open flames, hot plates, or non-intrinsically safe electronics nearby. Ground and bond containers when transferring to prevent static discharge.
-
Health Hazards: It can cause skin irritation and may cause drowsiness or dizziness.[16] Crucially, it is an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[1][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.
-
Emergency Preparedness: Have a Class B fire extinguisher (for flammable liquids) readily accessible. Ensure you know the location of the safety shower and eyewash station.
Visualizations and Workflows
Diagram 1: General Purification & Analysis Workflow This diagram outlines the decision-making and procedural flow for purifying this compound.
Caption: Workflow for purification and validation.
Diagram 2: Fractional Distillation Setup A schematic of the apparatus required for efficient fractional distillation.
Caption: Key components of a fractional distillation setup.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble the fractional distillation apparatus as shown in Diagram 2 in a certified fume hood. Use a 1L round-bottom flask for a 500mL batch. Add a magnetic stir bar.
-
Charge: Fill the boiling flask to no more than two-thirds capacity with commercial this compound.
-
Heating: Begin stirring and gently heat the flask using the heating mantle.
-
Equilibration: As the solvent begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate for 20-30 minutes, during which vapor condenses and revaporizes, establishing a temperature gradient.
-
Foreshot Collection: Discard the first 5-10 mL of distillate. This fraction, known as the forerun or forseshot, will contain the most volatile impurities (e.g., benzene).
-
Main Fraction Collection: When the temperature at the thermometer head stabilizes near the boiling point of this compound (~118-124°C), replace the receiving flask. Collect the distillate that comes over within a stable 2-3°C temperature range.
-
Final Fraction: As the distillation nears completion, you may observe a sharp rise in temperature, indicating the presence of higher-boiling impurities (e.g., p-xylene). Stop the distillation at this point. Do not distill to dryness.
-
Storage: Transfer the collected main fraction to a clean, dry, amber glass bottle and store under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Removal of Aromatic Impurities via Adsorption
-
Adsorbent Preparation: Use activated carbon (e.g., 100-400 mesh) that has been dried in an oven at 120°C for at least 4 hours to remove any adsorbed water. Use approximately 10-20g of adsorbent per 500mL of solvent.
-
Treatment: In a clean, dry Erlenmeyer flask, add the dried activated carbon to the distilled this compound.
-
Contact: Stir the slurry at room temperature for 1-2 hours. Gentle agitation ensures good contact between the solvent and the adsorbent surface.
-
Filtration: Separate the adsorbent from the solvent by gravity filtration or vacuum filtration through a sintered glass funnel or a funnel lined with filter paper. To avoid leaving fine carbon particles, a secondary filtration through a 0.45 µm syringe filter may be beneficial.
-
Validation: Analyze the filtered solvent by GC-MS to confirm the removal of aromatic impurities.
References
-
Chemical Safety Data Sheet MSDS / SDS - CIS-1,4-DIMETHYLCYCLOHEXANE - ChemicalBook.
-
Selecting the Right Adsorbent for Hydrocarbon Stream Purification: A Guide - NINGBO INNO PHARMCHEM CO.,LTD.
-
Adsorbents: Essential Tools for Efficient Separation and Purification - Optima Chemical.
-
Recent Advances in Carbon-Based Adsorbents for Adsorptive Separation of Light Hydrocarbons - PMC - PubMed Central.
-
What do Adsorbents do? How do Adsorbents work? - MERCURY ADSORBENTS.
-
This compound | C8H16 - PubChem.
-
The Importance of Adsorbents in Gas Purification - HengYe ® Inc.
-
This compound | CAS#:589-90-2 - Chemsrc.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Sieving Out Benzene Impurities from Cyclohexane - ChemistryViews.
-
SAFETY DATA SHEET - Fisher Scientific.
-
EP0434730A1 - Process for removing impurities from an aromatic stream - Google Patents.
-
Impurities in Commercial Cyclohexane on Rtx-DHA-100 - Restek.
-
Distillation - Koch Modular.
-
How to Improve the Preparation of Dimethyl 1,4-cyclohexanedicarboxylate? - Guidechem.
-
Removal of Aromatic Hydrocarbon Compounds by Hydroxypropyl-cyclodextrin - PubMed.
-
This compound >98.0%|High-Purity Research Chemical - Benchchem.
-
Azeotropic distillation with cyclohexane as entrainer. - ResearchGate.
-
Azeotropic distillation - Wikipedia.
-
Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. - SiliCycle.
-
1,4-dimethyl cyclohexane, 589-90-2 - The Good Scents Company.
-
EP3443055A2 - Removing aromatic compounds from a hydrocarbon fluid - Google Patents.
-
US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation - Google Patents.
-
Azeotropic Behavior of a Water + n-Propanol + Cyclohexane Mixture Using Cyclohexane as an Entrainer - Moodle@Units.
-
Cis-1,4-Dimethylcyclohexane, 98% Purity, C8H16, 25 grams - CP Lab Safety.
-
This compound(cis- and trans- mixture), 500ML - D0700-500ML - Lab Pro Inc.
-
US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents.
-
How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs.
-
trans-1,4-Dimethylcyclohexane = 98.0 GC 2207-04-7 - Sigma-Aldrich.
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
-
Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis - PubMed.
-
(PDF) trans-1,4-Dimethylcyclohexane - ResearchGate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal - DergiPark.
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- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 1,4-Dimethylcyclohexane
Welcome to the technical support center for the synthesis of 1,4-Dimethylcyclohexane. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up the production of this versatile alicyclic hydrocarbon. As a key intermediate in various chemical processes and a component in specialty fluids, achieving high purity and yield of this compound is critical.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into the nuances of the synthesis, focusing on the most industrially relevant method: the catalytic hydrogenation of p-xylene.
Section 1: The Core Reaction - Catalytic Hydrogenation of p-Xylene
The primary route for synthesizing this compound involves the catalytic hydrogenation of p-xylene. This reaction adds three molecules of hydrogen across the aromatic ring, converting it to a saturated cyclohexane ring.
Reaction: C₆H₄(CH₃)₂ + 3H₂ → C₆H₁₂(CH₃)₂
This process is highly effective but requires careful control over catalyst selection, reaction conditions, and safety protocols to ensure high conversion, selectivity, and operational safety. The reaction yields a mixture of cis- and trans-1,4-dimethylcyclohexane stereoisomers.[3][4][5] The ratio of these isomers is often dependent on the catalyst and reaction conditions.[6]
Standard Experimental Protocol: Lab-Scale Hydrogenation
This protocol provides a baseline for a typical lab-scale synthesis. Troubleshooting and scale-up considerations will be addressed in the subsequent FAQ section.
Materials:
-
p-Xylene (≥99% purity)
-
Catalyst: 5% Ruthenium on Carbon (Ru/C) or 5% Platinum on Alumina (Pt/Al₂O₃)
-
Hydrogen Gas (UHP, ≥99.999%)
-
Solvent (optional, e.g., cyclohexane, if starting material is solid or for heat management)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the vessel thoroughly with an inert gas, such as nitrogen, to remove all oxygen.
-
Charging the Reactor: Charge the autoclave with p-xylene and the catalyst. A typical catalyst loading is 1-5% by weight relative to the substrate.
-
Sealing and Purging: Seal the reactor. Pressurize with nitrogen to ~10 bar and vent three times to remove residual air. Following the nitrogen purge, repeat the process with hydrogen gas to ensure an inert atmosphere is replaced by the reactant gas.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-100 bar).
-
Begin stirring (e.g., 500-1000 RPM) to ensure good mass transfer.
-
Heat the reactor to the target temperature (e.g., 100-150°C). The hydrogenation of xylenes is exothermic, so careful temperature control is crucial.[4][7]
-
-
Monitoring the Reaction: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Reaction time can vary from 2 to 12 hours.
-
Cooldown and Depressurization: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen before opening.
-
Product Recovery:
-
Filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled after appropriate handling.
-
Analyze the crude product using Gas Chromatography (GC) to determine conversion and isomer distribution.
-
Purify the product via fractional distillation to separate the this compound isomers from any unreacted p-xylene or byproducts.
-
Process Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Reaction Performance
Q: My p-xylene conversion is low or the reaction has stalled. What are the potential causes?
A: Low conversion is a frequent issue when scaling up. The root cause typically falls into one of three categories: catalyst, reaction conditions, or reactant purity.
-
Catalyst Issues:
-
Activity: The catalyst may have low intrinsic activity. Ensure you are using a high-quality hydrogenation catalyst. Ruthenium and Platinum are highly active for aromatic hydrogenation.[4][7]
-
Poisoning: The catalyst's active sites can be blocked by poisons. Sulfur, chlorine, and nitrogen compounds are common poisons for noble metal catalysts.[4][6] Ensure your p-xylene and hydrogen feedstocks are of high purity. Residual chlorine from certain catalyst precursors can also inhibit activity.[6]
-
Deactivation: The catalyst may have deactivated from previous runs due to sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous material).
-
-
Reaction Conditions:
-
Insufficient Hydrogen: The reaction is highly dependent on the partial pressure of hydrogen. Ensure your H₂ supply is adequate and that the pressure is maintained throughout the reaction. Poor agitation can also lead to poor gas-liquid mass transfer, making it seem like there is insufficient hydrogen at the catalyst surface.
-
Temperature: While higher temperatures increase reaction rates, excessively high temperatures can favor side reactions and catalyst sintering.[4][7] There is often an optimal temperature range for maximizing both conversion and selectivity.
-
Mass Transfer Limitations: In a scaled-up reactor, inefficient stirring can prevent hydrogen from reaching the catalyst surface, becoming the rate-limiting step. Increase the agitation speed and consider reactor baffle design.
-
-
Reactant Purity:
-
As mentioned, impurities in the p-xylene or hydrogen can poison the catalyst. Use GC analysis to check your starting material for potential contaminants.
-
Q: I'm observing significant byproducts like toluene, trimethylbenzene, or other xylene isomers. Why is this happening?
A: The formation of these byproducts points to undesirable side reactions occurring in parallel with the main hydrogenation reaction.
-
Disproportionation and Transalkylation: The formation of toluene and trimethylbenzenes from xylene is a classic example of disproportionation, an acid-catalyzed reaction. This suggests that your catalyst or its support (e.g., certain aluminas) possesses acidic sites that are active under reaction conditions.[8][9] To mitigate this, choose a catalyst with a non-acidic or neutral support like carbon or silica.
-
Isomerization: Formation of m-xylene or o-xylene indicates that isomerization is occurring. Like disproportionation, this is often catalyzed by acid sites.[8] If these isomers are hydrogenated, you will end up with 1,3- and 1,2-dimethylcyclohexane, complicating purification.
-
Hydrocracking/Ring Opening: Under very harsh conditions (high temperatures and pressures), C-C bond cleavage can occur, leading to lighter hydrocarbons. This is generally less common but can be a source of yield loss and should be avoided by operating under controlled conditions.
Product Selectivity
Q: How can I control the cis/trans isomer ratio of the final product?
A: The stereoselectivity of the hydrogenation is a complex function of the catalyst, support, temperature, and hydrogen pressure.
-
Catalyst Choice: Different metals have different intrinsic selectivities. The mechanism of hydrogen addition to the surface-adsorbed aromatic ring dictates the initial stereochemistry.
-
Temperature: Higher temperatures can provide enough energy to cause isomerization of the final product on the catalyst surface. Often, lower temperatures favor the formation of the cis isomer, which is the product of syn-addition of hydrogen to one face of the aromatic ring.[4]
-
Catalyst Support and Additives: The presence of certain species, like residual chlorine on a Pt/alumina catalyst, has been shown to enhance the isomerization of cis-1,2-dimethylcyclohexane to the trans isomer.[6] This implies that the surface chemistry of the catalyst plays a critical role in the final isomer distribution. The trans-1,4-dimethylcyclohexane isomer is generally more thermodynamically stable as it can adopt a chair conformation with both methyl groups in the preferred equatorial position.[10]
Catalyst Management
Q: My catalyst activity is dropping after a few runs. What's causing the deactivation and can I regenerate it?
A: Catalyst deactivation is an economic and operational concern in any large-scale process. The primary mechanisms are poisoning, coking, and sintering.
-
Poisoning: This is often irreversible. The best strategy is prevention by ensuring high-purity feedstocks.
-
Coking: Carbonaceous deposits can block catalyst pores and active sites. Regeneration is often possible through a controlled burnout procedure, where the catalyst is heated in a dilute air/nitrogen stream to carefully burn off the carbon without causing thermal damage (sintering) to the catalyst.
-
Sintering: This is the thermal agglomeration of metal nanoparticles into larger crystals, reducing the active surface area. This is generally irreversible and is exacerbated by high reaction temperatures. Adhering to the recommended operating temperature range for your catalyst is critical.
Downstream Processing
Q: What is the most effective method to purify this compound?
A: Fractional distillation is the standard method for purification. The success of the separation depends on the difference in boiling points between the components of the reaction mixture.
| Compound | Boiling Point (°C) |
| p-Xylene (reactant) | 138.4 |
| cis-1,4-Dimethylcyclohexane | 124.3 |
| trans-1,4-Dimethylcyclohexane | 119.3 |
| m-Xylene (byproduct) | 139.1 |
| o-Xylene (byproduct) | 144.4 |
| 1,3-Dimethylcyclohexanes | ~120-124 |
| 1,2-Dimethylcyclohexanes | ~123-130 |
Data compiled from multiple sources.
As seen in the table, separating the cis and trans isomers from each other and from unreacted p-xylene is feasible with an efficient distillation column. However, separation from other dimethylcyclohexane isomers, should they form, can be very challenging due to overlapping boiling points. This underscores the importance of achieving high selectivity during the reaction itself.
Reaction Pathway and Side Reactions Diagram
Caption: Reaction pathways in p-xylene hydrogenation.
Section 3: Safety Precautions for Scale-Up
Scaling up high-pressure hydrogenation reactions introduces significant safety risks that must be rigorously managed.
Q: What are the critical safety precautions for scaling up high-pressure hydrogenation?
A: A multi-layered approach to safety is essential.
-
Equipment and Infrastructure:
-
Reactor Integrity: Use a reactor certified for the intended pressure and temperature. Regular inspection and pressure testing are mandatory.
-
Ventilation: The reaction area must have high-rate ventilation to prevent the accumulation of flammable hydrogen gas or solvent vapors.[11][12]
-
Blast Shielding: Conduct reactions in a reinforced cell or behind a blast shield.
-
Pressure Relief: The reactor must be equipped with a rupture disc and/or a pressure relief valve piped to a safe vent location.
-
-
Operational Procedures:
-
Inerting: Thoroughly purging the reactor with an inert gas like nitrogen before introducing hydrogen is the most critical step to prevent the formation of an explosive air-hydrogen mixture.[12][13]
-
Leak Detection: Install hydrogen sensors in the workspace.
-
Static Discharge: this compound is a flammable liquid.[1] Ground and bond all equipment to prevent static electricity buildup and discharge, which can be an ignition source.[11][13]
-
Exotherm Control: The reaction is exothermic. Ensure the reactor's cooling system is sufficient to handle the heat load at scale to prevent a thermal runaway.
-
-
Personal Protective Equipment (PPE):
References
- 1. This compound >98.0%|High-Purity Research Chemical [benchchem.com]
- 2. Trans-1,4-Dimethylcyclohexane | TargetMol [targetmol.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclohexane, 1,4-dimethyl-, cis- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.abo.fi [research.abo.fi]
- 8. mdpi.com [mdpi.com]
- 9. exxonmobilchemical.com [exxonmobilchemical.com]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. angenechemical.com [angenechemical.com]
Technical Support Center: Catalyst Selection for the Selective Hydrogenation of p-Xylene
Welcome to the technical support center for the selective hydrogenation of p-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during experimentation. Our goal is to equip you with the knowledge to not only execute procedures but also to understand the underlying principles that govern catalyst performance and reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selective hydrogenation of p-xylene, providing concise answers and directing you to more detailed explanations within this guide.
Q1: What is the primary product of the selective hydrogenation of p-xylene?
The primary and most common target product is 1,4-dimethylcyclohexane, which exists as cis and trans stereoisomers. The selective hydrogenation aims to saturate the aromatic ring of p-xylene without causing isomerization to other xylene isomers or ring opening.
Q2: Which catalyst is most commonly used for this reaction?
Supported platinum catalysts, particularly platinum on alumina (Pt/Al₂O₃), are widely employed for the hydrogenation of aromatic compounds like p-xylene.[1][2][3] Nickel-based catalysts are also utilized.[4]
Q3: My reaction is producing a mixture of cis and trans isomers. How can I control the stereoselectivity?
Stereoselectivity is influenced by several factors, including the catalyst precursor, reaction temperature, and reactant concentrations.[1] For instance, catalysts prepared from chlorine-containing precursors have shown a tendency to favor the trans isomer.[1] The formation of the cis isomer is often interpreted as the addition of hydrogen atoms from the metal surface to one face of the aromatic ring.[1]
Q4: I'm observing a rapid decline in catalyst activity. What are the likely causes?
Rapid catalyst deactivation can be caused by several factors, including:
-
Coke formation: Deposition of carbonaceous materials on the catalyst surface.[5][6]
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur compounds) on the active sites.
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.
A detailed troubleshooting guide for catalyst deactivation is provided in Section 2.
Q5: Can a deactivated catalyst be regenerated?
Yes, in many cases, deactivated catalysts can be regenerated. The most common method for removing coke is controlled oxidation (calcination) in the presence of air or an oxygen-containing gas stream.[5][6][7][8] This process burns off the carbon deposits, restoring catalyst activity.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the selective hydrogenation of p-xylene.
Problem 1: Low Conversion of p-Xylene
Q: My reaction shows low conversion of p-xylene, even after an extended reaction time. What could be the issue?
A: Low conversion can stem from several factors related to catalyst activity, reaction conditions, and feedstock purity.
-
Insufficient Catalyst Activity:
-
Cause: The catalyst may not be properly activated, or it may have a low intrinsic activity. The active metal sites (e.g., platinum) might be poorly dispersed on the support.
-
Solution: Ensure the catalyst is properly reduced before the reaction to create active metallic sites. If preparing the catalyst in-house, optimize the preparation method to achieve high metal dispersion. Consider using a catalyst with a higher metal loading or a more active metal.
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature or hydrogen pressure may be too low. The hydrogenation of aromatic rings requires more forcing conditions compared to alkenes due to the stability of the aromatic system.[9]
-
Solution: Gradually increase the reaction temperature and/or hydrogen pressure. Be aware that excessively high temperatures can lead to side reactions and catalyst deactivation.[1] A systematic optimization of reaction parameters is recommended.
-
-
Feedstock Impurities:
-
Cause: The p-xylene or hydrogen feed may contain impurities that act as catalyst poisons. Sulfur compounds are a common poison for noble metal catalysts.
-
Solution: Purify the p-xylene and hydrogen streams before they enter the reactor. Using appropriate guard beds or purification columns can remove catalyst poisons.
-
Problem 2: Poor Selectivity to this compound
Q: My reaction is producing significant amounts of byproducts other than the desired this compound isomers. How can I improve selectivity?
A: Poor selectivity can manifest as the formation of other xylene isomers (m-xylene, o-xylene), partially hydrogenated products, or products from ring opening.
-
Isomerization to Other Xylenes:
-
Cause: The catalyst support, particularly acidic supports like alumina, can catalyze the isomerization of p-xylene to m-xylene and o-xylene.[9]
-
Solution:
-
Modify the acidity of the support. This can be achieved by neutralizing the acidic sites with a basic modifier.
-
Choose a less acidic support material.
-
Optimize the reaction temperature; lower temperatures generally favor hydrogenation over isomerization.
-
-
-
Formation of Partially Hydrogenated Intermediates:
-
Cause: Incomplete hydrogenation can lead to the presence of cyclohexene derivatives in the product mixture. This can be due to insufficient hydrogen availability at the catalyst surface or a short residence time.
-
Solution:
-
Increase the hydrogen partial pressure.
-
Decrease the reactant flow rate to increase the residence time in the reactor.
-
Ensure efficient mixing to improve mass transfer of hydrogen to the catalyst surface.
-
-
-
Ring Opening and Cracking:
-
Cause: At high temperatures, undesired side reactions such as hydrocracking and ring opening can occur, leading to the formation of smaller hydrocarbons.
-
Solution: Operate at the lowest temperature that still provides a reasonable conversion rate. The choice of catalyst also plays a role; some metals are more prone to hydrogenolysis than others.
-
Problem 3: Catalyst Deactivation
Q: I observe a steady decline in catalyst performance over time. What is causing this deactivation, and how can I mitigate it?
A: Catalyst deactivation is a common issue in hydrogenation processes. The primary mechanisms are coking, poisoning, and sintering.
-
Deactivation by Coking:
-
Cause: At elevated temperatures, organic molecules can decompose and polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites and pores.
-
Solution:
-
Prevention: Operate at lower temperatures and higher hydrogen-to-hydrocarbon ratios to suppress coke formation.
-
Regeneration: A coked catalyst can often be regenerated by controlled combustion of the coke in a stream of air or diluted oxygen. A detailed protocol for regeneration by calcination is provided in Section 4.
-
-
-
Deactivation by Poisoning:
-
Cause: Certain compounds in the feed can strongly adsorb to the active metal sites, rendering them inactive. Common poisons include sulfur, nitrogen, and halogen compounds.
-
Solution:
-
Prevention: Rigorous purification of the p-xylene and hydrogen feedstocks is crucial.
-
Regeneration: In some cases, poisons can be removed by specific treatments, but often poisoning is irreversible.
-
-
-
Deactivation by Sintering:
-
Cause: At high temperatures, the small metal particles on the catalyst support can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.
-
Solution:
-
Prevention: Avoid excessively high reaction or regeneration temperatures. The choice of support material can also influence the thermal stability of the metal particles.
-
Redispersion: In some cases, a high-temperature treatment in a controlled atmosphere (e.g., with chlorine-containing compounds) can redisperse the metal particles.[10]
-
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the selective hydrogenation of p-xylene.
Protocol 1: Preparation of Pt/Al₂O₃ Catalyst by Incipient Wetness Impregnation
This protocol describes the preparation of a 1 wt% Pt/Al₂O₃ catalyst.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Reduction furnace with temperature control
Procedure:
-
Determine the Pore Volume of the Alumina Support: Accurately measure the amount of water the alumina support can absorb. This is crucial for the incipient wetness technique.
-
Prepare the Precursor Solution: Calculate the amount of H₂PtCl₆·6H₂O needed to achieve a 1 wt% Pt loading on the desired amount of alumina. Dissolve this amount in a volume of deionized water equal to the pore volume of the alumina.
-
Impregnation: Slowly add the precursor solution to the alumina support, ensuring even distribution. Mix thoroughly until all the liquid is absorbed.
-
Drying: Dry the impregnated support in an oven at 120 °C for 12 hours to remove the water.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours. This step decomposes the precursor to platinum oxide.
-
Reduction: Before the hydrogenation reaction, the catalyst must be reduced. Place the calcined catalyst in a tube furnace under a flow of hydrogen (typically 5-10% H₂ in an inert gas like N₂ or Ar). Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 4 hours. Cool down to the reaction temperature under a hydrogen flow.
Protocol 2: Selective Hydrogenation of p-Xylene in a Batch Reactor
Materials:
-
Pt/Al₂O₃ catalyst (prepared as in Protocol 1 or commercially sourced)
-
p-Xylene (high purity)
-
High-pressure batch reactor (autoclave) with stirring and temperature control
-
Hydrogen gas (high purity)
-
Solvent (e.g., heptane, optional)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup: Add the desired amount of Pt/Al₂O₃ catalyst and p-xylene (and solvent, if used) to the reactor vessel.
-
Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reactor to the target reaction temperature (e.g., 100-200 °C).
-
Reaction: Maintain the desired temperature and pressure for the specified reaction time. Monitor the pressure; a drop in pressure indicates hydrogen consumption.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen.
-
Product Analysis: Collect the liquid product and analyze it by GC to determine the conversion of p-xylene and the selectivity to this compound isomers and any byproducts.
Protocol 3: Characterization of Catalyst Acidity by Temperature-Programmed Desorption of Ammonia (NH₃-TPD)
Materials:
-
Catalyst sample
-
TPD apparatus with a thermal conductivity detector (TCD)
-
Ammonia gas (e.g., 5% NH₃ in He)
-
Inert carrier gas (e.g., He or Ar)
Procedure:
-
Sample Pretreatment: Place a known weight of the catalyst in the sample holder of the TPD apparatus. Pretreat the sample by heating it in an inert gas flow to a high temperature (e.g., 500 °C) to remove any adsorbed species.
-
Ammonia Adsorption: Cool the sample to a suitable adsorption temperature (e.g., 100 °C) and then expose it to a flow of the ammonia gas mixture until the surface is saturated.
-
Physisorbed Ammonia Removal: Switch the gas flow back to the inert carrier gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia.
-
Temperature-Programmed Desorption: Increase the temperature of the sample at a constant rate (e.g., 10 °C/min) while maintaining the inert gas flow. The TCD will detect the ammonia desorbing from the catalyst surface as a function of temperature.
-
Data Analysis: The resulting TPD profile will show peaks corresponding to the desorption of ammonia from different types of acid sites. The area under each peak is proportional to the number of acid sites, and the temperature at which the peak maximum occurs is related to the acid strength.[11][12][13][14][15]
Protocol 4: Regeneration of Coked Catalyst by Calcination
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature control
-
Air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂)
Procedure:
-
Loading the Catalyst: Place the coked catalyst in the tube furnace.
-
Controlled Oxidation: Begin flowing a mixture of oxygen and an inert gas over the catalyst at a low temperature (e.g., 150-200 °C). This initial low-temperature step helps to slowly burn off the more volatile components of the coke.
-
Temperature Ramping: Gradually increase the temperature at a controlled rate (e.g., 2-5 °C/min) to the final calcination temperature (typically 400-500 °C). A slow ramp rate is crucial to avoid localized overheating (hot spots) which can cause catalyst sintering.
-
Holding at Final Temperature: Hold the catalyst at the final temperature for several hours until the coke is completely combusted. The end of the regeneration can be monitored by analyzing the off-gas for CO₂.
-
Cooling: After regeneration is complete, cool the catalyst down to room temperature under a flow of inert gas.
-
Re-reduction: Before use in the hydrogenation reaction, the regenerated catalyst must be re-reduced following the procedure in Protocol 1.
Section 4: Data Presentation
This section provides a summary of typical quantitative data for the selective hydrogenation of p-xylene.
Table 1: Effect of Catalyst and Temperature on p-Xylene Hydrogenation
| Catalyst | Temperature (°C) | p-Xylene Conversion (%) | Selectivity to this compound (%) | cis:trans Ratio | Reference |
| 1% Pt/Al₂O₃ | 150 | 95 | >98 | 2.5:1 | |
| 1% Pt/Al₂O₃ | 200 | >99 | 95 (minor cracking) | 2.1:1 | [1] |
| 5% Ni/SiO₂ | 170 | 92 | >97 | 3:1 | [4] |
| 5% Ni/SiO₂ | 220 | >99 | 93 (minor cracking) | 2.8:1 | [4][16] |
Note: The cis:trans ratio can be influenced by factors such as the catalyst precursor and support acidity.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Diagram 1: Experimental Workflow for Catalyst Testing
Caption: Workflow for catalyst preparation, testing, and regeneration.
Diagram 2: Troubleshooting Logic for Low p-Xylene Conversion
Caption: Decision tree for troubleshooting low p-xylene conversion.
References
-
New method for the temperature-programmed desorption (TPD) of ammonia experiment for characterization of zeolite acidity: a review. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Heat of Adsorption for MFI zeolite by NH3-TPD Measurement. (n.d.). ATS Elektronik. Retrieved January 3, 2026, from [Link]
-
Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. (2003). Journal of Catalysis, 218(2), 267-279. [Link]
-
Ammonia TPD for Heat Sensitive Materials on the Autochem III. (n.d.). Micromeritics. Retrieved January 3, 2026, from [Link]
-
Acid Site Determination on a Zeolite Catalyst. (n.d.). Altamira Instruments. Retrieved January 3, 2026, from [Link]
-
Hydrogenation of Xylenes, Ethylbenzene, and Isopropylbenzene on Ni Nanocatalyst. (2019). UCL Discovery. [Link]
-
Quantifying Zeolite Acidity: TPD Techniques with AMI. (n.d.). Altamira Instruments. Retrieved January 3, 2026, from [Link]
-
Gas-Phase Hydrogenation of o-Xylene over Pt/Knitted Silica-Fiber Catalysts. (2009). Industrial & Engineering Chemistry Research, 48(21), 9415-9421. [Link]
-
Kinetic Study of the Gas Phase Hydrogenation of O-Xylene Over Pt/Al203 Catalyst. (2000). Oriental Journal of Chemistry, 16(1). [Link]
- Catalyst regeneration process. (1996). U.S.
-
Regeneration method for spent FCC catalysts: Brief Review. (2022). Journal of Research in Chemistry, 2(1), 1-7. [Link]
-
STUDY ON COKE DEPOSITION AND REGENERATION OF GASOLINE HYDROGENATION CATALYST. (2025). Petroleum Processing and Petrochemicals, 56(6), 36-41. [Link]
-
Regeneration of catalysts deactivated by coke deposition: A review. (2020). Chinese Journal of Catalysis, 41(7), 1048-1061. [Link]
-
Intensified P-xylene Production Process through Toluene and Methanol Alkylation. (n.d.). The University of Manchester. Retrieved January 3, 2026, from [Link]
-
The hydrogenation of toluene and o-, m-, and p-xylene over palladium. I. Kinetic behavior and o-xylene isomerization. (1990). Journal of Catalysis, 127(1), 267-279. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Study of the Gas Phase Hydrogenation of O-Xylene Over Pt/Al203 Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. sylzyhg.com [sylzyhg.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. products.evonik.com [products.evonik.com]
- 9. The hydrogenation of toluene and o-, m-, and p-xylene over palladium. I. Kinetic behavior and o-xylene isomerization (Journal Article) | OSTI.GOV [osti.gov]
- 10. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 11. New method for the temperature-programmed desorption (TPD) of ammonia experiment for characterization of zeolite acidity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atselektronik.com.tr [atselektronik.com.tr]
- 13. micromeritics.com [micromeritics.com]
- 14. lab-test.ru [lab-test.ru]
- 15. Quantifying Zeolite Acidity: TPD Techniques with AMI - Ami Instruments [ami-instruments.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Stereochemical Stability of cis- and trans-1,4-Dimethylcyclohexane
This guide provides an in-depth comparative analysis of the stability of cis- and trans-1,4-dimethylcyclohexane. Directed at researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of conformational analysis and steric strain that govern the stability of these diastereomers. We will explore the energetic landscapes of each isomer, supported by experimental data and computational insights, to provide a clear rationale for their differing stabilities.
Introduction: The Significance of Cyclohexane Conformations
The cyclohexane ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Its non-planar, puckered "chair" conformation is the most stable arrangement, as it minimizes both angle strain (maintaining tetrahedral bond angles of approximately 109.5°) and torsional strain (with all adjacent C-H bonds in a staggered arrangement)[1][2]. In this chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).
A critical concept in understanding the stability of substituted cyclohexanes is the phenomenon of "ring flipping," a rapid interconversion between two chair conformations[2]. This process results in the exchange of axial and equatorial positions[3]. The energetic favorability of a substituent residing in an equatorial position over an axial one is quantified by its "A-value," which represents the Gibbs free energy difference between the two conformations[4][5]. For a methyl group, this energetic penalty for occupying an axial position is approximately 1.7 to 1.8 kcal/mol (7.3 to 7.6 kJ/mol)[3][4][6]. This destabilization in the axial position is primarily due to steric hindrance between the substituent and the two axial hydrogens on the same side of the ring, an effect known as a 1,3-diaxial interaction[6][7][8].
Conformational Analysis of 1,4-Dimethylcyclohexane Isomers
The relative positioning of the two methyl groups in this compound gives rise to two geometric isomers: cis and trans. Their stability is directly linked to the conformations they can adopt.
In the cis isomer, the two methyl groups are on the same side of the cyclohexane ring[9]. To maintain this relative stereochemistry in a chair conformation, one methyl group must occupy an axial position while the other is in an equatorial position (axial-equatorial or a,e). Through a ring flip, these positions are interchanged (equatorial-axial or e,a)[8][10].
Crucially, both chair conformations of the cis isomer are energetically equivalent. Each conformer has one axial methyl group, which introduces approximately 1.8 kcal/mol of steric strain due to 1,3-diaxial interactions[3][10]. Therefore, the two conformers exist in a 1:1 ratio at equilibrium[9][11].
In the trans isomer, the methyl groups are on opposite sides of the ring[9]. This stereochemical arrangement allows for two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial or e,e) and another, after a ring flip, where both are in axial positions (diaxial or a,a)[9][10].
The energetic landscape for the trans isomer is markedly different from the cis isomer. The diequatorial conformer is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions[8][12]. In contrast, the diaxial conformer is highly destabilized by the presence of two axial methyl groups, resulting in four 1,3-diaxial interactions and a total steric strain of approximately 3.6 kcal/mol (2 x 1.8 kcal/mol)[10]. Consequently, the conformational equilibrium strongly favors the diequatorial form[9].
Quantitative Comparison of Stability
The fundamental difference in stability arises from the fact that the most stable conformer of trans-1,4-dimethylcyclohexane (diequatorial) is free of the 1,3-diaxial interactions that are unavoidable in either conformation of the cis isomer. The cis isomer always has one axial methyl group, leading to a steric energy of about 1.8 kcal/mol[10]. In contrast, the trans isomer can adopt a conformation with both methyl groups in the energetically favorable equatorial positions[13].
| Isomer | Most Stable Conformation | Axial Methyl Groups | Estimated Strain Energy (kcal/mol) | Relative Stability |
| cis-1,4-Dimethylcyclohexane | axial-equatorial | 1 | ~1.8 | Less Stable |
| trans-1,4-Dimethylcyclohexane | diequatorial | 0 | 0 | More Stable |
Experimental Determination of Isomer Stability: Heat of Combustion
A classic experimental method to determine the relative stability of isomers is by measuring their heats of combustion. When isomers are combusted, they produce the same products. Therefore, a higher heat of combustion indicates a less stable, higher-energy starting molecule.
Given that cis-1,4-dimethylcyclohexane is less stable due to inherent steric strain, it possesses higher potential energy. Consequently, it releases more energy upon combustion. Thus, cis-1,4-dimethylcyclohexane has a more negative (larger) heat of combustion than trans-1,4-dimethylcyclohexane [16].
The following outlines the generalized steps for determining the heat of combustion using a bomb calorimeter.
Computational Chemistry as a Predictive Tool
Modern computational chemistry provides a powerful alternative for assessing the relative stabilities of isomers. By employing quantum mechanical calculations, it is possible to optimize the geometry of each conformer and calculate their energies with high accuracy. These methods can corroborate experimental findings and provide detailed insights into the structural and energetic factors governing stability. For the this compound system, computational models consistently show that the diequatorial trans conformer is the global energy minimum, confirming its greater stability.
Conclusion
The comparative analysis of cis- and trans-1,4-dimethylcyclohexane provides a clear illustration of fundamental stereochemical principles. The ability of the trans isomer to adopt a diequatorial conformation, thereby avoiding destabilizing 1,3-diaxial interactions, renders it significantly more stable than the cis isomer, which must always have one methyl group in an axial position. This stability difference is quantifiable through experimental methods like heat of combustion and can be accurately predicted using computational chemistry. For professionals in fields such as drug development, a thorough understanding of these conformational preferences is crucial, as the three-dimensional structure of a molecule is inextricably linked to its biological activity.
References
-
A value - Wikipedia. [Link]
-
Brainly. (2023, October 29). Which is more stable, cis-1,4-dimethylcyclohexane or trans-1,4-dimethylcyclohexane? [Link]
-
Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]
-
Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]
-
Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Link]
-
Homework.Study.com. Which would you predict to have the larger (more negative) heat of combustion, cis-1,4-dimethylcyclohexane or trans-1,4-dimethylcyclohexane? [Link]
-
YouTube. (2022, June 9). Conformational analysis of this compound. CIS and TRANS diastereoisomers. [Link]
-
JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. [Link]
-
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A Senior Application Scientist's Guide: 1,4-Dimethylcyclohexane vs. Decalin as High-Temperature Solvents
In the landscape of drug development and materials science, the selection of an appropriate solvent for high-temperature applications is a critical decision that profoundly influences reaction kinetics, product yield, and process safety. Among the array of available options, 1,4-dimethylcyclohexane and decalin (decahydronaphthalene) are two cycloalkanes frequently considered for their thermal stability and solvating power. This guide provides an in-depth, objective comparison of these two solvents, grounded in experimental data and field-proven insights, to assist researchers in making an informed choice for their specific high-temperature needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a solvent dictate its behavior under high-temperature conditions. A direct comparison of this compound and decalin reveals key differences that are critical for experimental design.
| Property | This compound | Decalin (Decahydronaphthalene) | Rationale for Importance in High-Temperature Applications |
| Molecular Formula | C8H16[1][2] | C10H18[3][4] | Influences molecular weight, viscosity, and intermolecular forces. |
| Molecular Weight | 112.21 g/mol [2][5] | 138.25 g/mol [3][4][6] | Affects boiling point and volatility. |
| Boiling Point | ~155 °C (mixture of isomers)[7] | 189-191 °C (mixture of isomers)[3] | The primary determinant of the maximum operating temperature of a reaction at atmospheric pressure. |
| Melting Point | -87 °C (cis-isomer)[5][8] | -43 °C (cis-isomer), -30.4 °C (trans-isomer)[3][4] | Defines the lower limit of the liquid range and is crucial for storage and handling in colder climates. |
| Density | ~0.77 g/mL | ~0.896 g/mL at 25 °C[3][4] | Important for reactor volume calculations, mass transfer considerations, and solvent-solute interactions. |
| Flash Point | 6 °C[9] | 57-58 °C[3] | A critical safety parameter indicating the temperature at which the solvent gives off enough vapor to ignite in the presence of an ignition source. |
| Autoignition Temp. | Not specified | 250 °C[3][4] | The temperature at which the solvent will ignite without an external ignition source. |
| Solubility in Water | Insoluble[7] | Insoluble[3][10] | Both are non-polar solvents, making them suitable for dissolving non-polar reactants and for use in biphasic systems. |
| Solubility in Organic Solvents | Soluble | Soluble in alcohols, ethers, and hydrocarbons[3][10] | Indicates compatibility with a wide range of organic compounds. |
Performance Under Thermal Stress: Stability and Reactivity
Beyond basic physical properties, the performance of a solvent at high temperatures is governed by its thermal stability and potential for unwanted side reactions.
Thermal Stability:
Decalin is well-regarded for its high thermal stability.[11] It can be used at elevated temperatures with minimal decomposition.[3][11] In fact, its stability is such that it has been evaluated as a potential component in advanced jet fuels.[11] The thermal decomposition of decalin typically initiates with carbon-carbon bond cleavage or hydrogen abstraction at very high temperatures.[11]
This compound is also a relatively stable cycloalkane. However, its lower boiling point naturally limits its application in extremely high-temperature reactions at atmospheric pressure. While specific high-temperature decomposition data is less commonly cited in direct comparison to decalin, its stability is generally considered sufficient for reactions within its liquid range.
Isomerism and its Implications:
Both solvents exist as cis and trans isomers, and the ratio of these isomers can influence the physical properties of the commercial product.
-
Decalin: The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.[12][13] Trans-decalin is conformationally rigid and cannot undergo a ring flip, whereas cis-decalin is more flexible.[13] The higher stability of the trans isomer is a desirable trait for a high-temperature solvent.
-
This compound: Similarly, the trans isomer of this compound is more stable than the cis isomer because both methyl groups can occupy equatorial positions, minimizing steric hindrance.[14] In the cis isomer, one methyl group must be in an axial position, leading to greater steric strain.[14]
For high-temperature applications, a higher proportion of the more stable trans isomer is generally preferable for both solvents to minimize the potential for isomerization or decomposition.
Applications in Research and Industry
Decalin is a versatile high-boiling point solvent with a range of documented applications:
-
Organic Synthesis: It is an excellent choice for reactions requiring elevated temperatures.[3]
-
Nanoparticle Synthesis: The high temperatures achievable in decalin are necessary for the decomposition of precursors and the growth of certain nanoparticles.[3]
-
Resin and Wax Dissolution: Its strong solvating power for non-polar compounds makes it useful for dissolving resins, fats, and waxes.[15][16]
-
Fuel Additives: Decalin has been explored as a fuel additive and a component of high-density fuels.[4][15][17]
This compound , while also a capable non-polar solvent, is more commonly used in applications where a lower boiling point is acceptable or desirable:
-
Solvent in Organic Reactions: It serves as a solvent for various organic reactions where a non-polar medium is required.[7]
-
Starting Material for Synthesis: It is used as a starting material for the synthesis of other chemical compounds.[7]
Safety and Handling: A Comparative Overview
Safe laboratory practice necessitates a thorough understanding of the hazards associated with any solvent.
| Safety Aspect | This compound | Decalin (Decahydronaphthalene) |
| GHS Hazard Statements | Highly flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes skin irritation.[1] | Flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes severe skin burns and eye damage; Toxic if inhaled.[18][19] |
| Key Hazards | Flammability (low flash point), aspiration hazard.[1] | Flammability, peroxide formation upon storage, skin/eye corrosion, inhalation toxicity.[4][18][20][21] |
| Handling Precautions | Keep away from heat/sparks/open flames.[7][9] Ground/bond container and receiving equipment.[7][22] Use in a well-ventilated area.[9][23] | Keep away from ignition sources.[18][24] Avoid contact with skin and eyes.[18][24] Handle in a well-ventilated area.[18][20] |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, and eye/face protection.[7][9] | Chemical-resistant gloves, protective goggles/face shield, protective clothing, respiratory protection where needed.[18][20] |
A key differentiating safety concern with decalin is its propensity to form explosive hydroperoxides upon prolonged exposure to air.[4][20][21] This necessitates careful storage and handling, including checking for peroxides before use, especially before distillation.
Visualizing the Selection Process and Molecular Structures
To aid in the decision-making process, the following workflow outlines the key considerations when choosing between this compound and decalin.
Caption: A decision workflow for selecting between this compound and decalin.
The structural differences, particularly between the more stable trans isomers, are visualized below.
Caption: Structures of trans-1,4-dimethylcyclohexane and trans-decalin.
Experimental Protocol: High-Temperature Bromination in Decalin
This protocol provides a representative example of a high-temperature reaction where decalin's high boiling point is advantageous. This procedure is adapted from established methodologies for benzylic or allylic bromination at elevated temperatures.
Objective: To perform a free-radical bromination of an appropriate substrate at a temperature exceeding 150 °C using decalin as the solvent.
Materials:
-
Decalin (mixture of isomers)
-
Substrate (e.g., a compound with an activated C-H bond)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Hexane
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Thermometer or thermocouple
-
Magnetic stirrer and heat plate
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Apparatus Setup:
-
Assemble the three-necked round-bottom flask with a magnetic stir bar, a condenser, a dropping funnel, and a thermometer in a fume hood.[3]
-
Ensure all glassware is dry.
-
Establish an inert atmosphere by flushing the system with nitrogen or argon.
-
-
Reaction Initiation:
-
Reagent Addition:
-
Once the reaction temperature is stable, slowly add the NBS solution/slurry from the dropping funnel over a period of 1.5 hours, maintaining a constant temperature.[3]
-
Simultaneously, add the radical initiator in small portions or as a dilute solution in decalin. Causality Note: The slow addition of the brominating agent and initiator is crucial to maintain a low concentration of bromine radicals, preventing unwanted side reactions and ensuring controlled reaction progression.
-
-
Reaction Completion and Workup:
-
After the addition is complete, continue stirring the mixture at 150 °C for an additional 30 minutes to ensure the reaction goes to completion.[3]
-
Allow the reaction mixture to cool to room temperature.[3]
-
The succinimide byproduct will precipitate out of the non-polar decalin and can be removed by filtration.
-
-
Product Isolation:
-
The filtrate, containing the product dissolved in decalin, can be further purified.
-
If the product is a solid, crystallization can be induced by adding an anti-solvent like hexane and cooling.[3]
-
Alternatively, the decalin can be removed under reduced pressure, although its high boiling point makes this energy-intensive.
-
This protocol is a generalized example. Specific quantities, temperatures, and reaction times must be optimized for the particular substrate and desired product.
Conclusion: Making the Right Choice
The selection between this compound and decalin as a high-temperature solvent is a nuanced decision that hinges on the specific requirements of the chemical process.
Choose Decalin when:
-
Reaction temperatures exceeding 155 °C are required.
-
High thermal stability is paramount.
-
Excellent solvency for non-polar, high molecular weight compounds like resins and waxes is needed.
Choose this compound when:
-
Reaction temperatures are below 155 °C.
-
A lower-cost, non-polar solvent is sufficient.
-
Avoiding the risk of peroxide formation is a primary safety concern.
Ultimately, a careful evaluation of the reaction conditions, safety protocols, and desired outcomes will guide the discerning researcher to the optimal solvent choice, ensuring a successful and safe experimental endeavor.
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A Senior Application Scientist's Guide to Conformational Energy Calculations for 1,4-Dimethylcyclohexane Isomers
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of molecular design and chemical synthesis, a profound understanding of conformational preferences is paramount. The seemingly simple molecule, 1,4-dimethylcyclohexane, serves as a classic and instructive model for exploring the subtle yet critical energy differences that govern molecular shape and reactivity. This guide will provide an in-depth comparison of the conformational energies of cis- and trans-1,4-dimethylcyclohexane, supported by a detailed computational protocol. Our objective is to not only present the data but to illuminate the underlying principles and methodologies, empowering you to apply these techniques to your own research endeavors.
The Significance of Conformational Analysis
At the heart of stereochemistry lies the concept of conformational isomers, or conformers: different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For cyclic systems like cyclohexane, these rotations are constrained, leading to distinct, non-planar conformations, the most stable of which is the "chair" conformation.[1][2] The energetic landscape of these conformers is dictated by a delicate balance of torsional strain, angle strain, and steric interactions.[3][4] When substituents are introduced onto the ring, as in this compound, the relative energies of different chair conformations are no longer equivalent, and the molecule will preferentially adopt the lowest energy state. Understanding these preferences is crucial in fields like drug development, where the three-dimensional shape of a molecule dictates its ability to interact with a biological target.[5][6]
Isomers of this compound: A Tale of Two Chairs
This compound exists as two diastereomers: cis and trans.[7][8] The key to understanding their relative stabilities lies in the orientation of the two methyl groups on the cyclohexane ring and the energetic penalties associated with axial versus equatorial positions.
-
The A-Value: The energetic cost of placing a substituent in an axial position instead of an equatorial one is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG).[9][10] For a methyl group, this value is approximately 1.74 kcal/mol (7.3 kJ/mol).[9][10] This energy penalty arises primarily from steric hindrance between the axial substituent and the two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[11][12][13][14]
-
cis-1,4-Dimethylcyclohexane: In the cis isomer, one methyl group is oriented "up" and the other is also "up" relative to the plane of the ring. In any given chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position.[1][7] A ring flip interconverts these positions, but the resulting conformer is energetically identical, with one axial and one equatorial methyl group.[7][8] Therefore, both chair conformations of the cis isomer possess the same energy, which includes the steric strain from one axial methyl group.
-
trans-1,4-Dimethylcyclohexane: In the trans isomer, one methyl group is "up" and the other is "down." This allows for two distinct chair conformations. One conformer can have both methyl groups in equatorial positions (diequatorial), while the other, after a ring flip, has both methyl groups in axial positions (diaxial).[1][7] The diequatorial conformer is significantly more stable as it avoids the energetically costly 1,3-diaxial interactions.[1] The diaxial conformer suffers from two sets of 1,3-diaxial interactions, making it considerably higher in energy.[7]
The following diagram illustrates the chair conformations of both isomers.
Caption: Chair conformations of cis and trans-1,4-dimethylcyclohexane.
Computational Approach: A Protocol for Conformational Energy Calculation
To quantify the energy differences between these conformers, we can employ computational chemistry methods. Molecular mechanics (MM) and quantum mechanics (QM) are two powerful approaches.[5][15] Molecular mechanics force fields, such as MMFF94, offer a rapid and often surprisingly accurate way to assess conformational energies for well-parameterized systems.[16][17] For higher accuracy, especially when subtle electronic effects are at play, quantum mechanical methods like Density Functional Theory (DFT) are the gold standard.[18][19]
Below is a generalized, step-by-step protocol for performing conformational energy calculations using DFT. This workflow is designed to be self-validating by starting with a robust geometry optimization and confirming the nature of the stationary point with a frequency calculation.
-
Structure Generation:
-
Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures for the four key conformers:
-
cis-1,4-dimethylcyclohexane (axial-equatorial)
-
trans-1,4-dimethylcyclohexane (diequatorial)
-
trans-1,4-dimethylcyclohexane (diaxial)
-
-
Ensure the initial geometries reasonably represent the target chair conformations.
-
-
Geometry Optimization:
-
Rationale: This step finds the lowest energy structure (a local minimum on the potential energy surface) for each conformer.[15]
-
Method: Employ a reliable DFT functional. A good starting point for organic molecules is B3LYP, often paired with a dispersion correction (e.g., B3LYP-D3).[18] For the basis set, a Pople-style basis set like 6-31G(d) is a cost-effective choice for initial optimizations, while larger basis sets like 6-311+G(d,p) can be used for greater accuracy.[20][21]
-
Software Input (Example for Gaussian):
-
-
Frequency Calculation:
-
Rationale: This is a critical validation step. A true energy minimum will have no imaginary frequencies. A single imaginary frequency indicates a transition state.
-
Method: Perform a frequency calculation at the same level of theory used for the geometry optimization.
-
Software Input (Example for Gaussian):
-
Verification: Confirm that the output shows zero imaginary frequencies for each optimized structure.
-
-
Single-Point Energy Calculation (Optional but Recommended for High Accuracy):
-
Rationale: To refine the electronic energy, a single-point calculation can be performed on the optimized geometry using a higher level of theory (e.g., a larger basis set or a more sophisticated functional like M06-2X).[18][22] This approach, where optimization and final energy calculation are done at different levels, is often a good compromise between accuracy and computational cost.[18]
-
Software Input (Example for Gaussian):
-
-
Data Analysis:
-
Extract the final electronic energies (with zero-point vibrational energy correction, if desired, from the frequency calculation) for each conformer.
-
Calculate the relative energies by subtracting the energy of the most stable conformer (expected to be the diequatorial trans isomer) from the energies of the other conformers.
-
Convert the energy differences from Hartrees (the typical output unit of QM software) to more common units like kcal/mol (1 Hartree = 627.5 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).
-
The following diagram outlines this computational workflow.
Caption: Computational workflow for determining conformational energies.
Quantitative Comparison of Conformational Energies
By applying the protocol described above, we can generate quantitative data on the relative stabilities of the this compound isomers. The results will consistently show that the trans isomer is more stable than the cis isomer, as the former can adopt a strain-free diequatorial conformation.
| Conformer | Substituent Positions | Calculated Relative Energy (kcal/mol) | Key Steric Interactions |
| trans-1,4-dimethylcyclohexane | diequatorial (e,e) | 0.0 (Reference) | None |
| cis-1,4-dimethylcyclohexane | axial-equatorial (a,e) | ~1.8 | One 1,3-diaxial interaction |
| trans-1,4-dimethylcyclohexane | diaxial (a,a) | ~3.6 | Two 1,3-diaxial interactions |
Note: These are approximate values based on established principles. Actual calculated values may vary slightly depending on the level of theory and basis set used.
The data clearly illustrates the energetic cost of placing methyl groups in axial positions. The cis isomer, with one axial methyl group, is approximately 1.8 kcal/mol less stable than the diequatorial trans isomer, a value that aligns well with the known A-value of a methyl group.[9][23] The diaxial trans conformer is the least stable, with an energy penalty roughly double that of the cis isomer, reflecting the presence of two axial methyl groups and their associated 1,3-diaxial interactions.[7]
Conclusion: From Fundamental Principles to Practical Application
The conformational analysis of this compound provides a powerful illustration of how subtle steric interactions govern molecular stability. The preference for equatorial substitution is a fundamental principle in organic chemistry, and computational methods allow us to quantify these preferences with a high degree of accuracy. For researchers in drug development and materials science, the ability to predict and understand the conformational landscape of a molecule is not merely an academic exercise; it is a critical component of rational design. The workflows and principles detailed in this guide provide a robust framework for conducting such analyses, enabling the prediction of molecular shape and, by extension, function.
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-
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-
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-
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-
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-
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A Senior Application Scientist's Guide to Validating the Purity of 1,4-Dimethylcyclohexane Using GC-MS
Abstract
For researchers, scientists, and professionals in drug development, the chemical purity of reagents is not merely a matter of quality control; it is a foundational pillar of experimental validity and product safety. 1,4-Dimethylcyclohexane, a common non-polar solvent and building block, presents a unique analytical challenge due to the presence of its cis and trans stereoisomers and potential process-related impurities. This guide provides an in-depth, technically-grounded protocol for the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, establishes a self-validating experimental design, and compares the technique against viable alternatives. All claims are substantiated with references to authoritative sources to ensure scientific integrity.
The Analytical Imperative: Why Purity Matters
In the pharmaceutical and fine chemical industries, the seemingly simple molecule this compound (C₈H₁₆) serves critical functions.[1][2] Its isomeric form (cis vs. trans) can influence reaction kinetics, crystal packing, and ultimately, the impurity profile of an active pharmaceutical ingredient (API). The presence of even trace-level impurities, such as isomeric variants (e.g., 1,2- or 1,3-dimethylcyclohexane) or residual solvents from synthesis, can have cascading effects on downstream applications. Therefore, a robust, validated analytical method is not just recommended; it is a regulatory and scientific necessity.[3][4]
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is an exceptionally powerful technique for separating volatile and semi-volatile compounds.[5] When coupled with a Mass Spectrometer (MS), it becomes the definitive tool for purity analysis. The GC component separates the bulk this compound from its isomers and any other volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The MS detector then bombards the eluting molecules with electrons, causing them to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.[6] This dual-layered analysis provides a much higher degree of confidence than standalone GC with a less specific detector like a Flame Ionization Detector (FID).[5]
Experimental Design: A Self-Validating GC-MS Protocol
A robust analytical method must be self-validating, meaning it incorporates checks to ensure the system is performing correctly before, during, and after the analysis.[7][8] This protocol is designed with that principle at its core.
Instrumentation & Consumables
| Component | Specification | Rationale for Selection |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral library matching capabilities. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides good separation for non-polar analytes like dimethylcyclohexanes. While specialized columns exist for xylene isomer separation (a similar challenge), a standard DB-5ms is often sufficient and more versatile.[9][10][11][12] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Vials & Caps | 2 mL amber glass vials with PTFE/silicone septa | Amber glass protects from potential photodegradation, and PTFE-lined septa prevent sample contamination. |
| Solvent | Hexane (ACS Grade or higher) | A high-purity, non-polar solvent that will not interfere with the analytes of interest. |
Step-by-Step Methodology
1. Standard Preparation:
-
Prepare a Certified Reference Material (CRM) stock solution of this compound (mixed isomers) at 1000 µg/mL in hexane.
-
Prepare a System Suitability Test (SST) solution containing the this compound CRM and a known potential impurity (e.g., Toluene) at 10 µg/mL each in hexane.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dilute to volume with hexane and mix thoroughly. This creates a ~10,000 µg/mL solution.
-
Perform a subsequent 1:100 dilution by transferring 100 µL of this solution into a 10 mL volumetric flask and diluting with hexane to create a final concentration of ~100 µg/mL.
3. GC-MS Instrument Parameters:
| Parameter | Setting | Justification |
| Inlet | Split/Splitless, 250°C | High temperature ensures rapid vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading with the highly concentrated main peak, ensuring good peak shape. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow mode) | Optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min | The initial hold allows for good peak focusing on the column. The ramp effectively separates the volatile components. |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI), 230°C | Standard ionization mode for creating reproducible fragmentation patterns. |
| Quadrupole Temp | 150°C | Standard operating temperature. |
| Scan Range | 35 - 350 m/z | Captures the molecular ion and key fragments of dimethylcyclohexane and common impurities. |
4. Analytical Sequence:
-
Solvent Blank: Inject hexane to ensure no system contamination.
-
SST Injection: Inject the SST solution. The resolution between the two isomers and the toluene peak must be ≥ 1.5. This confirms the system's separation capability.
-
Sample Injections: Inject the prepared sample solution in triplicate.
-
Post-Sequence Blank: Inject another solvent blank to check for carryover.
Experimental Workflow Diagram
Caption: GC-MS workflow for purity validation.
Data Interpretation and Purity Calculation
Peak Identification
Unambiguous peak identification relies on two correlated data points: Retention Time (RT) and Mass Spectrum .
-
Retention Time: The RT of the peaks in the sample chromatogram should match those of the cis- and trans-1,4-Dimethylcyclohexane peaks from the CRM injection.
-
Mass Spectrum: The acquired mass spectrum for each peak must be compared against a trusted spectral library, such as the NIST Mass Spectral Library.[1][13][14] The primary peaks for this compound (both isomers) typically include the molecular ion (m/z 112) and key fragments at m/z 97, 83, 69, and 55.[2][14] A library match score of >90% provides high confidence in the identification.
Purity Calculation
The purity is determined using the area percent method, which assumes that all compounds have a similar response factor in the detector.
Formula: Purity (%) = [(Area of Main Peak 1 + Area of Main Peak 2) / (Total Area of All Peaks)] * 100
Where "Main Peak 1" and "Main Peak 2" are the cis and trans isomers of this compound.
Hypothetical Data Analysis
Below is a table representing a hypothetical analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Identification | NIST Match |
| 1 | 5.85 | 1,250,400 | cis-1,4-Dimethylcyclohexane | 97% |
| 2 | 6.10 | 3,751,200 | trans-1,4-Dimethylcyclohexane | 98% |
| 3 | 7.32 | 8,500 | Toluene | 95% |
| 4 | 8.91 | 12,300 | 1,2,4-Trimethylcyclohexane | 92% |
| Total | 5,022,400 |
Calculation:
-
Total Area of 1,4-DMCH = 1,250,400 + 3,751,200 = 5,001,600
-
Total Area of All Peaks = 5,022,400
-
Purity = (5,001,600 / 5,022,400) * 100 = 99.59%
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the gold standard, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Chromatographic separation followed by mass-based identification.[6] | High specificity and sensitivity; provides structural information for unknown identification. | Higher equipment cost; can be time-consuming for sample analysis.[15] |
| GC-FID | Chromatographic separation with a flame ionization detector. | Robust, quantitative, and less expensive than MS. | Non-specific; cannot differentiate compounds with the same retention time. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Excellent for structural elucidation and identifying isomeric ratios without separation. | Lower sensitivity than GC-MS; complex mixtures can be difficult to interpret; requires higher sample concentration. |
| PTR-MS | Proton Transfer Reaction-Mass Spectrometry for real-time VOC analysis.[15] | Very fast, real-time monitoring without chromatography.[16][17] | Cannot separate isomers; primarily a screening tool. |
Conclusion
The validation of this compound purity via GC-MS is an essential practice for ensuring data integrity and product quality in scientific research and pharmaceutical development. The protocol detailed herein provides a robust, self-validating framework for achieving this. By combining chromatographic separation with mass spectrometric identification, this method offers unparalleled specificity and sensitivity, allowing for the confident identification and quantification of the primary isomers and any potential impurities. While alternative techniques have their place, GC-MS remains the definitive "gold standard" for this critical analytical task.[6]
References
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S2M Trainings. Validation of GC / GC-MS Methodologies. Available from: [Link]
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National Institute of Standards and Technology (NIST). Cyclohexane, 1,4-dimethyl-. NIST Chemistry WebBook. Available from: [Link]
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Gerhardt, J., & Nicholson, G. (2003). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Semantic Scholar. Available from: [Link]
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Sun, T., et al. (2023). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[11]arene-based stationary phase. Analytica Chimica Acta. Available from: [Link]
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Abdala, Z. M., et al. Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Journal of Al-Nahrain University. Available from: [Link]
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Restek Corporation. (2011). Separation of m-and p-Xylenes by Gas Chromatography on Dimethyl Polysiloxane Is it Possible. Restek Blog. Available from: [Link]
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International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]
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ACS Publications. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Available from: [Link]
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PubMed Central. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Available from: [Link]
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Arpino, P., et al. Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water. ResearchGate. Available from: [Link]
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Impact Factor. (2015). A Review on GC-MS and Method Development and Validation. Available from: [Link]
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Pharma Tutor. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Available from: [Link]
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MDPI. (2022). Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems. Available from: [Link]
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A Senior Application Scientist's Guide to 1,4-Dimethylcyclohexane as an Internal Standard for Quantitative NMR
For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method, offering direct measurement of substance concentration and purity without the need for identical reference compounds for each analyte.[1][2] The integrity of qNMR, however, is fundamentally anchored to the choice of an internal standard (IS).[3] This guide provides an in-depth comparison of 1,4-dimethylcyclohexane as a qNMR internal standard, evaluating its performance against common alternatives with supporting data and protocols.
The Cornerstone of qNMR: The Internal Standard
The principle of qNMR is elegant in its simplicity: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[4] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the analyte's purity can be calculated with high precision.[1][5] This internal referencing method is considered superior for high-accuracy measurements as it mitigates variations in sample volume, magnetic field homogeneity, and spectrometer performance.[6]
An ideal internal standard is not merely a substance added to the sample; it is the bedrock of the measurement's traceability and reliability.[3][7] The essential characteristics include:
-
High Purity: Certified purity (ideally ≥99%) is critical, as any impurity in the standard directly translates to error in the analyte's quantification.[8]
-
Chemical Inertness: The standard must not react with the analyte, the solvent, or trace impurities.[1]
-
Spectral Simplicity: It should exhibit one or a few simple, sharp signals (singlets are ideal) in a region of the ¹H NMR spectrum that does not overlap with analyte or solvent signals.[8][9]
-
Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[8]
-
Stability: The standard should be non-volatile and non-hygroscopic to allow for accurate weighing and stable sample preparation.[9]
-
Appropriate Molecular Weight: A higher molecular weight allows for more accurate weighing of smaller quantities.
Spotlight on this compound: Properties and Performance
This compound is a saturated alicyclic hydrocarbon (C₈H₁₆, M.W. 112.21 g/mol ) that exists as a mixture of cis and trans stereoisomers.[10][11] As a liquid with a boiling point around 125°C, it possesses low volatility, making it a stable compound for gravimetric preparation.[12] Its primary utility in qNMR stems from its unique spectral properties and chemical stability.
Key Advantages:
-
Signals in an Uncrowded Spectral Region: The most significant advantage of this compound is that its proton signals appear in the far upfield region of the spectrum (approx. 0.8-1.8 ppm).[13] This region is often devoid of signals from common organic molecules, particularly those containing aromatic, olefinic, or heteroatomic functional groups, thereby minimizing the risk of signal overlap.[8]
-
Chemical Inertness: As a saturated cycloalkane, it is highly unreactive and stable, ensuring it will not engage in side reactions with a vast array of analytes or solvents under typical NMR conditions.[12][14]
-
Low Volatility: Unlike highly volatile standards such as tetramethylsilane (TMS), this compound's higher boiling point reduces the risk of evaporative loss during sample preparation, a critical factor for maintaining accurate concentration ratios.[12]
-
Good Solubility: It is readily soluble in common non-polar and moderately polar deuterated solvents such as chloroform-d (CDCl₃), benzene-d₆, and acetone-d₆.[12]
Limitations and Considerations:
-
Aqueous Insolubility: Being a non-polar hydrocarbon, it is unsuitable for analyses in aqueous solvents like D₂O.
-
Isomeric Mixture: Commercial this compound is typically a mixture of cis and trans isomers, which can present slightly different chemical shifts.[15][16][17] While the signals are confined to the same upfield region, this can result in a more complex signal pattern than a standard that gives a single sharp peak. For precise work, the isomeric ratio must be consistent across a batch.
-
Multiple Signals: The molecule produces signals for both the methyl groups and the cyclohexane ring protons, complicating the baseline compared to a single-singlet standard. However, the methyl proton signals are often the most distinct and suitable for integration.
Comparative Analysis with Alternative Internal Standards
The selection of an internal standard is highly dependent on the analyte's structure and the solvent system.[9][18] this compound fills a specific niche, particularly for analytes in non-polar solvents with complex downfield spectra.
| Property | This compound | Maleic Acid | Dimethyl Sulfone (DMSO₂) | 1,3,5-Trimethoxybenzene | DSS-d₆ |
| ¹H Signal(s) (ppm) | ~0.8-1.8 | ~6.3 (singlet) | ~3.1 (singlet) | ~6.1 (s, 2H), ~3.8 (s, 9H) | 0.0 (singlet) |
| Typical Solvents | CDCl₃, Benzene-d₆, Acetone-d₆ | D₂O, DMSO-d₆ | D₂O, DMSO-d₆, CDCl₃ | CDCl₃, Acetone-d₆ | D₂O, DMSO-d₆, CD₃OD[19] |
| Key Advantage | Signals in clean upfield region | Sharp singlet for aqueous media | Broad solvent compatibility | Two sharp singlets | Inert singlet at 0 ppm for aqueous media |
| Key Disadvantage | Insoluble in D₂O; isomeric mixture | Can be hygroscopic; potential for isomerization | Signal can overlap with methoxy or methylene protons | Aromatic signal can overlap with analyte | Can be hygroscopic; potential for adsorption |
| Volatility | Low | Very Low | Low | Low | Very Low |
| Hygroscopic | No | Yes | No | No | Yes[19] |
This comparison underscores that there is no single "best" internal standard. The strength of this compound lies in its utility for organic-soluble analytes where other standards like dimethyl sulfone or 1,3,5-trimethoxybenzene might have overlapping signals.
Workflow & Protocol for qNMR using this compound
A self-validating qNMR protocol requires meticulous attention to detail at every stage, from weighing to data processing.
Caption: A typical experimental workflow for quantitative NMR (qNMR) analysis.
Detailed Step-by-Step Methodology:
-
System Suitability and Selection:
-
Causality: The first step is to confirm that this compound is appropriate. This is true if your analyte is soluble in a non-polar solvent (e.g., CDCl₃) and its ¹H NMR spectrum is free of signals in the 0.8-1.8 ppm region. The solvent's residual peak (e.g., 7.26 ppm for CDCl₃) must also be distinct from all signals of interest.[20]
-
-
High-Precision Weighing:
-
Protocol: Using a calibrated microbalance (readability of at least 0.01 mg), accurately weigh approximately 15-25 mg of the analyte into a clean glass vial. Subsequently, weigh approximately 10-20 mg of high-purity (≥99.5%) this compound internal standard into the same vial. Record all masses precisely.
-
Causality: Weighing both components into the same container is a cornerstone of the internal standard method; it ensures that the mass ratio is fixed, eliminating errors from subsequent volume changes or transfers.[1][21] Using an appropriate mass for both ensures a signal intensity ratio that is not excessively skewed, which aids in accurate integration.[1]
-
-
Sample Preparation:
-
Protocol: Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) to the vial. Ensure complete dissolution by gentle vortexing or sonication. Transfer the homogeneous solution to a high-quality NMR tube.
-
Causality: Incomplete dissolution is a major source of error, leading to inaccurate and non-reproducible integrals.[8]
-
-
NMR Data Acquisition:
-
Protocol:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Determine the longitudinal relaxation time (T₁) for both the analyte and standard signals of interest using an inversion-recovery experiment.
-
Set the relaxation delay (d1) to at least 5 times the longest measured T₁ value. This is typically in the range of 15-30 seconds for many small molecules but must be experimentally verified.
-
Set the pulse angle to 90°.
-
Acquire data with a sufficient number of scans (e.g., 8 to 64) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated. Do not spin the sample.
-
-
Causality: A sufficiently long relaxation delay is the most critical parameter for ensuring that all signals are fully relaxed before each scan, which is a prerequisite for signal areas to be accurately proportional to the number of nuclei.[3][22][23] A high S/N ratio minimizes the uncertainty in the integration.[23] Avoiding sample spinning prevents spinning sidebands that can overlap with signals of interest and complicate the baseline.[1]
-
-
Data Processing and Integration:
-
Protocol:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Manually perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply a careful baseline correction across the entire spectrum, ensuring a flat baseline on both sides of the integrated signals.
-
Integrate the well-resolved signal from the analyte and the methyl proton signal from this compound. Use consistent integration boundaries for all spectra in a series.
-
-
Causality: Automated processing routines can often introduce errors in phasing and baseline correction, which directly impact the accuracy of the integral values.[1] Manual, careful processing is a hallmark of high-quality qNMR.
-
-
Purity Calculation:
-
Protocol: Calculate the purity of the analyte (as a mass fraction, Purityₓ) using the following equation:
Purityₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Purityₛₜₐ
Where:
-
I: Integral value of the signal
-
N: Number of protons contributing to the signal
-
M: Molar mass
-
W: Weighed mass
-
Subscripts: 'x' for the analyte and 'std' for the standard.
-
-
Decision Framework for Internal Standard Selection
Choosing the right internal standard is a process of matching the properties of the standard to the analyte and the experimental goals.
Caption: A decision-making flowchart for selecting an appropriate qNMR internal standard.
Conclusion
This compound is a valuable and robust internal standard for specific, yet common, applications in quantitative ¹H NMR. Its principal strength—providing signals in the often-vacant upfield aliphatic region—makes it an excellent choice for quantifying a wide range of organic molecules in non-polar solvents, thereby avoiding the common pitfall of signal overlap. While it is not a universal standard due to its insolubility in water and its isomeric nature, its chemical inertness and low volatility provide a high degree of reliability when used within a rigorously controlled experimental protocol. For the discerning scientist, understanding the specific advantages and limitations of standards like this compound is key to unlocking the full quantitative power and accuracy of NMR spectroscopy.
References
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ResolveMass Inc. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
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ResolveMass Inc. (2024). Video Guide: How to Select the Best qNMR Internal Standard. Available at: [Link] (Note: A placeholder as the original link points to a general blog)
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-
JEOL Ltd. Let's try doing quantitative NMR. Available at: [Link]
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SpectraBase. trans-1,4-Dimethylcyclohexane. Available at: [Link]
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BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Available at: [Link]
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University of Puget Sound. Notes on NMR Solvents. Available at: [Link]
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Comparative Guide to 1,4-Dimethylcyclohexane and Other Cycloalkane Solvents for Researchers and Drug Development Professionals
In the intricate world of chemical research and pharmaceutical development, the selection of a solvent is a pivotal decision that profoundly influences reaction efficiency, product purity, and process safety. While established cycloalkane solvents such as cyclohexane and methylcyclohexane are staples in many laboratories, the pursuit of enhanced performance and greener alternatives has brought lesser-known solvents like 1,4-dimethylcyclohexane into focus. This guide offers a comprehensive, data-driven comparison of this compound against its common cycloalkane counterparts, providing the objective insights necessary for informed solvent selection in demanding research and development environments.
Understanding this compound: An Overview
This compound is a saturated cyclic hydrocarbon existing as cis and trans stereoisomers. The physical and chemical characteristics of commercially available this compound are typically representative of a mixture of these isomers.[1] Its unique combination of a higher boiling point and specific solvation properties presents potential advantages in various chemical applications.
Physicochemical Properties: A Comparative Analysis
A solvent's utility is fundamentally dictated by its physical and chemical properties. The following table provides a comparative overview of this compound and other widely used cycloalkane solvents.
| Property | This compound (cis/trans mixture) | Cyclohexane | Methylcyclohexane | Decalin (Decahydronaphthalene) |
| Boiling Point (°C) | ~119-124 | 80.7 | 101 | ~187-195 |
| Melting Point (°C) | ~ -87 (cis), -37 (trans) | 6.5 | -126 | ~ -43 (cis), -30 (trans) |
| Density (g/mL at 20°C) | ~0.77 | 0.779 | 0.770 | ~0.89 (cis), ~0.87 (trans) |
| Flash Point (°C) | ~6 | -20 | -4 | 57 |
| Viscosity (cP at 25°C) | ~0.9 | 0.98 | 0.73 | ~2.1 |
| Solubility in Water | Very Low | Very Low | Very Low | Very Low |
Performance in Key Applications: A Data-Driven Comparison
The true value of a solvent is demonstrated through its performance in practical applications. This section explores the comparative efficacy of these cycloalkanes in organic synthesis, liquid-liquid extraction, and chromatography, supported by available experimental data.
Organic Synthesis
The solvent medium can dramatically affect reaction kinetics, yields, and selectivity.
Grignard Reactions: The formation of Grignard reagents is highly sensitive to the solvent. While ethers are primary solvents, cycloalkanes can be used as co-solvents or in specific applications.
-
Experimental Protocol: A Comparative Assessment A standardized protocol for the formation of a Grignard reagent, such as phenylmagnesium bromide, would involve the reaction of bromobenzene with magnesium turnings in the respective cycloalkane solvent under anhydrous conditions. The reaction progress and yield would be determined by titration of the resulting Grignard reagent.
Caption: Experimental workflow for comparing Grignard reagent formation in different cycloalkane solvents.
Diels-Alder Reactions: The solvent can influence the rate and selectivity of these cycloaddition reactions.
-
Experimental Protocol: A Kinetic Study The reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., maleic anhydride) would be carried out in each of the cycloalkane solvents at a constant temperature. The reaction progress would be monitored over time using techniques like UV-Vis spectroscopy or NMR to determine the rate constant.
-
Discussion: Studies on Diels-Alder reactions have shown that solvent polarity has a small effect on the reaction rate. In a comparative study of the Diels-Alder reaction in various solvents, the rate constants were found to be only slightly influenced by the solvent's polarity. However, the choice of a higher boiling solvent like decalin can be beneficial for reactions requiring elevated temperatures to proceed at a reasonable rate.[5]
Liquid-Liquid Extraction
The efficiency of liquid-liquid extraction depends on the partitioning of a solute between two immiscible phases, quantified by the partition coefficient (log P) or distribution coefficient (log D).[6][7][8]
-
Experimental Protocol: Determination of Partition Coefficients A model drug compound with known pKa would be dissolved in a buffered aqueous solution. An equal volume of the cycloalkane solvent would be added, and the mixture would be shaken to reach equilibrium. The concentration of the drug in both the aqueous and organic phases would then be measured (e.g., by HPLC or UV-Vis spectroscopy) to calculate the partition coefficient.
Caption: Workflow for determining the partition coefficient of a drug in a cycloalkane/water system.
-
Discussion: While comprehensive comparative data for these specific cycloalkanes is scarce, the choice of a nonpolar solvent is crucial for the extraction of nonpolar compounds from aqueous matrices. The subtle differences in the polarity and structure of the cycloalkanes can influence their interaction with the solute and thus the extraction efficiency. For instance, in the extraction of phenolic compounds, the choice of solvent is critical to achieving high recovery.
Chromatography
In chromatography, the choice of solvent as a mobile phase component can significantly impact the separation of analytes.
-
Experimental Protocol: Comparative HPLC Analysis A mixture of nonpolar compounds (e.g., a series of terpenes) would be injected into an HPLC system equipped with a normal-phase column.[9][10] A series of isocratic runs would be performed using each of the cycloalkane solvents as the mobile phase. The retention times and resolution of the target analytes would be recorded and compared.
Safety and Environmental Considerations
A holistic solvent selection process must include an evaluation of safety and environmental impact.
| Solvent | Flash Point (°C) | Key Hazards | Environmental Profile |
| This compound | ~6 | Flammable, Skin Irritant, Aspiration Hazard[16] | Information on biodegradability is limited, but it is expected to be similar to other cycloalkanes. |
| Cyclohexane | -20 | Highly Flammable, Health Hazards | Considered recalcitrant to biodegradation.[17] |
| Methylcyclohexane | -4 | Highly Flammable, Health Hazards | Subject to biodegradation by certain microorganisms.[18][19] |
| Decalin | 57 | Flammable | Biodegradability is generally low. |
Conclusion and Strategic Recommendations
This compound presents itself as a viable and, in certain aspects, advantageous alternative to more conventional cycloalkane solvents.
-
Key Advantages of this compound:
-
Higher Boiling Point: Its elevated boiling point compared to cyclohexane and methylcyclohexane provides a wider operational temperature range, beneficial for reactions requiring higher temperatures.
-
Favorable Safety Profile: A higher flash point than cyclohexane and methylcyclohexane reduces the risk of fire.
-
-
Strategic Recommendations for Researchers:
-
For reactions requiring temperatures above the boiling points of cyclohexane or methylcyclohexane, this compound or decalin are excellent choices.
-
In applications where solvent polarity is a critical parameter, the subtle differences between these cycloalkanes may be exploited to optimize separations or extractions.
-
Given the limited direct comparative data, it is highly recommended to perform small-scale screening experiments with these solvents to identify the optimal choice for a specific application.
-
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A Researcher's Guide to the Computational Analysis of 1,4-Dimethylcyclohexane Conformers
This guide provides an in-depth comparison of computational methods for studying the conformers of 1,4-dimethylcyclohexane, a classic model system in stereochemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to offer a nuanced understanding of the causality behind methodological choices, ensuring a robust and reliable computational analysis.
The Conformational Landscape of this compound
This compound exists as two diastereomers: cis and trans. The conformational preferences of these isomers are dictated by the steric strain arising from the spatial arrangement of the two methyl groups on the flexible cyclohexane ring. The chair conformation is the most stable arrangement for the cyclohexane ring, as it minimizes both angle and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The cis-1,4-Dimethylcyclohexane Isomer
The cis isomer has one methyl group in an axial position and the other in an equatorial position. A ring flip results in an isoenergetic conformation where the axial methyl group becomes equatorial and vice versa.[1][2][3] Consequently, the two chair conformers of cis-1,4-dimethylcyclohexane are degenerate, meaning they have the same energy.[4] The presence of an axial methyl group introduces steric strain, primarily from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This strain destabilizes the molecule by approximately 1.8-1.9 kcal/mol.[3][4][5]
The trans-1,4-Dimethylcyclohexane Isomer
The trans isomer can exist in two distinct chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer, with both methyl groups in the less sterically hindered equatorial positions, is the most stable conformation and serves as the reference point for energy comparisons (relative energy of 0 kcal/mol).[1] The diaxial conformer, with both methyl groups in the sterically demanding axial positions, is significantly less stable. Each axial methyl group contributes approximately 1.8 kcal/mol of strain, leading to a total destabilization of about 3.6 kcal/mol for the diaxial form.[4][5] As a result, the trans isomer, which can adopt a low-energy diequatorial conformation, is thermodynamically more stable than the cis isomer.[1]
Higher Energy Conformers: Boat and Twist-Boat
While the chair conformation is the most stable, the cyclohexane ring can also adopt higher-energy conformations, such as the boat and twist-boat. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is slightly more stable than the true boat conformation but is still significantly higher in energy than the chair. These higher-energy conformers typically represent transition states or local minima on the potential energy surface and are generally not significantly populated at room temperature.[1]
Caption: Conformational Isomers of cis- and trans-1,4-Dimethylcyclohexane.
Computational Methodologies for Conformational Analysis
A hierarchy of computational methods is available for studying conformational preferences. The choice of method involves a trade-off between computational cost and accuracy.
-
Molecular Mechanics (MM): MM methods use classical physics to model molecules. Atoms are treated as balls and bonds as springs, and the energy of a conformation is calculated using a force field—a set of parameters that describe the potential energy of the system. Popular force fields include MMFF94 (Merck Molecular Force Field) and MM3. MM methods are computationally inexpensive and are excellent for rapidly screening a large number of conformers. However, their accuracy is entirely dependent on the quality of the force field parameters for the specific molecular features being studied.
-
Ab Initio Methods: These methods solve the electronic Schrödinger equation from first principles, without empirical parameters.
-
Hartree-Fock (HF) Theory: HF is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6] It provides a good first approximation of molecular geometries and energies but neglects electron correlation, which can be important for accurately predicting relative energies.[6]
-
Post-Hartree-Fock Methods (e.g., Møller-Plesset Perturbation Theory - MP2): These methods systematically improve upon the HF approximation by including electron correlation. MP2 is a common choice that often provides a significant improvement in accuracy over HF for conformational energies.[6][7]
-
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction.[8] DFT methods, such as the popular B3LYP functional, include a degree of electron correlation and often provide accuracy comparable to MP2 at a lower computational cost.[6][8] The choice of basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining reliable results.[8]
-
High-Accuracy Composite Methods (e.g., G3, G4): These are multi-step methods that combine calculations at different levels of theory and with different basis sets to approximate a very high level of theory, such as Coupled Cluster (e.g., CCSD(T)).[8] They are considered the "gold standard" for calculating accurate thermochemical data for small molecules.[8]
Performance Comparison of Computational Methods
The accuracy of different computational methods can be benchmarked by comparing their calculated energy differences between conformers to experimental values or high-accuracy computational results. The most critical energy difference in the this compound system is between the stable trans-diequatorial conformer and the cis-axial-equatorial conformer.
| Method/Basis Set | ΔE (trans-ee vs. cis-ae) (kcal/mol) | ΔE (trans-ee vs. trans-aa) (kcal/mol) |
| Experimental | ~1.9 | ~3.6 |
| Molecular Mechanics (MMFF94) | Typically ~1.8-2.0 | Typically ~3.5-3.8 |
| Hartree-Fock/6-31G(d) | Typically higher than experimental | Typically higher than experimental |
| B3LYP/6-311++G(d,p) [8] | 1.88 | 3.75 |
| MP2/6-311++G(d,p) [8] | 1.95 | 3.68 |
| G4 [8] | 1.92 | 3.65 |
| CCSD(T)/6-311++G(d,p) [8] | 1.93 | 3.66 |
Note: Values for MMFF94 and Hartree-Fock are typical estimates, as specific literature values for this exact comparison can vary. The DFT, MP2, G4, and CCSD(T) values are derived from high-level computational studies.[8]
Analysis of Performance:
-
Molecular Mechanics: Force fields like MMFF94 perform remarkably well for this simple hydrocarbon system, providing results that are in good agreement with experimental values at a fraction of the computational cost of quantum methods.[9] This is because cyclohexanes are well-parameterized in most standard force fields.
-
DFT and MP2: Both B3LYP and MP2 methods, when paired with a sufficiently large basis set, provide excellent quantitative agreement with the high-accuracy G4 and CCSD(T) results and with experimental observations.[7][8]
-
High-Accuracy Methods: G4 and CCSD(T) are expected to yield the most accurate results and serve as a reliable benchmark for other methods.[8] The close agreement between these methods and modern DFT/MP2 calculations validates the use of the latter for conformational analysis of similar systems.
Experimental Protocol: A Practical Workflow for Conformational Analysis
This section outlines a general, step-by-step methodology for performing a conformational analysis of this compound using a typical quantum chemistry software package.
Objective: To determine the relative energies of the trans-diequatorial, trans-diaxial, and cis-axial-equatorial conformers.
Methodology: DFT with the B3LYP functional and the 6-31G(d) basis set will be used as a cost-effective yet reasonably accurate method.
Step-by-Step Protocol:
-
Construct the Initial Geometries:
-
Using a molecular builder, construct the three conformers of interest: trans-1,4-dimethylcyclohexane in a diequatorial chair conformation, trans-1,4-dimethylcyclohexane in a diaxial chair conformation, and cis-1,4-dimethylcyclohexane in an axial-equatorial chair conformation.
-
Causality: It is crucial to start from reasonable initial geometries that are close to the expected minima to ensure the optimization algorithm converges to the correct conformer.
-
-
Perform Geometry Optimization:
-
For each of the three structures, perform a full geometry optimization. This procedure systematically alters the molecular geometry to find a stationary point on the potential energy surface with the lowest possible energy.
-
Trustworthiness: A successful optimization will result in the forces on all atoms being close to zero.
-
-
Perform Frequency Analysis:
-
Following each optimization, perform a frequency calculation on the optimized geometry.
-
Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum (a stable conformer). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the initial geometry should be revisited.
-
-
Calculate Single-Point Energies:
-
Using the optimized geometries, perform a single-point energy calculation. This provides the final electronic energy of each stable conformer.
-
-
Determine Relative Energies:
-
Subtract the absolute energy of the most stable conformer (trans-diequatorial) from the absolute energies of the other conformers to obtain the relative energies (ΔE).
-
Caption: A typical computational workflow for conformational analysis.
Conclusion and Recommendations
The conformational analysis of this compound serves as an excellent case study for comparing the performance of various computational chemistry methods.
-
For rapid and qualitative assessment of hydrocarbon conformers, Molecular Mechanics methods like MMFF94 are highly effective and computationally efficient.
-
For quantitative and reliable energy differences, DFT (e.g., B3LYP) and MP2 with Pople-style basis sets (e.g., 6-31G(d) or larger) offer a robust balance of accuracy and computational cost.
-
For benchmarking purposes or when very high accuracy is required, composite methods like G4 or Coupled Cluster calculations are the methods of choice.
The principles and workflows described in this guide are broadly applicable to the conformational analysis of other substituted cyclohexanes and cyclic systems, providing a solid foundation for computational studies in drug design and materials science.
References
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Paukku, Y., & Räsänen, M. (2009). Conformations and enthalpies of formation of methylenecyclohexane, 1,4‐dimethylenecyclohexane, cyclohexanone, 4‐methylenecyclohexanone, 1,4‐cyclohexanedione, and their mono‐ and dioxa derivatives by G3(MP2)//B3LYP calculations. Journal of Physical Organic Chemistry, 22(11), 1045-1053. [Link]
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Experimental determination of the cis/trans ratio in 1,4-Dimethylcyclohexane
An In-Depth Technical Guide to the Experimental Determination of the cis/trans Ratio in 1,4-Dimethylcyclohexane
This guide provides a comprehensive comparison of the primary analytical techniques used to determine the diastereomeric ratio of cis- and trans-1,4-dimethylcyclohexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and validated approach to stereoisomeric quantification.
Introduction: The Stereochemical Importance of this compound
This compound serves as a fundamental model system in stereochemistry for understanding the principles of conformational analysis in substituted cyclic systems. It exists as two distinct diastereomers: cis and trans.[1][2] The spatial arrangement of the two methyl groups dictates the molecule's three-dimensional shape, stability, and physical properties. Accurately quantifying the ratio of these isomers in a mixture, whether resulting from a chemical synthesis or an equilibration experiment, is crucial for validating theoretical models of steric interactions and for controlling the stereochemical outcome of reactions involving cyclohexane frameworks.
Part 1: Theoretical Foundation: Conformational Energetics
The ratio of cis and trans isomers at thermodynamic equilibrium is governed by their relative Gibbs free energies. This stability is almost entirely dictated by the steric strain present in their respective chair conformations.
-
cis-1,4-Dimethylcyclohexane : This isomer exists as two rapidly interconverting chair conformers, each possessing one axial methyl group and one equatorial methyl group.[1][3] Since these two conformers are mirror images that are superimposable (meso) and energetically identical, they are present in a 50:50 ratio at all times. The key feature is that the cis isomer always has one methyl group in the energetically unfavorable axial position.
-
trans-1,4-Dimethylcyclohexane : This isomer also has two interconverting chair conformers. However, they are not energetically equivalent. One conformer is diequatorial (e,e), and the other is diaxial (a,a).[1][3] The diaxial conformation forces both methyl groups into close proximity with the other axial hydrogens on the same face of the ring, leading to significant destabilizing steric repulsions known as 1,3-diaxial interactions.[4][5]
Quantifying Steric Strain with A-Values
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[6][7][8] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[6]
Using this, we can estimate the relative energies:
-
cis-isomer (axial, equatorial) : Contains one axial methyl group, contributing ~1.74 kcal/mol of steric strain.[1]
-
trans-isomer (diequatorial) : Contains no axial methyl groups, representing the ground state with ~0 kcal/mol of conformational strain. This is the most stable conformation possible for this compound.
-
trans-isomer (diaxial) : Contains two axial methyl groups, contributing ~2 x 1.74 = 3.48 kcal/mol of strain, making it highly unstable.[1]
Part 2: A Comparative Guide to Experimental Quantification
Two primary instrumental methods are exceptionally well-suited for determining the cis/trans ratio: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography (GC). Each offers distinct advantages and provides a self-validating system for quantification.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality : NMR spectroscopy distinguishes between the cis and trans isomers by probing the unique magnetic environments of their respective nuclei (¹H and ¹³C). Because the electronic environment around the methyl groups and ring protons differs between the two diastereomers, they produce distinct, non-overlapping signals in the NMR spectrum.[11][12] NMR is an inherently quantitative technique where the integrated area of a signal is directly proportional to the number of nuclei contributing to it. This allows for a direct molar ratio determination without the need for response factor correction.
Experimental Protocol: ¹H NMR
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound isomer mixture into an NMR tube.
-
Solvent Addition : Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have peaks that overlap with the analyte signals.
-
Homogenization : Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup : Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.
-
Data Acquisition : Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate integration.
-
Data Processing : Process the raw data by applying Fourier transform, phase correction, and baseline correction.
-
Analysis :
-
Identify the distinct signals corresponding to the methyl groups of the cis and trans isomers.
-
Integrate the area under each of these characteristic peaks.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers. For example, Ratio = (Integral of trans methyls) / (Integral of cis methyls).
-
Data Visualization: NMR Workflow
Caption: Workflow for cis/trans ratio determination by NMR.
Hypothetical NMR Data Summary
| Isomer | Signal Assignment | ¹H Chemical Shift (ppm) | Relative Integration |
| trans | Methyl Protons (-CH₃) | ~0.86 | 1.00 |
| cis | Methyl Protons (-CH₃) | ~0.91 | 0.35 |
| Result | Calculated Ratio (trans:cis) | 1.00 : 0.35 or ~74% : 26% |
Method 2: Gas Chromatography (GC)
Principle of Causality : GC separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[13] The cis and trans isomers of this compound have slightly different boiling points and polarities due to their distinct molecular shapes. This difference in physical properties causes them to interact differently with the GC column's stationary phase, resulting in different elution times (retention times).[14] A detector, typically a Flame Ionization Detector (FID), generates a signal proportional to the amount of each isomer as it elutes.
Experimental Protocol: GC-FID
-
Sample Preparation : Prepare a dilute solution of the isomer mixture (~1% w/v) in a volatile solvent such as pentane or hexane.
-
Instrument Setup :
-
Injector : Set to a temperature well above the boiling point of the analytes (e.g., 200 °C) to ensure rapid vaporization.
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or similar) that is known to resolve hydrocarbon isomers.
-
Oven Program : Start at a low temperature (e.g., 40 °C) and ramp up at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 100 °C). This temperature programming ensures sharp peaks and efficient separation.
-
Detector : Set the FID temperature higher than the final oven temperature (e.g., 250 °C).
-
-
Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Processing : The chromatography data system will generate a chromatogram showing peaks as a function of retention time.
-
Analysis :
-
Identify the two peaks corresponding to the cis and trans isomers based on their retention times. (Typically, the more compact cis isomer may elute slightly earlier).
-
Integrate the area of each peak.
-
Assuming the FID response is identical for both isomers (a very safe assumption for diastereomers), the ratio of the peak areas is equal to the mass ratio of the isomers. Ratio = (Peak Area of trans) / (Peak Area of cis).
-
Data Visualization: GC Workflow
Caption: Workflow for cis/trans ratio determination by GC.
Hypothetical GC Data Summary
| Isomer | Retention Time (min) | Peak Area (arbitrary units) |
| cis | 5.70 | 15,400 |
| trans | 5.95 | 44,100 |
| Result | Calculated Ratio (trans:cis) | 44,100 : 15,400 or ~74% : 26% |
Part 3: Objective Comparison of NMR and GC Techniques
The choice between NMR and GC depends on the specific analytical requirements, including sample availability, required sensitivity, and the need for structural confirmation.
| Feature | NMR Spectroscopy | Gas Chromatography (GC) |
| Principle | Measures nuclear magnetic resonance | Physical separation based on volatility/polarity |
| Sample State | Solution (non-destructive) | Vaporized (destructive) |
| Sensitivity | Lower (mg scale) | Higher (µg to ng scale with FID) |
| Quantification | Absolute molar ratio (primary method) | Relative ratio based on peak area; assumes equal detector response |
| Structural Info | High; provides definitive structural confirmation | Low; identification is based on retention time relative to standards |
| Resolution | Depends on field strength; can be limited by signal overlap | Excellent for isomers with different physical properties[15] |
| Sample Throughput | Lower (minutes to hours per sample) | Higher (minutes per sample) |
| Instrumentation | High cost, requires specialized facility | Lower cost, more common in analytical labs |
Expertise-Driven Insights:
-
For Unambiguous Confirmation and Absolute Quantification : NMR is the superior choice. It not only quantifies the ratio but also confirms the identity of each isomer through chemical shifts and coupling patterns. It is the gold standard for structural and quantitative analysis in a single experiment.
-
For High-Throughput Screening or Trace Analysis : GC is the more practical option. Its speed and higher sensitivity make it ideal for analyzing many samples quickly or for detecting small amounts of one isomer in the presence of a large excess of the other.
-
Method Validation : For the highest level of trustworthiness, the two methods can be used orthogonally. Analyzing a sample by both NMR and GC provides a powerful validation system; if both techniques yield the same isomer ratio, confidence in the result is exceptionally high.
Conclusion
Both NMR spectroscopy and gas chromatography are robust, reliable, and highly effective methods for the experimental determination of the cis/trans ratio in this compound. NMR offers unparalleled structural information and direct, absolute quantification, making it ideal for foundational research and structural verification. Gas chromatography provides superior speed and sensitivity, positioning it as the workhorse for routine analysis and high-throughput applications. The selection of the optimal technique is a strategic decision guided by the specific goals of the scientific inquiry, balancing the need for structural detail against the demands of sample throughput and sensitivity.
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Profel Online. Conformational analysis of this compound. CIS and TRANS diastereoisomers. [Online] YouTube, June 9, 2022. Available at: [Link]
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Chemistry LibreTexts. 3.9: Conformations of Disubstituted Cyclohexanes. [Online] August 27, 2019. Available at: [Link]
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Allen Career Institute. The stable conformer(s) of trans-1-4-dimethyl] cyclohexane is/are. [Online] Available at: [Link]
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Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713. [Online] Available at: [Link]
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Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Online] Available at: [Link]
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Pearson. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ... [Online] Available at: [Link]
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SpectraBase. cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
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ResearchGate. Fig. 3. Analytical gas-chromatographic stereoisomeric separation of... [Online] Available at: [Link]
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Macherey-Nagel. Gas chromatography. [Online] Available at: [Link]
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Filo. Which is more stable, cis 1,4 dimethylcyclohexane or the trans isomer? [Online] February 10, 2025. Available at: [Link]
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NIST WebBook. Cyclohexane, 1,4-dimethyl-, trans-. [Online] Available at: [Link]
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Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Online] Available at: [Link]
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ResearchGate. Temperature Dependence of Viscosity and Density of cis-1,4/trans-1,3-Dimethylcyclohexane and Several other Commonly Used Organic Solvents. [Online] August 5, 2025. Available at: [Link]
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Reddit. How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer? [Online] December 1, 2023. Available at: [Link]
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SpectraBase. trans-1,4-Dimethylcyclohexane. [Online] Available at: [Link]
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ResearchGate. A direct determination of the position of equilibrium in trans-1,2-dimethylcyclohexane. [Online] August 6, 2025. Available at: [Link]
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IIT Guwahati. Conformational Analysis of Monosubstituted Cyclohexane. [Online] Available at: [Link]
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Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. [Online] December 15, 2021. Available at: [Link]
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YouTube. Conformational analysis of Substituted Cyclohexanes. [Online] May 12, 2020. Available at: [Link]
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U.S. Environmental Protection Agency. Method 610: Polynuclear Aromatic Hydrocarbons. [Online] Available at: [Link]
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Chromatography Forum. Separation of cis/trans isomers. [Online] February 22, 2014. Available at: [Link]
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A Researcher's Guide to 1,4-Dimethylcyclohexane: Correlating Physical Properties with Isomeric Composition
For professionals in chemical research and drug development, a precise understanding of a molecule's stereochemistry is not merely academic; it is fundamental to predicting its behavior, from reaction kinetics to biological activity. The seemingly simple molecule, 1,4-dimethylcyclohexane, serves as a quintessential model for demonstrating how stereoisomerism dictates tangible physical properties. This guide provides an in-depth analysis of the relationship between the cis and trans isomers of this compound and their distinct physical characteristics, supported by a robust theoretical framework and actionable experimental protocols.
The Decisive Role of Conformational Stability
The divergence in physical properties between cis- and trans-1,4-dimethylcyclohexane originates from their differing three-dimensional structures and, consequently, their thermodynamic stabilities. This is best understood through conformational analysis of the flexible cyclohexane ring.
cis-1,4-Dimethylcyclohexane: A State of Dynamic Equilibrium
The cis isomer is characterized by having both methyl groups on the same face of the cyclohexane ring. In its most stable chair conformation, this necessitates that one methyl group occupies an axial position while the other is equatorial (a,e). Through a process known as a "ring flip," the molecule can interconvert into an isoenergetic (equally stable) conformer where the methyl groups have swapped positions (e,a).[1]
This rapid equilibrium means that, on average, the molecule spends equal time in both conformations. However, the presence of an axial methyl group in both conformers introduces steric strain from 1,3-diaxial interactions with axial hydrogens, imparting a higher overall energy to the cis isomer.[2] The steric energy of this isomer is approximately 1.8 kcal/mol, equivalent to the strain of a single axial methyl group.[2]
trans-1,4-Dimethylcyclohexane: The Low-Energy State
Conversely, the trans isomer has its methyl groups on opposite faces of the ring. This geometry allows for a diequatorial (e,e) conformation, where both bulky methyl groups occupy the sterically favored equatorial positions, minimizing 1,3-diaxial interactions.[3][4] While a ring flip can produce a diaxial (a,a) conformer, this arrangement is highly unstable due to significant steric strain from both axial methyl groups (approximately 3.6 kcal/mol) and is therefore a negligible contributor to the overall conformational equilibrium.[2]
Because the vast majority of trans molecules exist in the low-energy diequatorial state, trans-1,4-dimethylcyclohexane is thermodynamically more stable than its cis counterpart .[3] This fundamental difference in stability is the primary driver for the variations in their physical properties.
Isomeric Composition and Physical Property Correlation
The stability and shape of each isomer directly influence intermolecular forces and crystal lattice packing, which in turn govern macroscopic physical properties.
| Physical Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | Causality Behind the Difference |
| Thermodynamic Stability | Less Stable | More Stable[3] | The trans isomer can adopt a low-energy diequatorial conformation, avoiding steric strain. The cis isomer must always have one methyl group in a higher-energy axial position.[2] |
| Melting Point | -87.4 °C | -36.9 °C[5] | The higher symmetry of the trans isomer allows for more efficient and stable packing into a crystal lattice, requiring more energy to break the solid structure. |
| Boiling Point | 124.3 °C | 119.3 °C[5] | The cis isomer has a small net dipole moment due to the orientation of the methyl groups, leading to slightly stronger intermolecular dipole-dipole interactions and thus a higher boiling point. The trans isomer is nonpolar. |
| Density (at 20-25°C) | ~0.783 g/cm³ | ~0.763 g/cm³[5] | The less symmetrical shape of the cis isomer may allow for slightly denser packing in the liquid state compared to the more rigid and linear trans isomer. |
Experimental Verification: A Workflow for Isomer Separation and Characterization
To empirically validate these correlations, a mixture of isomers must first be separated and then identified. Gas chromatography (GC) is the ideal technique for separation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
Protocol 1: Isomer Separation by Gas Chromatography (GC)
Causality: GC separates compounds based on their volatility (boiling point) and their differential interactions with a stationary phase. Since the cis and trans isomers of this compound have different boiling points, a nonpolar GC column can effectively separate them, with the lower-boiling trans isomer eluting before the higher-boiling cis isomer.
Methodology:
-
Sample Preparation: Prepare a 1% solution of the this compound isomer mixture in a volatile solvent such as hexane.
-
Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Column: Install a long capillary column (e.g., 30-60 meters) with a nonpolar stationary phase, such as 5% phenyl polysiloxane (e.g., DB-5) or SE-30. These phases primarily separate based on boiling point.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 5°C/min to 150°C.
-
Final Hold: Hold at 150°C for 5 minutes.
-
-
-
Data Analysis: Inject 1 µL of the prepared sample. Two distinct peaks will be observed. The first, earlier peak corresponds to the lower-boiling trans-1,4-dimethylcyclohexane. The second, later peak corresponds to the higher-boiling cis-1,4-dimethylcyclohexane.
Protocol 2: Isomer Identification by NMR Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The symmetry and conformational dynamics of the cis and trans isomers result in distinct NMR spectra, allowing for unambiguous identification.
Methodology:
-
Sample Preparation: Collect the eluent corresponding to each separated peak from the GC (if using a preparative GC setup) or use pure standards of each isomer. Dissolve approximately 10-20 mg of each isomer in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
-
Spectral Interpretation:
-
cis-1,4-Dimethylcyclohexane: Due to rapid chair-flipping at room temperature, the axial and equatorial environments are averaged. This results in a simplified spectrum:
-
¹³C NMR: Three unique signals are expected: one for the two equivalent methyl carbons, one for the two equivalent C1/C4 carbons, and one for the four equivalent C2/C3/C5/C6 carbons.
-
-
trans-1,4-Dimethylcyclohexane: The molecule is locked in the diequatorial conformation. This high degree of symmetry also results in a simplified spectrum, but with different chemical shifts compared to the cis isomer.
-
¹³C NMR: Three unique signals are also expected, but their precise chemical shifts will differ from the cis isomer due to the different electronic environment of the diequatorial methyl groups.
-
-
Conclusion
The physical properties of this compound are inextricably linked to its isomeric composition. The trans isomer, capable of adopting a stable diequatorial conformation, is thermodynamically favored, more symmetrical, and possesses a higher melting point but a lower boiling point than the cis isomer. The cis isomer, forced to always have one methyl group in a sterically hindered axial position, is less stable and exhibits a higher boiling point due to a slight molecular dipole. These structure-property relationships, grounded in the principles of conformational analysis, can be reliably verified through standard laboratory techniques like gas chromatography and NMR spectroscopy. For researchers, this understanding is crucial for purifying mixtures, predicting physical behavior, and designing molecules with specific desired properties.
References
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Gasmet. (n.d.). trans-1,4-Dimethylcyclohexane. Retrieved from Gasmet.com.hk. [Link]
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Pearson. (n.d.). Calculate the energy difference between the two chair conformers of trans-1,4-dimethylcyclohexane. Retrieved from Pearson+. [Link]
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Chemsrc. (n.d.). TRANS-1,4-DIMETHYLCYCLOHEXANE. Retrieved from Chemsrc. [Link]
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Oregon State University. (n.d.). Chapter 4 Worked Problem 1. Retrieved from Oregon State University Chemistry. [Link]
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Vedantu. (n.d.). What are two conformations of cis-1,4-dimethyl cyclohexane?. Retrieved from Vedantu. [Link]
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Soják, L. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Petroleum & Coal, 4(3), 1-35. [Link]
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SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. Retrieved from SlideShare. [Link]
-
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Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 1,4-Dimethylcyclohexane
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 1,4-Dimethylcyclohexane. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to ensure regulatory compliance and mitigate the inherent risks associated with this chemical, building a foundation of trust in our laboratory practices.
Core Principles: Understanding the Hazard Profile
This compound is a highly flammable cycloalkane with significant health and environmental risks that dictate its disposal pathway.[1] It is not merely waste; it is a regulated hazardous material. Its low flash point means it can ignite at typical room temperatures when exposed to a spark or flame, and its vapors can form explosive mixtures with air.[1][2] Furthermore, it is classified as toxic to aquatic life with long-lasting effects, making its containment and proper disposal a critical environmental responsibility.[3]
The causality for the stringent procedures outlined below stems directly from these properties. Improper disposal, such as pouring it down the drain, is illegal and risks fire, explosion, and severe environmental contamination.[4][5][6][7] Therefore, all disposal actions must be deliberate, controlled, and compliant with federal and local regulations.[4][8]
Table 1: Hazard and Regulatory Profile of this compound
| Property | Value / Classification | Significance for Disposal |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor[1]. H304: May be fatal if swallowed and enters airways[1]. H315: Causes skin irritation[1]. H411: Toxic to aquatic life with long lasting effects[3]. | Dictates the need for ignition control, strict containment to prevent environmental release, and appropriate Personal Protective Equipment (PPE). Aspiration hazard requires specific first aid. |
| Flash Point | ~ 6°C (43°F)[3] | The chemical is ignitable at standard lab temperatures. Requires storage away from all heat and ignition sources and use of spark-proof tools.[2][3][7] |
| EPA Hazardous Waste Code | D001 (Ignitability)[4][9] | This federal classification mandates disposal as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][10] |
| Primary Hazards | Flammable, Skin Irritant, Environmental Hazard, Aspiration Hazard[1] | A multi-faceted risk profile requiring comprehensive safety protocols covering handling, storage, and emergency response. |
Pre-Disposal Protocol: Safe Waste Accumulation
Proper disposal begins long before the waste leaves your facility. It starts with systematic and safe accumulation at the point of generation, often referred to as a "satellite accumulation area."[11]
Step 1: Segregate Your Waste Stream The first and most critical step is segregation. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Specifically, this compound must be kept separate from oxidizing agents (e.g., perchlorates, nitrates) to prevent a violent, potentially explosive reaction.[12] Segregation ensures predictable and safe handling for disposal technicians.[13]
Step 2: Select the Correct Waste Container Use only approved, leak-proof containers for waste accumulation.
-
Container Type: The original container or a chemically resistant container (e.g., glass, metal, or suitable plastic) is recommended.[4][6] The container must have a tightly sealing lid.[3][14]
-
Headspace: Leave at least 5-10% of the container volume as empty headspace. This allows for vapor expansion with temperature fluctuations, preventing container pressurization and potential rupture.[11]
-
Condition: Ensure the container is in good condition, free from cracks, rust, or defects.
Step 3: Label the Container Immediately and Accurately Proper labeling is a legal requirement and a cornerstone of laboratory safety.
-
Content: Affix a "HAZARDOUS WASTE" label to the container.[4]
-
Chemical Identification: Clearly write out the full chemical name: "this compound." Do not use abbreviations or general terms like "solvent waste," which are unacceptable.[4]
-
Hazard Identification: Clearly mark the primary hazards: "Flammable," "Irritant."
Step 4: Store the Waste Container Safely Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Location: The storage area must be near the point of generation and under the control of laboratory personnel.[11]
-
Ignition Source Control: Store containers in a grounded, explosion-proof flammable storage cabinet.[3][13] Keep the area free of all ignition sources, including sparks, open flames, and hot surfaces.[2][12][14]
-
Ventilation: The storage area must be cool and well-ventilated to prevent the accumulation of flammable vapors.[2][3]
-
Grounding: When transferring waste into the container, both the container and the dispensing equipment must be grounded and bonded to prevent static electricity discharge, a potent ignition source.[2][3][14][15]
Final Disposal Protocol: Arranging for Removal
The ultimate disposal of this compound must be handled by professionals. It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewers.[6]
Step-by-Step Disposal:
-
Ensure Container is Ready for Transport: The waste container must be securely closed, clean on the outside, and accurately labeled.
-
Contact Your EHS Office or a Licensed Contractor: Your institution's Environmental Health & Safety (EHS) office is your primary resource. They will coordinate with a licensed hazardous waste disposal company.[4][5][13] These contractors are certified to transport and dispose of hazardous materials in compliance with all local, state, and federal regulations.[6][8]
-
Prepare for Pickup: Move the waste container to the designated accumulation area for pickup as directed by your EHS office. Ensure all necessary paperwork is completed.
-
Disposal Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Common disposal methods for flammable solvents like this compound include fuel blending or controlled incineration at a specialized facility.[8][16][17]
Emergency Procedures for Spills and Exposures
Preparedness is a key component of safety.[13]
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area.
-
Containment: If safe to do so, prevent the spill from entering drains or waterways.[3][7][18]
-
Absorb: Use an inert absorbent material such as vermiculite, dry sand, or a commercial solvent spill pad.[12] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[3][7] Place it into a sealable, properly labeled container for disposal as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting due to the severe aspiration hazard.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Dimethylcyclohexane
For laboratory professionals, the safe handling of chemicals is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 1,4-Dimethylcyclohexane, a flammable and hazardous cycloalkane. Our focus is to move beyond mere compliance and instill a culture of safety through a deep understanding of the "why" behind each procedural step.
Understanding the Risks: Chemical and Physical Properties of this compound
This compound is a colorless liquid with a petroleum-like odor. A thorough risk assessment begins with understanding its inherent properties and hazards.
| Property | Value | Implication for Safe Handling |
| CAS Number | 589-90-2 | Unique identifier for this specific chemical. |
| Molecular Formula | C8H16 | |
| Molecular Weight | 112.21 g/mol | |
| Boiling Point | Approximately 125.9 °C | The liquid can vaporize, creating an inhalation hazard. |
| Flash Point | Approximately 6 °C | Highly Flammable. Vapors can ignite at or below room temperature.[1] |
| Vapor Density | Heavier than air | Vapors can accumulate in low-lying areas, increasing the risk of fire and inhalation. |
| Solubility in Water | Insoluble | Will float on water, and water may not be an effective extinguishing agent for large spills.[2] |
Primary Hazards:
-
Highly Flammable Liquid and Vapor (H225): Poses a significant fire and explosion risk, especially in the presence of ignition sources.[3]
-
Causes Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[3]
-
May be Fatal if Swallowed and Enters Airways (H304): Aspiration hazard; ingestion can cause severe lung damage.[3]
-
May Cause Drowsiness or Dizziness (H336): Inhalation of vapors can affect the central nervous system.[3]
-
Toxic to Aquatic Life with Long-Lasting Effects (H411): Requires responsible disposal to prevent environmental contamination.
Core Directive: A Multi-Layered Approach to Personal Protection
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following guidance provides a foundational framework that should be adapted to the unique conditions of your laboratory and experimental protocols.
Hand Protection: The First Line of Defense
Causality: The primary route of exposure to this compound is through skin contact, which can cause significant irritation. Therefore, selecting the appropriate gloves is critical. The choice of glove material is determined by its resistance to permeation and degradation by the chemical.
Recommended Glove Material:
-
Nitrile Gloves: Offer excellent resistance to cyclohexane, with breakthrough times often exceeding 480 minutes for gloves of adequate thickness (e.g., 5-mil or greater).[4][5] For incidental splash protection, nitrile gloves should be changed immediately upon contact.
-
Viton® Gloves: Also demonstrate excellent resistance to cyclohexane and are a suitable alternative.
-
Neoprene Gloves: Can provide moderate protection but may have shorter breakthrough times.
Protocol for Glove Selection and Use:
-
Inspect Before Use: Always check gloves for any signs of damage, such as pinholes, tears, or discoloration.
-
Double Gloving: For procedures involving larger quantities or a higher risk of splashing, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as you go. Never touch the outside of a contaminated glove with your bare hands.
-
Immediate Disposal: Used gloves should be disposed of as hazardous waste in a designated, sealed container.
Eye and Face Protection: Shielding from Splashes and Vapors
Causality: this compound can cause eye irritation upon contact. Furthermore, its vapors can also be irritating.
Recommended Protection:
-
Chemical Splash Goggles: These should be worn at all times when handling the liquid, as they provide a seal around the eyes to protect against splashes from all angles.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of large volumes or when working with heated solutions, a face shield should be worn in addition to chemical splash goggles. This provides a broader area of protection for the entire face.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Causality: The vapors of this compound can cause drowsiness and dizziness. In poorly ventilated areas, vapor concentrations can quickly accumulate to hazardous levels.
When is Respiratory Protection Necessary?
-
Inadequate Ventilation: If work cannot be conducted in a certified chemical fume hood or a well-ventilated area.
-
Large Spills: During the cleanup of significant spills where vapor concentrations are high.
-
Heating the Chemical: Heating increases the rate of vaporization, necessitating a higher level of respiratory protection.
Recommended Respirator:
For situations requiring respiratory protection, a NIOSH-approved respirator is essential. Based on recommendations for the closely related methylcyclohexane, the following are advised:
-
Air-Purifying Respirator (APR) with Organic Vapor Cartridges: For concentrations up to 1200 ppm, a supplied-air respirator is recommended. For escape situations, an air-purifying, full-facepiece respirator with an organic vapor canister is appropriate.[3][6]
-
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): For emergency situations or planned entry into unknown concentrations, a higher level of protection is required.[3]
Respirator Program: The use of respirators must be part of a comprehensive respiratory protection program that includes medical evaluations, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).
Protective Clothing: A Barrier Against Contamination
Causality: To prevent skin contact on other parts of the body and to protect personal clothing from contamination.
Recommended Clothing:
-
Laboratory Coat: A standard lab coat is sufficient for handling small quantities in a controlled environment.
-
Chemical-Resistant Apron or Suit: When handling larger volumes or in situations with a high potential for splashing, a chemical-resistant apron or suit made of a material like polyethylene or a similar coated fabric is necessary.
Operational Plan: From Preparation to Disposal
A robust safety plan encompasses all stages of handling this compound.
Spill Management Protocol
Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Eliminate Ignition Sources: Turn off all open flames, hot plates, and other potential sources of ignition.
-
Isolate the Area: If safe to do so, prevent the spill from spreading.
Cleanup Procedure for a Small Spill (<100 mL):
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, chemical splash goggles, and a lab coat. If ventilation is poor, a respirator with organic vapor cartridges should be worn.
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad to dike the spill.[2]
-
Absorb the Material: Working from the outside in, apply the absorbent material to the spill until all the liquid has been absorbed.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent and water.
-
Dispose of Contaminated Materials: All used absorbent materials, gloves, and cleaning cloths must be placed in the hazardous waste container.
For large spills, evacuate the area and contact your institution's emergency response team.
PPE Decontamination and Disposal
Decontamination of Reusable PPE:
-
Gross Decontamination: For reusable items like face shields and chemical-resistant suits, a gross decontamination should be performed by rinsing with water and scrubbing with a mild detergent.[8]
-
Solvent Rinse: In cases of significant contamination, a solvent that is compatible with the PPE material and can dissolve this compound may be used. However, this should be done with caution as some solvents can degrade PPE.[8]
-
Air Drying: For volatile contaminants, allowing the PPE to air dry in a well-ventilated area can help remove residual chemicals.[9]
Disposal of Contaminated Materials:
All disposable PPE and materials used for spill cleanup that have come into contact with this compound must be considered hazardous waste.
-
Segregate Waste: Do not mix this waste with general laboratory trash.
-
Use Designated Containers: Place all contaminated items in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should include the words "Hazardous Waste" and identify the contents.
-
Follow Institutional Protocols: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[10]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
U.S. Department of Labor. (n.d.). Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethylcyclohexane.
- ChemicalBook. (2025). CIS-1,4-DIMETHYLCYCLOHEXANE CAS#: 624-29-3.
-
Centers for Disease Control and Prevention. (2023). NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane. National Institute for Occupational Safety and Health. Retrieved from [Link]
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety.
-
U.S. Department of Labor. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Retrieved from [Link]
- Centers for Disease Control and Prevention. (2005). Guideline for the Decontamination of Chemical Protective Clothing and Equipment.
- CPWR - The Center for Construction Research and Training. (n.d.). Chapter 7: Decontamination.
- University of California. (n.d.). Glove Selection Chart.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Angene Chemical. (2025). Safety Data Sheet.
- North Safety Products. (n.d.). Chemical Resistance Guide.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- North Safety Products. (n.d.). Silver Shield Gloves Chemical Resistance Guide.
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- National Oceanic and Atmospheric Administration. (n.d.). DIMETHYLCYCLOHEXANE. CAMEO Chemicals.
- ECHEMI. (n.d.). 1,1-Dimethylcyclohexane SDS, 590-66-9 Safety Data Sheets.
- Fisher Scientific. (2009). Safety Data Sheet.
- Best Gloves. (n.d.). Chemical Resistance Chart.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
